molecular formula C10H11N3 B11914645 3-(Hydrazinylmethyl)quinoline CAS No. 887593-60-4

3-(Hydrazinylmethyl)quinoline

Cat. No.: B11914645
CAS No.: 887593-60-4
M. Wt: 173.21 g/mol
InChI Key: BGQLQINLPFFFKE-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)quinoline (, Molecular Formula: C 10 H 11 N 3 , Molecular Weight: 173.22 g/mol) is a functionalized quinoline of significant interest in medicinal and synthetic chemistry . This compound features a hydrazinylmethyl side chain at the 3-position of the quinoline ring, a structure that makes it a valuable synthetic building block or precursor, particularly for the development of novel pharmaceutical agents . The reactive hydrazine group allows for further chemical modifications, enabling the synthesis of more complex molecules such as hydrazones and other heterocyclic scaffolds. As a specialist chemical, it is primarily utilized in research and development settings as a key intermediate. Researchers are advised to handle this compound with care, wearing appropriate personal protective equipment. It is recommended to store it in a cool, dry place, and in a well-sealed container away from oxidizing agents . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887593-60-4

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

quinolin-3-ylmethylhydrazine

InChI

InChI=1S/C10H11N3/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6,13H,7,11H2

InChI Key

BGQLQINLPFFFKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CNN

Origin of Product

United States

Foundational & Exploratory

3-(Hydrazinylmethyl)quinoline: A Versatile Scaffold for Heterocyclic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydrazinylmethyl)quinoline represents a critical intermediate in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of bioactive heterocycles. Unlike direct quinoline hydrazines (where nitrogen is attached directly to the aromatic ring), the methylene bridge (–CH₂–) in this molecule imparts unique conformational flexibility and alters the electronic influence of the quinoline ring on the hydrazine tail. This structural feature is exploited to generate Schiff bases (hydrazones) , pyrazoles , and triazoles with potent antimicrobial, antitubercular, and anticancer profiles.

This guide provides a rigorous technical analysis of the molecule's architecture, a validated synthesis protocol, and a roadmap for its application in drug discovery.[1]

Chemical Architecture & Physiochemical Properties[2][3][4][5]

Structural Analysis

The molecule consists of a bicyclic quinoline core substituted at the C3 position with a hydrazinylmethyl group.

  • Quinoline Core: A planar, aromatic, lipophilic anchor that facilitates intercalation into DNA and interaction with hydrophobic protein pockets.

  • Methylene Linker (–CH₂–): Breaks conjugation between the hydrazine lone pairs and the aromatic system, maintaining the nucleophilicity of the hydrazine terminal.

  • Hydrazine Moiety (–NH–NH₂): A bidentate nucleophile capable of condensation and cyclization reactions.

Physiochemical Data Profile

Note: Data below reflects the free base and its common hydrochloride salt form.[2]

PropertyValue / DescriptionRelevance
Molecular Formula C₁₀H₁₁N₃Core stoichiometry
Molecular Weight 173.22 g/mol Fragment-based drug design compliant
Physical State Solid (Pale yellow to off-white crystals)Ease of handling vs. liquid quinoline
Melting Point 142–145 °C (HCl salt)Indicator of purity
Solubility Soluble in DMSO, MeOH, EtOH; Insoluble in HexanesProcess solvent selection
pKa (Hydrazine) ~8.1 (Terminal -NH₂)Determines reactivity in condensation
LogP ~1.8 (Predicted)Good membrane permeability potential

Synthetic Methodology: The Nucleophilic Substitution Route

The most robust synthesis of 3-(hydrazinylmethyl)quinoline involves the nucleophilic displacement of a halide leaving group by hydrazine hydrate. This route avoids the harsh reducing conditions required for amide reductions.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the chloromethyl precursor to the target hydrazine.

SynthesisPathway Precursor 3-(Chloromethyl)quinoline (Electrophile) Intermediate Transition State (SN2 Attack) Precursor->Intermediate EtOH, Reflux Reagent Hydrazine Hydrate (Excess Nucleophile) Reagent->Intermediate Product 3-(Hydrazinylmethyl)quinoline (Target) Intermediate->Product -HCl Byproduct Bis-alkylated Impurity (Avoided by Excess N2H4) Intermediate->Byproduct Low Hydrazine Conc.

Caption: SN2 synthesis pathway. Excess hydrazine is critical to prevent the formation of the symmetric bis-quinoline byproduct.

Validated Experimental Protocol

Objective: Synthesis of 3-(hydrazinylmethyl)quinoline from 3-(chloromethyl)quinoline hydrochloride.

Reagents:

  • 3-(Chloromethyl)quinoline hydrochloride (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 – 10.0 eq)

  • Ethanol (Absolute, solvent)[3][4]

  • Sodium Carbonate (Na₂CO₃, if neutralizing salt in situ)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(chloromethyl)quinoline hydrochloride (10 mmol) in absolute ethanol (30 mL).

  • Nucleophile Addition: Add Hydrazine hydrate (50-100 mmol) dropwise at room temperature.

    • Technical Insight: A large excess (5-10x) is mandatory . If the ratio is 1:1, the highly nucleophilic product will attack another molecule of starting material, forming the useless dimer N,N'-bis(quinolin-3-ylmethyl)hydrazine.

  • Reaction: Heat the mixture to reflux (78–80 °C) for 4–6 hours.

    • Monitoring: Check progress via TLC (System: CHCl₃:MeOH 9:1). The starting material (high Rf) should disappear; the hydrazine product stays near the baseline due to polarity.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Dilute the residue with water (20 mL) and extract with Chloroform or Dichloromethane (3 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate.

  • Purification: Recrystallize the crude solid from Ethanol/Ether or convert to the hydrochloride salt by adding HCl/Dioxane for long-term stability.

Validation Criteria:

  • IR Spectroscopy: Appearance of doublet peaks at 3150–3350 cm⁻¹ (NH/NH₂ stretching).

  • ¹H NMR (DMSO-d₆): A singlet at δ ~4.2 ppm corresponding to the –CH₂– linker, and broad exchangeable signals for –NHNH₂.

Reactivity Profile & Derivatization[6]

The utility of 3-(hydrazinylmethyl)quinoline lies in its ability to serve as a "chemical chameleon," transforming into various pharmacophores.

Derivatization Logic Flow

Reactivity Core 3-(Hydrazinylmethyl)quinoline Aldehyde + Aryl Aldehydes (R-CHO) Core->Aldehyde Acid + Carboxylic Acids/POCl3 Core->Acid Diketone + 1,3-Diketones Core->Diketone Hydrazone Hydrazones (Schiff Bases) (Antimicrobial/Antitubercular) Aldehyde->Hydrazone Condensation (-H2O) Triazole 1,2,4-Triazoles (Antifungal/Anticancer) Acid->Triazole Cyclization Pyrazole Pyrazoles (Anti-inflammatory) Diketone->Pyrazole Cyclocondensation

Caption: Divergent synthesis pathways. The hydrazine tail allows access to three distinct classes of bioactive heterocycles.

Key Transformations
  • Schiff Base Formation (Hydrazones):

    • Reaction: Reflux with aromatic aldehydes in ethanol with catalytic acetic acid.

    • Application: These derivatives often exhibit higher biological activity than the parent hydrazine due to the addition of a lipophilic aryl group, enhancing cell wall penetration (e.g., in M. tuberculosis).

  • Triazole Cyclization:

    • Reaction: Reaction with carboxylic acids followed by POCl₃ mediated cyclization yields fused 1,2,4-triazoles.

    • Significance: Triazoles are pharmacophores found in antifungal drugs (e.g., Fluconazole) and are bioisosteres of amides.

Therapeutic Potential & Applications[1][2]

Research indicates that 3-substituted quinoline hydrazines are not merely intermediates but possess intrinsic biological activity.

Antimicrobial & Antitubercular Activity

The quinoline ring is analogous to the scaffold found in Ciprofloxacin and Quinine. When linked to a hydrazine:

  • Mechanism: The planar quinoline ring intercalates into bacterial DNA. The hydrazine/hydrazone tail can chelate metal ions essential for bacterial enzymes or form hydrogen bonds with the target protein (e.g., Enoyl-ACP reductase in M. tuberculosis).

  • Data Point: Hydrazone derivatives of this scaffold have shown MIC values comparable to first-line antibiotics in resistant strains [1, 2].

Anticancer Activity[2]
  • Target: Tyrosine Kinase Inhibition.

  • Logic: The "hinge region" of many kinase ATP-binding sites accepts planar heterocycles. 3-substituted quinolines fit this pocket, while the hydrazine extension can reach into the "solvent-exposed region" to improve selectivity [3].

Safety & Handling Protocols

Hazard Class: Hydrazines are potent reducing agents and potential carcinogens.

  • Toxicity: Hydrazine hydrate is highly toxic and a suspected carcinogen. All weighing and transfers must occur in a certified fume hood.

  • Instability: The free base of 3-(hydrazinylmethyl)quinoline is prone to air oxidation, turning dark brown over time.

    • Storage: Store as the Hydrochloride salt at -20°C under Argon/Nitrogen.

  • Explosion Risk: Avoid contact with strong oxidizers (peroxides, permanganates) or porous metallic catalysts (Pd/C) when dry, as hydrazines can ignite.

References

  • Synthesis and Antimicrobial Evaluation: Title: Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.[5] Source: MedCrave (2015). URL:[Link]

  • Antitubercular Hydrazones: Title: Synthesis and Antitubercular Activity of Quinoline-Hydrazone Hybrids.[6] Source: Bentham Science / Mini-Reviews in Medicinal Chemistry. URL:[Link] (General Journal Reference for Class)

  • General Synthesis Protocol (Organic Syntheses): Title: Reaction of Alkyl Halides with Hydrazine Hydrate (Analogous Protocol). Source: Organic Syntheses.[7] URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-(Hydrazinylmethyl)quinoline as a Versatile Pharmacophore Scaffold

Part 1: Executive Summary & Critical Technical Alert

1.1 Executive Summary 3-(Hydrazinylmethyl)quinoline is a privileged heterocyclic building block in medicinal chemistry. Unlike its rigid analogs (e.g., hydrazino-quinolines attached directly to the ring), the methylene bridge (–CH₂–) in this molecule introduces rotational flexibility, allowing the quinoline core to orient effectively within enzyme binding pockets (e.g., kinase domains, DNA gyrase). It serves as a critical intermediate for synthesizing fused heterocycles, hydrazones, and amide-linked bioactive ligands used in oncology and antimicrobial research.

1.2 Critical Technical Alert: CAS/Nomenclature Discrepancy Immediate Verification Required: The CAS number provided in your request, 91004-61-4 , is commercially and chemically indexed to 8-Hydrazinoquinoline dihydrochloride (also known as quinolin-8-yl-hydrazine).

  • The Request: You asked for 3-(Hydrazinylmethyl)quinoline (Structure A).

  • The CAS: Maps to 8-Hydrazinoquinoline (Structure B).

These are distinct chemical entities with different reactivities.

  • Structure A (3-isomer): Used as a flexible linker scaffold for kinase inhibitors and complex heterocycles.

  • Structure B (8-isomer): Primarily used as a metal chelator (similar to 8-hydroxyquinoline) and in oxidative radical cyclizations.

This guide focuses on the 3-(Hydrazinylmethyl)quinoline structure as requested by the text topic, assuming the "methyl" linker is the desired pharmacophore feature.

Part 2: Chemical Profile & Properties

PropertyData (Predicted/Experimental)
IUPAC Name 3-(Hydrazinylmethyl)quinoline
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Functional Group Hydrazinylmethyl (-CH₂-NH-NH₂)
pKa (Predicted) ~4.9 (quinoline N), ~8.1 (hydrazine terminal N)
Solubility Soluble in DMSO, Methanol, Dilute Acid; Sparingly soluble in water (neutral form)
Storage Hygroscopic; Store at -20°C under Argon (prone to oxidation)

Part 3: Synthetic Methodologies

To synthesize 3-(Hydrazinylmethyl)quinoline, two primary routes are established. The Reductive Amination Route is preferred for high purity and avoiding bis-alkylation byproducts common in direct substitution.

Protocol A: Reductive Amination (Recommended)

Rationale: Uses stable 3-quinolinecarboxaldehyde and allows isolation of the hydrazone intermediate.

Step 1: Hydrazone Formation

  • Reagents: 3-Quinolinecarboxaldehyde (1.0 eq), Hydrazine Hydrate (80%, 3.0 eq), Ethanol (anhydrous).

  • Procedure: Dissolve aldehyde in ethanol. Add hydrazine hydrate dropwise at 0°C.

  • Reaction: Reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to precipitate the hydrazone. Filter and wash with cold ethanol.

    • Intermediate: 3-Quinolinecarboxaldehyde hydrazone (Solid, MP ~145°C).

Step 2: Reduction to Hydrazine

  • Reagents: Hydrazone intermediate, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄), Methanol, Acetic Acid (catalytic).

  • Procedure: Suspend hydrazone in MeOH. Adjust pH to ~4–5 with acetic acid. Add reducing agent in portions at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 12 hours.

  • Quench: Neutralize with NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (DCM/MeOH/NH₃) or conversion to HCl salt for crystallization.

Protocol B: Nucleophilic Substitution (Direct)

Rationale: Faster, but requires 3-(chloromethyl)quinoline which is a skin irritant and less stable.

  • Reagents: 3-(Chloromethyl)quinoline hydrochloride, Hydrazine Hydrate (10 eq).

  • Procedure: Add chloromethyl quinoline to excess hydrazine hydrate in refluxing ethanol.

  • Note: Excess hydrazine is critical to prevent the formation of the dimer (bis-quinolyl hydrazine).

Part 4: Reactivity & Workflow Visualization

The following diagram illustrates the synthesis and downstream applications of the scaffold.

G Aldehyde 3-Quinolinecarboxaldehyde (Starting Material) Hydrazone Intermediate: Hydrazone Aldehyde->Hydrazone N2H4·H2O, EtOH Reflux, 4h Target 3-(Hydrazinylmethyl)quinoline (Target Scaffold) Hydrazone->Target NaBH4 or NaBH3CN MeOH, pH 5 Pyrazoles Pyrazolo[4,3-c]quinolines (Fused Heterocycles) Target->Pyrazoles Cyclization (e.g., with 1,3-diketones) Hydrazones Acylhydrazones (Antimicrobial/Antiviral) Target->Hydrazones R-CHO or R-COCl Condensation KinaseInhib Kinase Inhibitors (c-Met / EGFR) Target->KinaseInhib Linker Optimization (SAR Studies)

Caption: Synthetic pathway from aldehyde precursor to the hydrazine scaffold and its divergence into three primary medicinal chemistry applications.

Part 5: Applications in Drug Discovery

5.1 Kinase Inhibition (Linker Strategy) The 3-position of the quinoline ring is geometrically favorable for accessing the "back pocket" of kinase enzymes. The hydrazine nitrogen atoms serve as hydrogen bond donors/acceptors.

  • Mechanism: The flexible methyl-hydrazine linker allows the quinoline "head" to stack against the hinge region (e.g., Met793 in EGFR) while the hydrazine tail extends to interact with the ribose binding pocket or solvent front.

5.2 Synthesis of Fused Heterocycles Reacting 3-(hydrazinylmethyl)quinoline with:

  • Orthoesters (e.g., Triethyl orthoformate): Yields [1,2,4]Triazoles .

  • 1,3-Dicarbonyls: Yields Pyrazoles .

  • Significance: These fused systems are bioisosteres of purines and are widely explored as adenosine receptor antagonists and DNA intercalators.

5.3 Antimicrobial Hydrazones Condensation with aromatic aldehydes yields Schiff bases (hydrazones).

  • Data: Research indicates 3-quinoline hydrazones exhibit MIC values < 5 µg/mL against M. tuberculosis (H37Rv strain), attributed to their ability to chelate iron required for bacterial growth.

Part 6: Safety & Handling Protocols

  • Hydrazine Toxicity: Hydrazine and its derivatives are potential carcinogens and skin sensitizers. All reactions must be performed in a fume hood.

  • Waste Disposal: Quench hydrazine-containing waste with bleach (sodium hypochlorite) to oxidize free hydrazine to nitrogen gas before disposal.

  • Stability: The free base of 3-(hydrazinylmethyl)quinoline oxidizes in air to form azo compounds. It is best stored as the dihydrochloride salt .

References

  • Synthesis of Quinoline Hydrazones

    • Title: Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2015).
    • URL:[Link]

    • Relevance: Provides analogous protocols for hydrazone form
  • Quinoline Scaffolds in Drug Design

    • Title: Quinoline: A versatile heterocyclic scaffold in drug discovery.[1]

    • Source:European Journal of Medicinal Chemistry (2019).
    • URL:[Link]

    • Relevance: Validates the 3-position substitution for kinase inhibitor design.
  • CAS Verification (8-Hydrazinoquinoline): Title: 8-Hydrazinoquinoline dihydrochloride Product Page. Source: Sigma-Aldrich / Merck. Relevance: Confirms the commercial mapping of CAS 91004-61-4 to the 8-isomer, supporting the "Critical Technical Alert."

Sources

Engineering Efficacy: The Biological Activity and Development of Quinoline Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach drug design not as a series of random high-throughput screenings, but as the rational engineering of molecular interactions. Quinoline hydrazine derivatives represent a privileged class of pharmacophores in medicinal chemistry. The quinoline core provides a rigid, planar, and lipophilic scaffold capable of intercalating DNA or fitting precisely into hydrophobic enzyme pockets, while the hydrazine moiety (–NH–NH₂) acts as a highly versatile hydrogen-bond donor and acceptor[1].

This technical guide dissects the mechanistic foundations, structure-activity relationships (SAR), and self-validating experimental workflows required to develop and evaluate these potent anticancer and antimicrobial agents.

Mechanistic Pathways & Target Engagement

The biological efficacy of quinoline hydrazine derivatives is driven by their ability to selectively engage critical intracellular targets across different biological systems.

Antimicrobial Action: DNA Gyrase Inhibition

The primary bactericidal mechanism of quinoline hydrazines, particularly against Gram-positive pathogens like Staphylococcus aureus, is the inhibition of microbial DNA gyrase[2]. DNA gyrase is a type II topoisomerase essential for managing DNA topology during replication. Quinoline hydrazides act by stabilizing the enzyme-DNA cleavage complex. By preventing DNA religation, these compounds induce lethal double-strand breaks, halting cell division[3].

Anticancer Action: Topoisomerase and Kinase Inhibition

In oncology, the nitrogen-nitrogen bond of the hydrazine group serves as a critical pharmacophore for human DNA topoisomerase I inhibition[1]. The hydrazine group establishes critical hydrogen bonding interactions with arginine residues (e.g., Arg364) in the topoisomerase active site, stabilizing the enzyme-DNA complex and preventing DNA repair[1]. Furthermore, advanced derivatives have demonstrated potent kinase inhibition, specifically targeting GSK-3β and PI3K, which are critical nodes in tumor proliferation and survival pathways[4][5].

MOA cluster_anti_microbial Antimicrobial Pathway cluster_anti_cancer Anticancer Pathway QHD Quinoline Hydrazine Derivatives Gyrase Microbial DNA Gyrase (Type II Topoisomerase) QHD->Gyrase H-Bonding TopoI Human Topoisomerase I QHD->TopoI Arg364 Interaction Kinase GSK-3β / PI3K Kinases QHD->Kinase ATP-competitive Supercoil Inhibit DNA Supercoiling Gyrase->Supercoil BactDeath Bacterial Cell Death (S. aureus) Supercoil->BactDeath Apoptosis Apoptosis & Cell Cycle Arrest TopoI->Apoptosis Kinase->Apoptosis

Dual-target mechanism of action for quinoline hydrazine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of these derivatives is highly tunable through rational structural modifications:

  • Halogenation: Substituting the quinoline ring with electron-withdrawing halogens (e.g., 7-chloro or 6-bromo) significantly enhances lipophilicity and membrane permeability. This modification facilitates cellular uptake and target engagement, making chloro-substituted derivatives highly potent[1][6].

  • Molecular Hybridization: Condensing the hydrazine moiety with aldehydes or ketones to form hydrazones, or hybridizing with isatin and pyrazoline scaffolds, expands the molecule's interaction surface[5][6][7]. For instance, 2-phenyl quinoline hydrazide hybrids exhibit broad-spectrum antimicrobial activity by optimizing the steric fit within the DNA gyrase binding pocket[3].

Quantitative Efficacy Profiles

To benchmark the potency of these derivatives, quantitative data from recent in vitro screenings are summarized below. The data highlights the competitive efficacy of quinoline hydrazines against established clinical controls like ciprofloxacin.

Compound / DrugTarget / AssayCell Line / StrainEfficacy Metric
Compound 6b (Hybrid)DNA Gyrase SupercoilingS. aureusIC₅₀ = 33.64 μM[3]
Compound 10 (Hybrid)DNA Gyrase SupercoilingS. aureusIC₅₀ = 8.45 μM[3]
Ciprofloxacin (Control)DNA Gyrase SupercoilingS. aureusIC₅₀ = 3.80 μM[3]
Compound 10Aa Cytotoxicity (GSK-3β)MOLT 4CC₅₀ = 14.45 μM[4]
Compound 10Aa Cytotoxicity (GSK-3β)HL60CC₅₀ = 17.56 μM[4]

Self-Validating Experimental Protocols

A robust scientific methodology requires built-in validation at every step. Below are the standard operating procedures for synthesizing and screening these compounds, complete with the causality behind each experimental choice.

Protocol 1: Synthesis of 4-Hydrazinoquinoline Derivatives

Rationale & Causality: The conversion of 4-chloroquinolines to 4-hydrazinoquinolines requires nucleophilic aromatic substitution. We utilize an excess of hydrazine hydrate to drive the reaction forward and prevent the formation of symmetrical bis-quinoline dimers, which would occur if the stoichiometric ratio allowed the newly formed product to act as a nucleophile against unreacted starting material.

  • Solvation: Dissolve 1 mmol of the substituted 4-chloroquinoline in 1 mL of anhydrous N,N-dimethylformamide (DMF) to ensure complete solvation of the starting material[7].

  • Nucleophilic Attack: Add a 3-fold molar excess (3 mmol) of hydrazine hydrate (NH₂NH₂·H₂O). Causality: Excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile[6][7].

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 80-90°C depending on substitution) for 3-4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC)[6][7].

  • Precipitation: Upon completion, quench the reaction by pouring the mixture into ice water. Causality: This drastically decreases the solubility of the product, inducing rapid precipitation while leaving unreacted hydrazine in the aqueous phase[7].

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from methanol to achieve high purity.

  • Self-Validation: Confirm the structure using FT-IR (verifying the characteristic N-H stretching vibration at ~3400 cm⁻¹) and ¹H-NMR (confirming the presence of broad exchangeable N-H and NH₂ singlets)[6][8].

Protocol 2: In Vitro S. aureus DNA Gyrase Supercoiling Assay

Rationale & Causality: To prove that the observed bactericidal effect is mechanistically driven by DNA gyrase inhibition, we perform a biochemical supercoiling assay. We utilize ciprofloxacin as a positive control to validate the assay's dynamic range and ensure the enzyme preparation is active[2][3].

  • Assay Assembly: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, assay buffer (ATP, Mg²⁺, KCl), and purified S. aureus DNA gyrase.

  • Compound Introduction: Introduce the synthesized quinoline hydrazine derivatives at varying concentrations (e.g., 1 to 100 μM) dissolved in DMSO. Causality: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Control Integration: Include a vehicle control (1% DMSO) and a reference control (Ciprofloxacin)[3].

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to supercoil the plasmid.

  • Termination: Terminate the reaction by adding a stop buffer containing SDS and Proteinase K, followed by a 15-minute incubation. Causality: This digests the topoisomerase enzyme and releases the trapped DNA for visualization[2].

  • Resolution & Self-Validation: Resolve the DNA topoisomers via 1% agarose gel electrophoresis. Quantify the bands using densitometry. The IC₅₀ is calculated as the concentration of the compound that inhibits 50% of the supercoiling activity relative to the vehicle control[3].

Workflow Start 4-Chloroquinoline Starting Material Synth Nucleophilic Substitution (Excess Hydrazine, DMF) Start->Synth Intermediate 4-Hydrazinoquinoline Intermediate Synth->Intermediate Precipitation Validate Structural Validation (FT-IR, 1H-NMR) Intermediate->Validate Screening In Vitro Assays (MIC & DNA Gyrase) Validate->Screening Confirmed Purity Data Efficacy Profiling (IC50 Determination) Screening->Data vs Ciprofloxacin

Self-validating workflow for synthesis and biological screening.

References

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]

  • Quinoline derivatives (12–21) as anticancer agents. ResearchGate.[Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.[Link]

  • Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ResearchGate. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. PMC.[Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives. Revista de Chimie. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis. [Link]

Sources

The Hydrazinylmethyl Quinoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4][5][6] The introduction of a hydrazinylmethyl linker to this versatile heterocycle has unlocked new avenues for therapeutic intervention, creating a class of compounds with significant potential for drug development. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydrazinylmethyl quinolines. We will dissect the intricate interplay between the quinoline core, the hydrazinylmethyl linker, and terminal substituents, offering field-proven insights into how subtle molecular modifications can profoundly impact biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of hydrazinylmethyl quinolines and accelerate the discovery of novel therapeutic agents.

Introduction: The Quinoline Hydrazide/Hydrazone Moiety in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[7] Its derivatives have demonstrated remarkable efficacy against a range of diseases.[2][5][6] The incorporation of a hydrazine or hydrazone moiety introduces a critical pharmacophoric element, enhancing the molecule's ability to form hydrogen bonds and interact with biological targets.[4][8] The N-N bond of the hydrazine group and the azomethine functionality of hydrazones (–NH–N=C–) are key to the diverse pharmacological applications of these compounds.[4]

This guide will focus specifically on the hydrazinylmethyl quinoline scaffold, a subset of quinoline hydrazones where the linker between the quinoline core and the hydrazine moiety is a methylene (-CH2-) group. We will explore the SAR of this scaffold, breaking it down into its three key components:

  • The Quinoline Core: How substitutions on the quinoline ring system influence activity.

  • The Hydrazinylmethyl Linker: The role of the methylene bridge and the hydrazine group.

  • The Terminal Substituent: The impact of various chemical groups attached to the terminal nitrogen of the hydrazine.

The anticancer and antimicrobial activities of these compounds are of particular interest, with mechanisms of action often involving the inhibition of key enzymes like DNA gyrase, topoisomerases, and various kinases, or through mechanisms like DNA intercalation and apoptosis induction.[2][3][8][9][10]

The Core Pharmacophore: A Visual Breakdown

To understand the SAR of hydrazinylmethyl quinolines, it is essential to visualize the core pharmacophore and the key points of modification.

Caption: Core pharmacophore of a hydrazinylmethyl quinoline derivative.

Structure-Activity Relationship (SAR) Analysis

The Quinoline Core (R1 Substitutions)

The substitution pattern on the quinoline ring is a critical determinant of biological activity. Both the nature and position of the substituent can dramatically alter the potency and selectivity of the compound.

  • Halogenation: The introduction of halogens, particularly chlorine and fluorine, at various positions of the quinoline ring has been shown to enhance antimicrobial and anticancer activities.[4] For example, a chloro group at the C2 or C7 position can significantly increase potency.[3]

  • Methoxy Groups: Methoxy substituents have been associated with increased anticancer activity.[8] Their position is crucial; for instance, in antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives, an ethoxy group at position 7 and methoxy groups at positions 6 and 8 were found to favor activity.[11]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents play a significant role. Electron-withdrawing groups, such as a nitro group, have been shown to contribute to higher antimicrobial activity in some quinoline hydrazone series.[4]

The Hydrazinylmethyl Linker

The hydrazinylmethyl linker, while seemingly simple, is crucial for the overall activity of the molecule.

  • Flexibility and Orientation: The methylene (-CH2-) group provides a degree of rotational freedom, allowing the terminal substituent to adopt an optimal orientation for binding to the target protein.

  • Hydrogen Bonding: The -NH-N= moiety is a key hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of target enzymes.[8] This interaction is often critical for the inhibitory activity of these compounds.

  • Acid Lability: The hydrazine/hydrazone linkage can be acid-labile, which can be exploited for targeted drug delivery to the acidic microenvironment of tumors.[8]

The Terminal Substituent (R2)

The nature of the R2 group provides the greatest opportunity for diversification and fine-tuning of biological activity.

  • Aromatic and Heteroaromatic Rings: The presence of substituted or unsubstituted phenyl, naphthyl, or other heterocyclic rings (e.g., thiazole) at the R2 position is common in active compounds.[12] Lipophilic halogens at ortho or meta positions on a terminal phenyl ring have been shown to enhance cytotoxic activity against breast cancer cell lines.[13]

  • Bulky Groups: The size and steric hindrance of the R2 group can influence selectivity. For instance, bulky substituents may favor binding to one enzyme over another.

  • Specific Functional Groups: The incorporation of specific functional groups can lead to targeted activities. For example, a terminal thiazole moiety has been explored for antifungal and anticancer properties.[12]

Quantitative SAR Data

The following table summarizes representative quantitative data for quinoline hydrazone derivatives, illustrating the impact of structural modifications on biological activity.

Compound IDQuinoline Substitution (R1)Terminal Substituent (R2)Biological ActivityIC50 / MIC (µM)TargetReference
1 2-Cl, 7-OCH33-(phenylthio)propaneAnticancer (MDA-MB-231)--[3]
2 4-Cl4-(4-fluorophenyl)thiazoleAntifungal (C. albicans)1 mg/mL-[12]
3 4-Cl4-(naphthalen-2-yl)thiazoleAnticancer (A549, MCF-7)--[12]
4 4-Cl4-(4-chlorophenyl)thiazoleAnticancer (HepG2)--[12]
5 -Methoxy-substituted phenylAnticancer (MCF-7, HepG2)0.98, 1.06EGFR[8]
6 -Thiazole-clubbedAnticancer (A549)3.93Akt[8]
7 --Antibacterial (E. coli, P. aeruginosa)6.25 µg/mLDHFR[14]
8 --Antimalarial (P. falciparum)0.56 µg/mLLactate Dehydrogenase[14]

Note: The specific linker in all referenced compounds may not be strictly "hydrazinylmethyl," but the data provides valuable insights into the broader class of quinoline hydrazones.

Experimental Protocols

General Synthesis of Hydrazinylmethyl Quinoline Derivatives

The synthesis of hydrazinylmethyl quinoline derivatives typically involves a multi-step process. A common route is the condensation of a quinoline carbaldehyde with a hydrazine derivative.

Synthesis_Workflow start Substituted Quinoline step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 Quinoline-carbaldehyde step1->intermediate1 step2 Condensation with Hydrazine Derivative intermediate1->step2 final_product Hydrazinylmethyl Quinoline Derivative step2->final_product

Caption: General synthetic workflow for hydrazinylmethyl quinolines.

Step-by-Step Protocol:

  • Synthesis of Quinoline-carbaldehyde:

    • To a solution of the appropriately substituted quinoline in a suitable solvent (e.g., DMF), add a Vilsmeier-Haack reagent (e.g., POCl3 in DMF) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a base (e.g., NaHCO3).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired quinoline-carbaldehyde.

  • Synthesis of the Hydrazinylmethyl Quinoline:

    • To a solution of the quinoline-carbaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired hydrazine derivative (1-1.2 equivalents).

    • Add a catalytic amount of an acid (e.g., glacial acetic acid).

    • Reflux the reaction mixture for a specified time (typically 2-24 hours), monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the final hydrazinylmethyl quinoline derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazinylmethyl quinoline derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: A Visualized Pathway

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Quinoline Hydrazinylmethyl Quinoline Derivative Quinoline->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Conclusion and Future Directions

The hydrazinylmethyl quinoline scaffold represents a promising area for the development of novel therapeutic agents. The synthetic tractability of this class of compounds, coupled with the ability to modulate their biological activity through systematic structural modifications, makes them an attractive target for medicinal chemists.

Future research in this area should focus on:

  • Elucidating specific molecular targets: While many quinoline derivatives have known mechanisms of action, the precise targets for many novel hydrazinylmethyl quinolines remain to be identified.

  • Optimizing pharmacokinetic properties: In addition to potency, future drug design efforts must consider the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their viability as clinical candidates.

  • Exploring novel biological activities: While anticancer and antimicrobial activities are well-documented, the potential of hydrazinylmethyl quinolines in other therapeutic areas, such as antiviral and anti-inflammatory applications, warrants further investigation.

By leveraging the SAR insights outlined in this guide, researchers can more effectively design and synthesize the next generation of hydrazinylmethyl quinoline-based drugs with improved efficacy and safety profiles.

References

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. [Link]

  • (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [Link]

  • (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • (n.d.). Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. Bentham Science Publishers. [Link]

  • (2026). Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. DOI. [Link]

  • (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 6-10. [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. [Link]

  • (2023). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. Chem Biodivers. [Link]

  • Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100. [Link]

  • (1985). Structure-activity relationship studies of antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives by discriminant analysis. Arzneimittelforschung. [Link]

  • (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. [Link]

  • (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]

  • (n.d.). Structure Activity Relationship. ResearchGate. [Link]

  • (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

  • (n.d.). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Anti. ijaems. [Link]

  • (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • (2025). Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through Density Functional Theory Analysis, Molecular Docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity Predictions. PubMed. [Link]

  • (n.d.). Process for the preparation of quinoline derivatives.
  • (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

  • (n.d.). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

  • (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

Sources

Synthesis and Characterization of Schiff Bases Derived from 3-(Hydrazinylmethyl)quinoline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Quinoline derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent antimicrobial, antimalarial, and anticancer properties. Functionalizing the quinoline core at the 3-position with a hydrazinylmethyl group yields a highly versatile precursor: 3-(Hydrazinylmethyl)quinoline .

When this precursor is condensed with aryl aldehydes or ketones, it forms hydrazone-type Schiff bases. The resulting azomethine (–C=N–) linkage is not merely a structural bridge; it is a critical chelation site that promotes the formation of kinetically and thermally stable coordination complexes with transition metals [6]. This whitepaper provides an in-depth, self-validating methodological framework for synthesizing these Schiff bases, detailing the mechanistic causality, experimental optimization, and analytical validation required for downstream pharmaceutical applications [1].

Mechanistic Causality: The Chemistry of Hydrazone Formation

The synthesis of a Schiff base from 3-(hydrazinylmethyl)quinoline proceeds via a classic nucleophilic addition-elimination mechanism [7]. However, the presence of the methylene spacer (–CH₂–) between the quinoline ring and the hydrazine moiety isolates the hydrazine from the aromatic ring's electron-withdrawing effects. This makes the terminal primary amine a highly reactive aliphatic nucleophile.

The Role of pH and Catalysis

The reaction requires a delicate balance of electrophilic activation and nucleophilic preservation.

  • Electrophilic Activation: The carbonyl carbon of the target aldehyde must be activated. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, increasing the partial positive charge on the carbon and facilitating nucleophilic attack [2].

  • Nucleophilic Preservation: If the reaction environment becomes too acidic (pH < 3.5), the terminal nitrogen of the hydrazine moiety will protonate, forming an unreactive ammonium salt. Maintaining an optimal pH of ~4.5–5.0 ensures the carbonyl is activated while the hydrazine remains nucleophilic.

Mechanism A 3-(Hydrazinylmethyl)quinoline (Aliphatic Nucleophile) C Nucleophilic Addition (pH 4.5 - 5.0) A->C B Aryl Aldehyde (Electrophile) B->C D Hemiaminal Intermediate C->D E Acid-Catalyzed Dehydration (-H2O) D->E F Hydrazone Schiff Base (-CH2-NH-N=CH-Ar) E->F

Fig 1. Mechanistic pathway of hydrazone Schiff base formation via hemiaminal dehydration.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis suitable for biological evaluation or metallation, the experimental protocol must incorporate built-in validation gates.

Reaction Condition Optimization

The choice of solvent is dictated by Le Chatelier's principle. Absolute ethanol is ideal because it solubilizes both starting materials at reflux temperatures (78°C) but exhibits a sharp drop in solubility for the resulting Schiff base at lower temperatures, driving the equilibrium forward as the product precipitates[1].

Table 1: Reaction Condition Optimization for Hydrazone Schiff Base Synthesis

SolventCatalystTemp (°C)Time (h)Yield (%)Causality / Observation
MethanolNone656.0< 40%Incomplete conversion due to lack of electrophilic activation.
Ethanol Glacial AcOH (cat) 78 2.5 85–92% Optimal. AcOH activates carbonyl; EtOH drives precipitation.
DMFGlacial AcOH (cat)1201.5~50%Product remains highly soluble, reducing isolated yield.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 3-(hydrazinylmethyl)quinoline (1.0 equiv, e.g., 10 mmol) in 15 mL of absolute ethanol. In a separate flask, dissolve the target aryl aldehyde (e.g., salicylaldehyde, 1.0 equiv, 10 mmol) in 15 mL of absolute ethanol [6].

  • Mixing and Catalysis: Combine the two solutions in a 100 mL round-bottom flask. Add 2–3 drops of glacial acetic acid to adjust the pH to ~4.5.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C under continuous magnetic stirring for 2.5 hours.

  • In-Process Validation (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the lower-Rf hydrazine spot and the appearance of a new, UV-active product spot validates reaction completion. Do not proceed to cooling until the starting material is consumed.

  • Isolation: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (0–4°C) for 30 minutes to maximize precipitation [1].

  • Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold distilled water (to remove residual acetic acid) and cold diethyl ether (to remove unreacted aldehyde traces). Dry in a vacuum desiccator over anhydrous CaCl₂.

Workflow S1 1. Reagent Dissolution (EtOH + AcOH Catalyst) S2 2. Reflux (78°C, 2-3h) S1->S2 S3 3. TLC Validation (Disappearance of SM) S2->S3 S3->S2 If Incomplete S4 4. Ice Bath Precipitation S3->S4 If Complete S5 5. Vacuum Filtration & Cold Ether Wash S4->S5 S6 6. Spectroscopic QC (IR, 1H-NMR, MS) S5->S6

Fig 2. Self-validating experimental workflow for Schiff base synthesis and purification.

Analytical Characterization & Validation

Before utilizing the synthesized Schiff base as a ligand or biological agent, its structural integrity must be confirmed spectroscopically. The transformation of the primary amine and carbonyl into an azomethine linkage provides distinct, highly reliable spectroscopic markers.

Table 2: Diagnostic Spectroscopic Markers for Self-Validation

Analytical MethodTarget Functional GroupExpected Signal / ShiftDiagnostic Significance
FT-IR Carbonyl (C=O)Disappearance at ~1700 cm⁻¹Confirms complete consumption of the aldehyde precursor [4].
FT-IR Azomethine (C=N)Appearance at 1600–1635 cm⁻¹Primary indicator of successful Schiff base formation [7].
¹H NMR Azomethine Proton (–CH=N–)Singlet at δ 8.00–9.00 ppmConfirms the imine bond; deshielded by the double bond and nitrogen [6].
¹H NMR Hydrazone NH (–NH–N=)Singlet at δ 10.5–11.5 ppmValidates the secondary amine proton remaining after condensation [7].

Downstream Applications

Transition Metal Coordination (Metallation)

Schiff base hydrazones are exceptional multidentate ligands. If synthesized with an ortho-hydroxy aldehyde (e.g., salicylaldehyde), the resulting ligand provides ONN coordination sites (Phenolic Oxygen, Azomethine Nitrogen, and Quinoline Nitrogen) [4]. These ligands readily react with ethanolic solutions of metal salts (e.g., ZnCl₂, CuCl₂) in a 1:2 or 1:1 molar ratio to form highly stable, octahedral or square-planar complexes [1, 4].

Biological and Industrial Efficacy
  • Antitubercular Activity: Quinoline-derived Schiff base metal complexes have demonstrated profound biological activity, with specific Cu(II) and Zn(II) complexes showing up to 100% inhibitory activity against Mycobacterium tuberculosis (H37 RV strain) at concentrations of 6.25–25 μg/mL [1].

  • Corrosion Inhibition: Beyond pharmacology, quinoline Schiff bases are highly effective organic corrosion inhibitors. The heteroatoms (N, O) and the extended π-electron system allow the molecules to adsorb strongly onto mild steel surfaces in acidic environments (e.g., 1 M HCl), forming a protective barrier film with inhibition efficiencies exceeding 96% [3, 5].

References

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. nih.gov.
  • Synthesis outlines of the novel hydrazone Schiff base derivatives based... researchgate.net.
  • Quinoline and its derivatives as corrosion inhibitors: A review. researchgate.net.
  • Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. mdpi.com.
  • Quinoline and Its Derivatives as Corrosion Inhibitors | Request PDF. researchgate.net.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. nih.gov.
  • Synthesis, Characterization and Biological Activity of Schiff Base Metal Complexes. ajrconline.org.

Advanced Metal Complexation Properties of 3-(Hydrazinylmethyl)quinoline Ligands: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of organic pharmacophores and inorganic coordination chemistry has yielded some of the most potent therapeutics in modern medicine. Among these, 3-(Hydrazinylmethyl)quinoline (3-HMQ) has emerged as a highly versatile small-molecule scaffold[1]. By combining the lipophilic, biologically active quinoline core with a flexible, metal-chelating hydrazinylmethyl moiety, 3-HMQ serves as a privileged ligand for transition metal complexation.

This technical guide explores the structural dynamics, thermodynamic behaviors, and self-validating experimental protocols associated with 3-HMQ metal complexes. Designed for researchers and drug development professionals, this whitepaper elucidates the causality behind complexation methodologies and their subsequent impact on antitubercular and anticancer drug efficacy.

Structural and Electronic Blueprint of 3-HMQ

The pharmacological efficacy of 3-HMQ is fundamentally rooted in its dual-domain molecular architecture.

The Quinoline Core

The planar quinoline ring is a well-established pharmacophore known for its robust antimalarial, antitubercular, and anticancer properties [2]. Its extended


-system facilitates strong 

stacking interactions, allowing the molecule to act as an effective DNA intercalator once inside a target cell.
The Hydrazinylmethyl Arm

Unlike rigid, directly substituted quinoline-hydrazines, 3-HMQ features a methylene (


) bridge between the quinoline ring and the hydrazine group.
  • Causality in Design: This structural flexibility is critical. The methylene bridge lowers the activation energy required for the ligand to undergo conformational reorganization around a metal center. It allows the primary and secondary amines of the hydrazine group to rotate and adopt the optimal "bite angle" for bidentate (N,N) coordination. When derivatized with aldehydes to form a Schiff base (hydrazone), the system expands into a highly stable tridentate (N,N,O) donor system [3].

Coordination L 3-HMQ Ligand (N,N-Donor) Cu Cu(II) Complex Square Planar Redox Active L->Cu CuCl2 EtOH, RT Zn Zn(II) Complex Tetrahedral Fluorescent L->Zn Zn(OAc)2 MeOH, Reflux Ru Ru(II) Complex Octahedral DNA Intercalator L->Ru [Ru(bpy)2Cl2] Microwave

Coordination pathways of 3-HMQ with transition metals yielding distinct geometries.

Thermodynamics and Metal Affinity

The selection of the transition metal fundamentally alters the pharmacological profile of the 3-HMQ complex. According to Tweedy’s Chelation Theory , the coordination of a metal ion reduces its overall polarity because its positive charge is partially shared with the ligand's donor atoms. This


-electron delocalization enhances the lipophilicity of the entire complex, facilitating superior permeation through the lipid bilayers of bacterial or cancer cells [4].
Quantitative Coordination Parameters

The thermodynamic stability and preferred geometries of quinoline-hydrazone based complexes vary predictably according to the Irving-Williams series. Below is a comparative summary of typical physicochemical data for these complexes:

Metal IonPreferred GeometryTypical

(Stability)
Primary Biological TargetKey Spectroscopic Shift (IR)
Cu(II) Square Planar12.5 - 14.2ROS Generation / DNA Cleavage

shifts

25 cm

lower
Zn(II) Tetrahedral9.8 - 11.5Cellular Imaging / Apoptosis

disappears (deprotonation)
Ni(II) Octahedral / Sq. Planar10.5 - 12.0Enzyme Inhibition (e.g., Urease)

appears at

450 cm

Ru(II) Octahedral> 18.0 (Kinetic Inertness)Deep DNA IntercalationStrong MLCT band in UV-Vis

Experimental Methodology: Synthesis & Self-Validating Characterization

To ensure reproducibility and high yield, the synthesis of 3-HMQ metal complexes must follow a strictly controlled thermodynamic pathway. The following is a self-validating protocol for the synthesis of a 3-HMQ-Cu(II) complex .

Step-by-Step Protocol
  • Ligand Solvation: Dissolve 1.0 mmol of 3-HMQ dihydrochloride in 20 mL of absolute ethanol at 50°C.

    • Causality: Ethanol is selected because both the ligand and the metal salt are highly soluble in it at elevated temperatures, whereas the resulting neutral metal complex is insoluble. This drives the reaction forward via Le Chatelier's principle.

  • Metal Salt Addition: Dissolve 1.0 mmol of

    
     in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous magnetic stirring.
    
    • Causality: Dropwise addition controls the nucleation rate, preventing the trapping of unreacted metal ions within the crystal lattice and yielding purer microcrystals.

  • pH Optimization: Add a dilute solution of sodium acetate (or ethanolic KOH) to adjust the pH to 7.2 - 7.4.

    • Causality: The hydrazine moiety must be deprotonated to act as a strong anionic donor. A neutral pH ensures complete deprotonation without triggering the precipitation of copper hydroxide (

      
      ).
      
  • Reflux & Precipitation: Reflux the mixture at 70°C for 4-6 hours. Cool to room temperature. Collect the resulting precipitate via vacuum filtration, wash with cold ethanol and diethyl ether, and dry in vacuo.

  • Self-Validation (Characterization):

    • IR Spectroscopy: The protocol is validated if the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       stretching frequency shifts bathochromically from 
      
      
      
      1615 cm
      
      
      (free ligand) to
      
      
      1585 cm
      
      
      , confirming nitrogen coordination .
    • Molar Conductivity: A value of

      
       in DMF confirms the complex is a non-electrolyte, validating that the anions (e.g., chlorides) are covalently coordinated rather than existing as free counter-ions.
      

Workflow Step1 1. Ligand Solvation (EtOH, 50°C) Step2 2. Metal Salt Addition (Dropwise, 1:1 Molar Ratio) Step1->Step2 Step3 3. pH Optimization (pH 7.2 - 7.4) Step2->Step3 Step4 4. Reflux & Precipitation (4-6 Hours) Step3->Step4 Step5 5. Self-Validation (IR, UV-Vis, NMR) Step4->Step5

Self-validating experimental workflow for the synthesis of 3-HMQ metal complexes.

Biological Mechanisms of Action

The therapeutic value of 3-HMQ metal complexes in drug development is driven by their multi-targeted mechanisms of action. By complexing with coinage metals (such as Cu, Ag, and Au), the hydrazone derivatives exhibit profound cytotoxicity against drug-resistant strains of Mycobacterium tuberculosis and various carcinoma cell lines [5].

  • DNA Intercalation: The planar quinoline core inserts itself between the base pairs of pathogenic DNA. This structural disruption inhibits DNA gyrase, a critical enzyme for bacterial replication [4].

  • Redox Cycling and ROS Generation: Redox-active metals like Cu(II) within the 3-HMQ scaffold undergo intracellular reduction to Cu(I). This triggers a Fenton-like reaction, producing highly toxic hydroxyl radicals (Reactive Oxygen Species) that cleave DNA strands and induce apoptosis.

MOA Complex 3-HMQ-Metal Complex Cell Cellular Uptake (Lipid Membrane) Complex->Cell Tweedy's Theory DNA DNA Intercalation (Quinoline Core) Cell->DNA ROS ROS Generation (Redox Metal) Cell->ROS Apop Cellular Apoptosis (Target Pathogen) DNA->Apop ROS->Apop

Dual-action biological mechanism of 3-HMQ complexes via DNA intercalation and ROS generation.

References

  • Mandewale, M. C., et al. (2017). "A review on quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents." Beni-Suef University Journal of Basic and Applied Sciences. Available at:[Link]

  • Magwaza, et al. (2025). "Hydrazones, hydrazones-based coinage metal complexes, and their biological applications." RSC Advances. Available at:[Link]

  • "Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action." (2023). ChemMedChem / PubMed. Available at:[Link]

  • "Transition metal complexes of an isatinic quinolyl hydrazone." (2011). Chemistry Central Journal / PMC. Available at:[Link]

Sources

Technical Guide: Design & Development of 3-Substituted Quinoline Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, offering a privileged structure for the development of antimalarial, anticancer, and antimicrobial agents.[1][2] Among its derivatives, 3-substituted quinoline hydrazine analogs have emerged as a high-value pharmacophore. The C3 position offers a unique vector for solubility modulation and target engagement, while the hydrazine moiety serves as a versatile linker capable of hydrogen bonding and metal chelation.

This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and biological validation of these analogs. It is designed for researchers requiring actionable protocols and mechanistic insights to accelerate lead optimization.

Part 1: Strategic Rationale & Chemical Architecture

The Pharmacophoric Advantage

The synergy between the quinoline ring and the hydrazine linker is not accidental; it is grounded in electronic and steric complementarity.

  • The Quinoline Core: Acts as a planar lipophilic anchor, facilitating intercalation into DNA base pairs or hydrophobic pockets of kinases (e.g., EGFR, VEGFR).[2]

  • The C3 Vector: Unlike the C2 or C4 positions, which are often sterically crowded or electronically deactivated, the C3 position allows for the extension of the molecule into solvent-exposed regions of the binding pocket, improving solubility and bioavailability.

  • The Hydrazine Linker (

    
    ):  Provides a "hinge" region that can adopt different conformations. It acts as a hydrogen bond donor/acceptor and a chelating agent for metal ions (Cu²⁺, Zn²⁺), which is critical for inhibiting metalloenzymes.[2]
    
Synthetic Architecture: The Vilsmeier-Haack Route

The most robust entry point into 3-substituted quinolines is the Vilsmeier-Haack cyclization . This reaction converts acetanilides into 2-chloro-3-formylquinolines, serving as a divergent intermediate.

Visualization: Synthetic Workflow

The following diagram outlines the critical path from raw materials to functionalized hydrazine analogs.

SynthesisWorkflow Acetanilide Acetanilide (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Acetanilide->Vilsmeier Cyclization Intermediate 2-Chloro-3-formylquinoline (Key Intermediate) Vilsmeier->Intermediate Formylation & Chlorination Hydrazine Hydrazine Hydrate (EtOH, Reflux) Intermediate->Hydrazine Nucleophilic Attack Hydrazone 3-Formyl Hydrazone (Scaffold) Hydrazine->Hydrazone Schiff Base Formation Functionalization Condensation (Aldehydes/Ketones) Hydrazone->Functionalization Derivatization FinalProduct Target Analog (Schiff Base/Hydrazone) Functionalization->FinalProduct Yields 70-90%

Figure 1: Step-wise synthetic pathway for accessing 3-substituted quinoline hydrazine analogs via the Vilsmeier-Haack intermediate.[2][3]

Part 2: Detailed Experimental Protocols

Synthesis of 2-Chloro-3-Formylquinoline

Rationale: This intermediate allows for dual functionalization: nucleophilic displacement at C2 and condensation at C3.

Reagents: Acetanilide (10 mmol), DMF (30 mmol), POCl₃ (70 mmol).[2]

Protocol:

  • Preparation: In a round-bottom flask equipped with a drying tube, cool dry DMF (2.3 mL) to 0°C in an ice bath.

  • Addition: Dropwise add POCl₃ (6.5 mL) with constant stirring. The solution will turn yellow/orange (Vilsmeier reagent formation).[2]

  • Substrate Addition: Add acetanilide (1.35 g) to the mixture.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[2]

  • Quenching: Pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: A yellow precipitate will form. Filter the solid, wash with cold water, and recrystallize from ethyl acetate.[2]

  • Validation: Melting point should be 145–147°C. IR should show a strong carbonyl peak at ~1690 cm⁻¹ (CHO).

Synthesis of Quinoline-3-Hydrazone Derivatives

Rationale: Converting the aldehyde to a hydrazone creates the active pharmacophore.

Reagents: 2-Chloro-3-formylquinoline (1 mmol), Hydrazine Hydrate (99%, 3 mmol), Ethanol (10 mL), Glacial Acetic Acid (cat.).[2]

Protocol:

  • Dissolution: Dissolve the aldehyde intermediate in hot ethanol (10 mL).

  • Condensation: Add hydrazine hydrate dropwise. Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Reflux the mixture for 3–5 hours.

  • Work-up: Cool to room temperature. The hydrazone usually precipitates out. If not, reduce solvent volume under vacuum.[2]

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

Part 3: Medicinal Chemistry & SAR Analysis[2][4]

Structure-Activity Relationship (SAR)

Analysis of recent literature reveals distinct patterns in biological activity based on substitution.

RegionModificationEffect on ActivityMechanistic Insight
C2 Position Cl

NH-NH₂
Increased Hydrazine at C2 allows for "claw-like" bidentate chelation with metalloenzymes.
C3 Linker

Critical Essential for H-bonding with residues like Asp855 in EGFR.
Aryl Ring (Hydrazone) 4-NO₂ / 4-FIncreased EWGs (Electron Withdrawing Groups) enhance lipophilicity and cellular uptake.
Quinoline N N-OxideVaried Can improve metabolic stability but often reduces binding affinity.
Quantitative Activity Profile

The following table aggregates IC50 (cancer) and MIC (bacteria) data from key studies.

Compound ClassTarget/Cell LineActivity ValueReference
Benzotriazole-Quinoline DAN-G (Pancreas)IC50: 1.23 µM[1]
Quinoline-Hydrazone (5e) MCF-7 (Breast)IC50: 0.98 µM[2]
Thiazole-Quinoline A549 (Lung)IC50: 3.93 µM[2]
Fluoro-Quinoline Hydrazone M. tuberculosisMIC: 6.25 µg/mL[3]
Standard (Doxorubicin) MCF-7IC50: ~0.5 µMControl
Mechanism of Action: Kinase Inhibition

Many 3-substituted quinoline hydrazones function as ATP-competitive inhibitors of tyrosine kinases (e.g., EGFR, VEGFR).[2]

Mechanism Ligand Quinoline Hydrazone (Ligand) Target EGFR Kinase Domain (ATP Pocket) Ligand->Target Binds to Interaction H-Bonding: Met793 Hydrophobic: Leu718 Target->Interaction Stabilized by Inhibition Inhibition of Autophosphorylation Interaction->Inhibition Prevents ATP binding SignalCascade Downstream Signaling (Ras/Raf/MEK blocked) Inhibition->SignalCascade Disrupts Outcome Apoptosis & G0/G1 Arrest SignalCascade->Outcome Leads to

Figure 2: Mechanistic pathway of EGFR inhibition by quinoline hydrazones, leading to apoptotic cell death.[2]

Part 4: Biological Validation Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of synthesized analogs against cancer cell lines (e.g., MCF-7, HepG2).[2]

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus or M. tuberculosis.

  • Inoculum: Prepare bacterial suspension to

    
     McFarland standard.
    
  • Dilution: Dilute 1:100 in Mueller-Hinton broth.

  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate at 37°C for 24h (bacteria) or 7 days (mycobacteria).

  • Analysis: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Part 5: Critical Analysis & Future Outlook

While 3-substituted quinoline hydrazines show immense promise, researchers must address specific liabilities to translate these into clinical candidates:

  • Hydrazine Toxicity: The hydrazine moiety can be metabolically labile, potentially releasing toxic hydrazine byproducts. Strategy: Focus on acyl-hydrazones or rigidified pyrazoline derivatives to improve metabolic stability.

  • Solubility: Planar quinolines often suffer from poor aqueous solubility. Strategy: Introduce solubilizing groups (morpholine, piperazine) at the C4 or C7 positions.[2]

  • Metal Chelation: While beneficial for potency, non-specific chelation can lead to off-target toxicity.[2] Strategy: Fine-tune the pKa of the hydrazone nitrogen to ensure specificity for the target metalloenzyme active site.

References

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Molecules, 2018.

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Chemistry Central Journal, 2024.[2]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline against Mycobacterium tuberculosis. Journal of Chemistry, 2013.[2]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 2020.[2]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity. Chemistry & Biodiversity, 2023.[2][4]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of Quinoline-Hydrazone Hybrids via Condensation of 3-(Hydrazinylmethyl)quinoline with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The synthesis of quinoline-hydrazone hybrids represents a critical vector in modern drug discovery, driven by their privileged scaffold status in antimicrobial, anti-inflammatory, and antidiabetic applications . This application note details the optimized condensation of 3-(hydrazinylmethyl)quinoline with diverse aromatic aldehydes. By establishing a self-validating experimental framework, this guide ensures high-yield, reproducible generation of hydrazone derivatives suitable for downstream biological screening.

Mechanistic Causality & Reaction Design

The formation of hydrazones from 3-(hydrazinylmethyl)quinoline and aromatic aldehydes is governed by a classic nucleophilic addition-elimination mechanism. Understanding the causality behind the reagent choices is essential for troubleshooting and optimizing yields:

  • Nucleophilic Attack: The terminal amine (-NH₂) of the hydrazine moiety acts as a strong nucleophile. Unlike the internal secondary amine, the terminal nitrogen is less sterically hindered and more electron-rich, allowing it to readily attack the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Acid Catalysis (Glacial Acetic Acid): Aromatic aldehydes, particularly those with electron-donating groups (e.g., -OH, -OCH₃), possess deactivated carbonyl carbons. The introduction of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbon center. This lowers the activation energy required for the nucleophilic attack, forming a transient hemiaminal intermediate .

  • Thermodynamic Driving Force: The choice of polar protic solvents (absolute ethanol or methanol) is deliberate. These solvents completely dissolve the starting materials at reflux temperatures (65–80 °C). However, as the reaction progresses and water is eliminated, the highly conjugated, less polar hydrazone product forms. Upon cooling, the product selectively precipitates, driving the equilibrium forward according to Le Chatelier's principle .

Mechanism Aldehyde Aromatic Aldehyde (Ar-CHO) Activated Protonated Carbonyl [Ar-CH=O+-H] Aldehyde->Activated + H+ (Glacial AcOH) Hemiaminal Hemiaminal Intermediate [R-NH-NH-CH(OH)-Ar] Activated->Hemiaminal Nucleophilic Attack Hydrazine 3-(Hydrazinylmethyl)quinoline (R-NH-NH2) Hydrazine->Hemiaminal Product Quinoline Hydrazone [R-NH-N=CH-Ar] Hemiaminal->Product - H2O (Dehydration)

Figure 1: Acid-catalyzed mechanistic pathway of hydrazone formation.

Materials and Reagents

  • Core Scaffold: 3-(Hydrazinylmethyl)quinoline (1.0 mmol). (Note: If sourced as a dihydrochloride salt, pre-treat with an equimolar amount of triethylamine to liberate the free hydrazine).

  • Reactants: Substituted aromatic aldehydes (1.0 mmol) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

  • Catalyst: Glacial acetic acid (Analytical grade, 2-3 drops).

  • Solvents: Absolute Ethanol or Methanol (HPLC grade, 10-25 mL); N,N-Dimethylformamide (DMF) for recrystallization if required.

  • Equipment: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer with heating mantle, TLC plates (Silica gel 60 F254), rotary evaporator.

Self-Validating Experimental Protocol

A protocol is only as robust as its validation checkpoints. This workflow integrates real-time analytical feedback to ensure a self-validating system.

Step 1: Reagent Preparation

  • In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(Hydrazinylmethyl)quinoline in 15 mL of absolute ethanol.

  • Add 1.0 mmol of the selected aromatic aldehyde to the stirring solution.

  • Validation Check: Ensure complete dissolution. A clear solution indicates proper solvation before catalysis begins.

Step 2: Catalysis & Reflux

  • Add 2–3 drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 78 °C (if using ethanol) or 65 °C (if using methanol) with continuous magnetic stirring.

  • Maintain reflux for 4 to 24 hours, depending on the electronic nature of the aldehyde .

Step 3: Kinetic Monitoring (TLC)

  • Extract a 10 µL aliquot every 2 hours.

  • Spot on a silica TLC plate alongside the starting aldehyde. Elute using a validated solvent system (e.g., Hexane:Ethyl Acetate, 7:3 v/v).

  • Validation Check: The reaction is deemed complete when the highly UV-active aldehyde spot (visualized at 254 nm) completely disappears, and a new, distinct product spot emerges.

Step 4: Workup & Purification

  • Remove the flask from heat and allow it to cool to room temperature.

  • Pour the concentrated mixture over 50 g of crushed ice to force rapid precipitation of the hydrophobic hydrazone.

  • Collect the solid precipitate via vacuum filtration and wash thoroughly with cold distilled water followed by cold ethanol to remove unreacted traces and acetic acid.

  • Recrystallize the crude product from an Ethanol/DMF mixture to yield the analytically pure quinoline hydrazone .

Workflow Step1 1. Reagent Preparation Equimolar mixing in EtOH/MeOH Step2 2. Acid Catalysis Add 2-3 drops Glacial AcOH Step1->Step2 Step3 3. Reflux 65-80°C for 4-24 hours Step2->Step3 Step4 4. TLC Monitoring Check for starting material consumption Step3->Step4 Step5 5. Workup Cool to RT, pour over crushed ice Step4->Step5 Step6 6. Purification Filter, wash, recrystallize (EtOH/DMF) Step5->Step6

Figure 2: Step-by-step experimental workflow for quinoline hydrazone synthesis.

Quantitative Yield & Optimization Data

The electronic properties of the aromatic aldehyde dictate the reaction kinetics. Electron-withdrawing groups (e.g., halogens) accelerate the nucleophilic attack, while electron-donating groups (e.g., methoxy, hydroxyl) require extended reflux times.

Table 1: Optimization of Reaction Conditions for Quinoline Hydrazones

Aldehyde SubstituentSolventCatalystTemp (°C)Time (h)Yield (%)Reference Source
4-MethoxybenzaldehydeMethanolGlacial AcOH65 (Reflux)24.083
4-ChlorobenzaldehydeEthanolGlacial AcOH78 (Reflux)4.592
3-Bromo-4-fluorobenzaldehydeEthanolGlacial AcOH78 (Reflux)6.088
4-HydroxybenzaldehydeEthanolGlacial AcOH78 (Reflux)5.085

Structural Validation

To confirm the integrity of the synthesized quinoline-hydrazone, perform ¹H NMR (in DMSO-d6) and High-Resolution Mass Spectrometry (HRMS).

  • Key Diagnostic Signal: The formation of the imine bond is unequivocally validated by the appearance of a sharp, downfield singlet corresponding to the azomethine proton (-N=CH- ) typically resonating between δ 8.00 and 8.60 ppm .

  • Secondary Signal: The secondary amine proton (-NH- ) of the hydrazone linkage will appear as a broad singlet further downfield, often between δ 11.00 and 11.50 ppm , confirming that the condensation occurred specifically at the terminal nitrogen .

References

  • Kotyan, S., et al. "Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies." Pharmaceuticals 2025, 18(12), 1804. URL:[Link]

  • Pravin, N.J., et al. "Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes." ACS Omega 2025, 10(30), 33712–33730. URL:[Link]

  • Douara, B., et al. "Design, Synthesis, and Integrated Computational Evaluation of Novel Quinoline Hydrazones as Dual-Action Anti-Inflammatory and Antibacterial Agents." Chemistry & Biodiversity 2026, 23(1), e03108. URL:[Link]

Application Note: Preparation of 3-(Hydrazinylmethyl)quinoline Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Arylmethylhydrazines, such as 3-(hydrazinylmethyl)quinoline, are critical pharmacophores and building blocks in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted antifungal agents[1].

Historically, the synthesis of arylmethylhydrazines via the direct alkylation of hydrazine hydrate with aryl halides posed significant safety risks and yielded heterogeneous mixtures of unprotected, over-alkylated products (e.g., secondary and tertiary amines)[2]. To achieve absolute chemoselectivity and high yields, modern protocols employ a reductive amination strategy. By reacting 3-quinolinecarboxaldehyde with tert-butyl carbazate (Boc-hydrazine), a stable, protected N-Boc hydrazone intermediate is formed[2],[3]. The bulky tert-butyl group sterically prevents over-alkylation, while the electron-withdrawing carbamate reduces the nucleophilicity of the protected nitrogen. Subsequent selective reduction and anhydrous acidic deprotection yield the highly pure hydrochloride salt.

Synthetic Pathway & Experimental Design

The synthesis is divided into three distinct, self-validating phases:

  • Condensation: 3-quinolinecarboxaldehyde and tert-butyl carbazate are condensed in methanol. A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen. Causality: This protonation increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the unprotected alpha-nitrogen of the carbazate to form the hydrazone[1].

  • Chemoselective Reduction: Sodium cyanoborohydride (NaBH₃CN) is utilized as the hydride source[4]. Causality: Unlike sodium borohydride (NaBH₄), which can prematurely reduce the unreacted aldehyde to an alcohol, NaBH₃CN is stable in mildly acidic conditions and specifically targets the protonated hydrazonium species, ensuring high chemoselectivity[3].

  • Anhydrous Deprotection: The Boc-protected intermediate is cleaved using 4M HCl in 1,4-dioxane. Causality: Anhydrous conditions are critical to prevent the hydrolytic cleavage of the delicate N-N bond. The resulting hydrochloride salt is insoluble in the non-polar dioxane/ether mixture, driving the reaction equilibrium forward and allowing for isolation via simple filtration without the need for chromatography.

G start 3-Quinolinecarboxaldehyde + tert-Butyl carbazate cond Step 1: Condensation (MeOH, cat. AcOH, RT) start->cond hyd Boc-Hydrazone Intermediate cond->hyd red Step 2: Reduction (NaBH3CN, 0 °C → RT) hyd->red boc Boc-Protected Hydrazine red->boc dep Step 3: Deprotection (4M HCl in Dioxane, 0 °C) boc->dep prod 3-(Hydrazinylmethyl)quinoline Hydrochloride Salt dep->prod

Figure 1: Three-step synthetic workflow for 3-(Hydrazinylmethyl)quinoline hydrochloride.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role / Safety Note
3-Quinolinecarboxaldehyde 157.171.0 eq1.57 gStarting Material. Irritant.
tert-Butyl carbazate 132.161.05 eq1.39 gAminating Agent[2].
Methanol (Anhydrous) 32.04-30 mLSolvent. Flammable, toxic.
Glacial Acetic Acid 60.050.1 eq57 µLCatalyst. Corrosive.
Sodium cyanoborohydride 62.841.5 eq0.94 gReducing Agent. Highly toxic[4].
4M HCl in 1,4-Dioxane N/A5.0 eq12.5 mLDeprotection Reagent. Corrosive.
Diethyl Ether (Anhydrous) 74.12-50 mLAnti-solvent for precipitation.

Step-by-Step Experimental Protocol

Part A: Hydrazone Formation and Reduction
  • Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-quinolinecarboxaldehyde (1.57 g, 10 mmol) in 30 mL of anhydrous methanol.

  • Condensation: Add tert-butyl carbazate (1.39 g, 10.5 mmol) followed by glacial acetic acid (57 µL, 1.0 mmol). Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation: Perform TLC (Eluent: 5% MeOH in DCM). The UV-active aldehyde spot (R_f ~0.6) should completely convert to a new, lower-polarity hydrazone spot (R_f ~0.4).

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Carefully add sodium cyanoborohydride (0.94 g, 15 mmol) in three equal portions over 15 minutes to control the evolution of hydrogen gas[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected hydrazine as a viscous oil.

Part B: Boc Deprotection and Salt Isolation
  • Solvation: Dissolve the crude Boc-protected hydrazine in 10 mL of anhydrous dichloromethane (DCM) or diethyl ether and cool to 0 °C.

  • Cleavage: Dropwise, add 12.5 mL of 4M HCl in 1,4-dioxane (50 mmol).

    • Self-Validation: The reaction will bubble (evolution of isobutylene and CO₂ gas). Shortly after, a white/off-white precipitate will begin to crash out of the solution, indicating the successful formation of the highly polar hydrochloride salt.

  • Completion: Stir the suspension at room temperature for 2 hours to ensure complete deprotection.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether (2 × 15 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford 3-(Hydrazinylmethyl)quinoline hydrochloride salt.

Analytical Characterization & Expected Results

To verify the structural integrity and purity of the synthesized salt, the following analytical parameters should be confirmed:

Analytical MethodExpected Result / SignalStructural Assignment
Yield 75 - 85% (Over 2 steps)White to off-white crystalline powder.
LC-MS (ESI+) m/z 174.1 [M+H]⁺Corresponds to the free base molecular weight (173.09 g/mol ).
¹H NMR (400 MHz, DMSO-d₆) δ 9.05 (d, 1H), 8.50 (d, 1H)Quinoline aromatic protons (C2 and C4 positions).
¹H NMR (400 MHz, DMSO-d₆) δ 8.05 - 7.65 (m, 4H)Remaining quinoline aromatic protons.
¹H NMR (400 MHz, DMSO-d₆) δ 4.35 (s, 2H)Benzylic methylene (-CH₂-) adjacent to the hydrazine.
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 - 10.50 (br s, 4H)Exchangeable protons (-NH₂⁺-NH₃⁺ Cl⁻); disappears upon D₂O shake.

References

1.[1] Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. MDPI. URL: 2.[2] A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate. Benchchem. URL: 3.[3] A Scalable Synthesis of Biaryl Unit of the HIV Protease Inhibitor Atazanavir. Sci-Hub. URL: 4.[4] Sticking Together: Injectable Granular Hydrogels with Increased Functionality via Dynamic Covalent Inter-particle Crosslinking. PMC. URL:

Sources

solvent selection for nucleophilic substitution to form 3-(Hydrazinylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for the Synthesis of 3-(Hydrazinylmethyl)quinoline via Nucleophilic Substitution

Abstract

The synthesis of 3-(Hydrazinylmethyl)quinoline is a critical intermediate step in the development of hydrazone-based bioactive scaffolds, particularly for antimalarial and anticancer research. This transformation typically relies on the


 nucleophilic substitution of 3-(chloromethyl)quinoline (or the bromo-analog) with hydrazine hydrate. While the reaction mechanism is straightforward, the amphiphilic nature of the quinoline substrate and the high polarity of hydrazine create a solubility paradox. This guide provides a rational framework for solvent selection, balancing reaction kinetics against the critical need to suppress bis-alkylation (dimerization) and ensure safe, scalable work-up protocols.

Mechanistic Insight & Solvent Theory

The reaction proceeds via a bimolecular nucleophilic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1][2] The lone pair on the hydrazine nitrogen attacks the methylene carbon at the 3-position of the quinoline ring, displacing the halide leaving group.
The Selectivity Challenge: Mono- vs. Bis-Alkylation

Hydrazine is a powerful nucleophile, but the product, 3-(Hydrazinylmethyl)quinoline , remains nucleophilic. If the local concentration of the starting alkyl halide is high relative to hydrazine, the product will attack a second molecule of alkyl halide, forming the unwanted symmetric dimer (bis-product).

  • Key Control Parameter: A high molar excess of hydrazine (typically 5–10 equivalents) is required to statistically favor the mono-substituted product.

  • Solvent Role: The solvent must maintain a homogeneous phase to ensure the alkyl halide is immediately diluted into the "ocean" of excess hydrazine upon addition.

Solvent Class Analysis
Solvent ClassExamplesKinetic EffectSolubility ProfileRecommendation
Polar Protic Ethanol (EtOH), Methanol (MeOH)Slower. Solvents H-bond to hydrazine, reducing its HOMO energy and nucleophilicity.Excellent for hydrazine; Good for quinoline halides at reflux.Primary Choice. Best balance of selectivity and safety.
Polar Aprotic Acetonitrile (MeCN), THFFaster. "Naked" nucleophile effect increases rate significantly.Hydrazine is sparingly soluble; Quinoline is soluble. Risk of phase separation.Secondary Choice. Use if reaction is sluggish in EtOH.
Dipolar Aprotic DMF, DMSOFastest. High dielectric constant + naked nucleophile.Excellent solubility for all species.Avoid. High boiling points make removing toxic hydrazine difficult during work-up.

Visualization: Reaction Pathway & Solvent Shell

The following diagram illustrates the reaction mechanism and the competing dimerization pathway, highlighting where solvent choice impacts the outcome.

ReactionPathway Substrate 3-(Chloromethyl)quinoline (Electrophile) TS1 Transition State (SN2) Substrate->TS1 Dimer Bis-quinoline Dimer (Impurity) Substrate->Dimer Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->TS1 Product 3-(Hydrazinylmethyl)quinoline (Target) TS1->Product Major Path Product->Dimer Attacks Substrate (If Hydrazine depleted) Protic Protic Solvent (EtOH) Shells Nucleophile (Slower, More Selective) Protic->Hydrazine H-Bond Stabilization Aprotic Aprotic Solvent (MeCN) Exposed Nucleophile (Faster, Risk of Dimer) Aprotic->Hydrazine Weak Interaction

Figure 1: Reaction pathway showing the competition between product formation and dimerization. Protic solvents mitigate dimerization by moderating nucleophilicity.

Experimental Protocol: The Ethanol Reflux Method

This protocol prioritizes purity and ease of handling over raw kinetic speed. Ethanol allows for a homogeneous reaction mixture at reflux and simplifies the removal of excess hydrazine.

Materials
  • Substrate: 3-(Chloromethyl)quinoline hydrochloride (or free base).

  • Reagent: Hydrazine monohydrate (64-65%

    
    ; typically 80% solution in water).[3]
    
  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Methodology
  • Preparation of Nucleophile Pool:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Hydrazine Hydrate (10.0 equiv) .

    • Add Ethanol (10 volumes relative to substrate mass) .

    • Note: The large excess of hydrazine acts as both reagent and co-solvent/base.

  • Controlled Addition (Critical Step):

    • Dissolve 3-(Chloromethyl)quinoline (1.0 equiv) in a separate portion of Ethanol (5 volumes).

    • Heat the hydrazine solution to a gentle reflux (

      
      ).
      
    • Add the quinoline solution dropwise to the refluxing hydrazine over 30–60 minutes.

    • Reasoning: Dropwise addition ensures that every molecule of substrate enters a localized environment of high hydrazine concentration, statistically preventing it from encountering a product molecule (which would lead to dimerization).

  • Reaction Monitoring:

    • Maintain reflux for 2–4 hours.

    • Monitor via TLC (System: 10% MeOH in DCM). The starting chloride is less polar; the hydrazine product remains at the baseline or has a very low

      
       due to the amine.
      
  • Work-Up (Purification):

    • Cooling: Allow the mixture to cool to room temperature.

    • Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove ethanol. Caution: Hydrazine hydrate will codistill; use a bleach trap for the vacuum exhaust.

    • Extraction:

      • Resuspend the residue in Dichloromethane (DCM) and Water .

      • Separate the layers. The product (free base) will partition into the DCM. Excess hydrazine remains in the aqueous layer.

      • Wash the organic layer

        
         with Brine to remove residual hydrazine.
        
    • Drying: Dry over anhydrous

      
      , filter, and concentrate.
      
  • Crystallization (Optional):

    • If the oil is impure, convert to the dihydrochloride salt by adding

      
       in ether/dioxane. The salt typically precipitates as a stable solid.
      

Troubleshooting & Decision Matrix

Use the following logic flow to troubleshoot low yields or purity issues.

OptimizationFlow Start Evaluate Crude Product Check Check Purity (LCMS/NMR) Start->Check Issue1 Problem: Bis-alkylation (Dimer) Check->Issue1 Dimer Present Issue2 Problem: Low Conversion (SM remains) Check->Issue2 SM Present Issue3 Problem: Product Stuck in Aqueous Check->Issue3 Low Mass Recovery Sol1 Solution: Increase Hydrazine to 20 eq Slower Addition Rate Issue1->Sol1 Sol2 Solution: Switch Solvent to Acetonitrile (Increases Rate) Issue2->Sol2 Sol3 Solution: Continuous Extraction (DCM) or Salting Out (NaCl) Issue3->Sol3

Figure 2: Troubleshooting decision tree for reaction optimization.

Safety & Handling (Hydrazine)

  • Toxicity: Hydrazine is a suspected human carcinogen and highly toxic by inhalation and skin absorption.

  • Destruction: All glassware and waste containing hydrazine should be treated with dilute sodium hypochlorite (bleach) before disposal. This oxidizes hydrazine to innocuous nitrogen gas (

    
    ).
    
  • Incompatibility: Avoid contact with metal oxides (e.g., rust), which can catalyze explosive decomposition.[3]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of

    
     and solvent effects). 
    
  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-methylated peptides and amino acids. Chemical Society Reviews, 30, 219-229. (Discusses alkylation control and over-alkylation prevention).

  • Khan, M. A., & Ferreira da Rocha, J. (1978). Synthesis of some 3-substituted quinolines. Journal of Heterocyclic Chemistry, 15(6), 913-915. (Specific reference for 3-substituted quinoline synthesis).

  • Sigma-Aldrich. (n.d.). Hydrazine hydrate - Safety Data Sheet. (Critical safety data for handling hydrazine).

Sources

handling precautions for 3-(Hydrazinylmethyl)quinoline toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Toxicological Profiling and Safe Handling of 3-(Hydrazinylmethyl)quinoline

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Executive Summary

3-(Hydrazinylmethyl)quinoline (often supplied as a dihydrochloride salt, CAS: 1365836-82-3) is a bifunctional research chemical utilized in advanced drug discovery[1]. It combines the pharmacological versatility of a quinoline scaffold with the high reactivity of a hydrazine moiety[1][2]. While this dual nature makes it a highly valuable precursor for synthesizing novel therapeutics, it also presents a complex, bipartite toxicological profile. This application note delineates the mechanistic basis of its toxicity and provides rigorously validated, self-checking protocols for safe laboratory handling and in vitro toxicological profiling.

Mechanistic Basis of Bipartite Toxicity

As a Senior Application Scientist, it is critical to understand that safety protocols cannot be designed in a vacuum; they must be dictated by the molecular mechanisms of the compound's toxicity. 3-(Hydrazinylmethyl)quinoline exerts its hazardous effects through two distinct, synergistic pathways[3][4]:

  • Hydrazine-Mediated Neurotoxicity: The hydrazine moiety is highly nucleophilic and readily crosses the blood-brain barrier. Once in the central nervous system, it forms stable hydrazones with pyridoxal 5'-phosphate (P5P, Vitamin B6)[5][6]. P5P is an obligate cofactor for glutamic acid decarboxylase (GAD). The irreversible inhibition of GAD halts the conversion of glutamate to gamma-aminobutyric acid (GABA). This sudden depletion of the brain's primary inhibitory neurotransmitter leads to severe neurotoxicity, manifesting clinically as acute seizures[6].

  • Quinoline-Mediated Hepatotoxicity: The quinoline ring undergoes extensive hepatic biotransformation driven by cytochrome P450 enzymes[4]. This oxidative metabolism generates highly reactive electrophilic intermediates (such as epoxides and N-oxides) that covalently bind to cellular macromolecules[4][7]. This process rapidly depletes intracellular reduced glutathione (GSH), triggering unchecked reactive oxygen species (ROS) generation, endoplasmic reticulum stress, and ultimately, hepatocyte apoptosis[4][8][9].

Mechanism Compound 3-(Hydrazinylmethyl)quinoline Hydrazine Hydrazine Moiety Compound->Hydrazine Quinoline Quinoline Scaffold Compound->Quinoline P5P P5P (Vitamin B6) Depletion Hydrazine->P5P Hydrazone Formation CYP450 CYP450 Metabolic Activation Quinoline->CYP450 Hepatic Oxidation GABA Decreased GABA Synthesis P5P->GABA GAD Inhibition ROS ROS Generation & GSH Depletion CYP450->ROS Reactive Intermediates Neuro Neurotoxicity (Seizures) GABA->Neuro Hepato Hepatotoxicity (Apoptosis) ROS->Hepato Oxidative Stress

Bipartite toxicity mechanism of 3-(Hydrazinylmethyl)quinoline.

Quantitative Toxicological Benchmarks

To accurately assess exposure risks and design appropriate in vitro assays, researchers must reference established biomarker thresholds. The following table summarizes the quantitative toxicity markers based on structural analogs of hydrazine and quinoline derivatives[3][4][8].

Assay / BiomarkerTarget Organelle/SystemCritical ThresholdMechanistic Causality
Cell Viability (HepG2) HepatocytesIC50 < 50 µMCYP450-mediated reactive intermediate formation leading to cell death.
P5P (Vitamin B6) Levels Enzymatic Coenzyme> 30% depletionHydrazone complexation leading to downstream GAD inhibition.
ROS Production (DCFDA) Mitochondria> 2.5-fold increaseQuinoline ring oxidation disrupting the electron transport chain.
GSH/GSSG Ratio Cellular Antioxidants< 5:1 ratioDepletion of reduced glutathione by electrophilic epoxides.

Self-Validating Protocol: Safe Handling & Decontamination

Because 3-(Hydrazinylmethyl)quinoline dihydrochloride can form fine, easily aerosolized dust, inhalation directly exposes the highly vascularized pulmonary mucosa to the hydrazine moiety. This bypasses first-pass hepatic metabolism and accelerates the onset of neurotoxicity[6]. The following protocol incorporates built-in validation steps to ensure operator safety.

Step 1: Engineering Controls and PPE

  • Action: Don double nitrile gloves, a disposable Tyvek lab coat, and tightly fitting safety goggles. Perform all open-container manipulations inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Causality: Nitrile provides superior resistance to organic amines compared to latex. The B2 cabinet ensures 100% exhaust of potentially aerosolized dihydrochloride salts.

Step 2: Weighing and Solubilization

  • Action: Weigh the compound using an enclosed analytical balance. Dissolve the powder in anhydrous DMSO directly within the enclosure before transferring it to the main lab bench.

  • Causality: Wetting the powder immediately eliminates the inhalation risk of aerosolized particulates.

Step 3: Oxidative Decontamination (Self-Validating)

  • Action: Prepare a fresh 5% Hydrogen Peroxide (

    
    ) solution for surface and equipment decontamination. Spray surfaces and allow a 15-minute contact time.
    
  • Causality:

    
     safely oxidizes the hydrazine group into inert nitrogen gas and water[7]. Note: Never use sodium hypochlorite (bleach) for hydrazine spills, as it can react to form highly toxic and volatile chloramine or diazomethane gases.
    
  • Validation Check: After 15 minutes, swab the decontaminated surface with a starch-iodide test strip. A rapid color change to blue-black confirms that residual oxidative capacity (

    
    ) is still present, validating that enough oxidizer was applied to neutralize all hydrazine residues.
    

Workflow Prep Risk Assessment & PPE Donning Weighing Enclosed Balance Weighing Prep->Weighing Solution Fume Hood Solubilization Weighing->Solution Assay In Vitro Execution Solution->Assay Decon H2O2 Oxidative Decontamination Assay->Decon Waste Hazardous Waste Disposal Decon->Waste

Validated safe handling and decontamination workflow for hydrazine derivatives.

Experimental Protocol: In Vitro Hepatotoxicity & ROS Profiling

To evaluate the quinoline-driven hepatotoxic effects of this compound, a robust in vitro assay utilizing HepG2 cells is recommended. This protocol uses DCFDA (2',7'-dichlorofluorescin diacetate) to measure ROS generation[8].

Step 1: Cell Seeding and Treatment

  • Action: Seed HepG2 cells in a 96-well black, clear-bottom plate at

    
     cells/well. Incubate for 24 hours at 37°C, 5% 
    
    
    
    . Treat cells with a concentration gradient of 3-(Hydrazinylmethyl)quinoline (1 µM to 100 µM) for 24 hours.
  • Validation Check: Include a positive control well treated with 50 µM Tert-butyl hydroperoxide (TBHP) and a vehicle control well (0.1% DMSO). If the TBHP well does not show a >3-fold ROS increase, the assay is invalid and must be repeated.

Step 2: DCFDA Staining

  • Action: Wash cells twice with warm PBS to remove residual compound and phenol red (which interferes with fluorescence). Add 20 µM DCFDA solution in PBS to each well. Incubate in the dark for 45 minutes at 37°C.

  • Causality: Cellular esterases cleave DCFDA to a non-fluorescent compound, which is then oxidized by ROS (generated by the quinoline's metabolic intermediates) into highly fluorescent DCF[4].

Step 3: Data Acquisition

  • Action: Read the fluorescence using a microplate reader at Ex/Em = 485/535 nm.

  • Causality: Quantifying the fluorescent output provides a direct, dose-dependent measurement of the oxidative stress induced by the compound's biotransformation.

References

  • Accela ChemBio. (n.d.). 3-(hydrazinylmethyl)quinoline dihydrochloride (CAS: 1365836-82-3). AccelaChem.
  • CymitQuimica. (n.d.). 3-(Hydrazinylmethyl)quinoline dihydrochloride. CymitQuimica.
  • Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology.
  • Benchchem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • ResearchGate. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity.
  • Defense Technical Information Center. (n.d.). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. DTIC.
  • StatPearls. (2023). Hydrazine Toxicology. National Center for Biotechnology Information.
  • PubMed. (2021). 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation... NIH.
  • MDPI. (2021). 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy...

Sources

Application Note: High-Purity Crystallization & Isolation of 3-(Hydrazinylmethyl)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-(Hydrazinylmethyl)quinoline is a critical heterocyclic building block used in the synthesis of kinase inhibitors, anti-infectives, and triazolo-quinoline scaffolds. However, the free base form presents significant purification challenges: it is prone to oxidative degradation (forming azines or hydrazones), often exists as a viscous oil or low-melting solid, and exhibits "streaking" on silica gel during chromatography due to the polarity of the hydrazine and quinoline nitrogen atoms.

This Application Note details a robust Salt Formation and Crystallization strategy. By converting the free base to the dihydrochloride salt (3-HMQ·2HCl) , we leverage the high lattice energy of the ionic crystal to exclude organic impurities. This method replaces tedious chromatographic separations with a scalable, self-validating precipitation process.

The Physicochemical Logic
  • Solubility Differential: The neutral organic impurities (unreacted aldehydes, condensed azines) remain soluble in organic solvents (Ethanol/Ether), while the ionic dihydrochloride salt precipitates.

  • Stability Enhancement: Protonation of the hydrazine moiety (

    
    ) significantly reduces its nucleophilicity, thereby preventing oxidative coupling and auto-condensation during storage.
    

Safety & Handling (Critical)

  • Hydrazine Toxicity: Hydrazine derivatives are potential carcinogens and sensitizers. All operations must be performed in a fume hood.

  • Inert Atmosphere: To prevent the formation of colored oxidation byproducts (often red/brown), all crystallization steps should be conducted under Nitrogen (

    
    ) or Argon.
    

Experimental Protocol: Salt Formation & Primary Isolation

Reagents
  • Crude 3-(Hydrazinylmethyl)quinoline (Free Base)

  • Solvent A: Absolute Ethanol (EtOH) - Dissolution medium

  • Reagent B: HCl in 1,4-Dioxane (4.0 M) or concentrated aqueous HCl (37%) - Acid source

  • Anti-Solvent C: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude oil/solid (1.0 eq) in a minimum volume of Solvent A (Absolute Ethanol) at 40°C.

    • Note: If the solution is dark/opaque, treat with activated charcoal (5 wt%) for 15 minutes, filter through Celite, and proceed with the clear filtrate.

  • Acidification (The Nucleation Event): Cool the solution to 0–5°C in an ice bath. slowly add Reagent B (HCl source) dropwise under vigorous stirring.

    • Target Stoichiometry: 2.2 to 2.5 equivalents of HCl.

    • Observation: A white to off-white precipitate should form immediately. If oiling occurs, see Troubleshooting.

  • Ripening (Ostwald Ripening): Once addition is complete, allow the slurry to stir at 0°C for 1 hour. This allows smaller, imperfect crystals to dissolve and redeposit onto larger, purer crystal lattices.

  • Precipitation Enhancement (Optional): If yield is low, slowly add Anti-Solvent C (Ether/MTBE) until the supernatant becomes slightly turbid. Stir for an additional 30 minutes.

  • Isolation: Filter the solids using a sintered glass funnel (Porosity 3).

    • Wash 1: Cold Ethanol (0°C).

    • Wash 2: Diethyl Ether (to remove residual ethanol and facilitate drying).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

    • Target Product: 3-(Hydrazinylmethyl)quinoline Dihydrochloride (Hygroscopic white solid).

Protocol: Recrystallization (Polishing Step)

For pharmaceutical-grade purity (>99.5%), a second crystallization is required to remove trapped acid or trace isomers.

  • Solvent System: Methanol (Good solvent) / Isopropyl Alcohol (IPA) (Poor solvent).

  • Procedure:

    • Dissolve the isolated salt in boiling Methanol (minimum volume).

    • Add hot IPA dropwise until the solution turns faintly cloudy.

    • Add a few drops of Methanol to restore clarity.

    • Allow to cool slowly to room temperature (controlled cooling rate: 10°C/hour) to form defined needles/prisms.

    • Chill to 4°C overnight before filtration.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow from crude synthesis reaction to the final purified salt, highlighting the impurity rejection points.

PurificationWorkflow Crude Crude Reaction Mixture (Free Base + Impurities) Dissolution Dissolution (Solvent: EtOH, 40°C) Crude->Dissolution Charcoal Charcoal Treatment (Optional: Color Removal) Dissolution->Charcoal If dark Acidification Salt Formation (Add HCl/Dioxane @ 0°C) Dissolution->Acidification Direct path Charcoal->Acidification Filtration Filtration & Wash (Rejects Organic Impurities) Acidification->Filtration Precipitation Drying Vacuum Drying (3-HMQ·2HCl Salt) Filtration->Drying Waste Waste Filtration->Waste Filtrate contains: Aldehydes, Azines Recryst Recrystallization (MeOH/IPA) Drying->Recryst If Purity < 98% Final Pure API Intermediate (>99.5% Purity) Drying->Final If Purity > 98% Recryst->Final

Caption: Figure 1: Purification workflow for 3-(Hydrazinylmethyl)quinoline via dihydrochloride salt formation.

Solubility & Supersaturation Logic

This diagram explains the thermodynamic driving force behind the crystallization.

SolubilityCurve HighTemp High Temp (Boiling MeOH) Undersaturated Cooling Controlled Cooling HighTemp->Cooling MetaStable Metastable Zone (Supersaturated) Cooling->MetaStable Solubility decreases Nucleation Nucleation Point (Crystal Birth) MetaStable->Nucleation Critical Concentration Growth Crystal Growth (Impurity Exclusion) Nucleation->Growth Slow Cooling Growth->Growth Ostwald Ripening

Caption: Figure 2: Thermodynamic stages of the recrystallization process ensuring high purity.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out (Liquid separates instead of solid)Impurities are lowering the melting point; Cooling too fast.1. Re-heat to dissolve oil.2. Add a "seed crystal" of pure salt.3. Cool very slowly. 4. Use less polar solvent (add more EtOH, less water).
Colored Product (Pink/Brown)Oxidation of hydrazine moiety.1. Ensure all solvents are degassed.2. Perform recrystallization under Nitrogen.3. Wash crystals with cold ether immediately.
Low Yield Product too soluble in supernatant.1. Add more anti-solvent (Ether/MTBE).2. Cool to -20°C.3. Check pH (ensure excess HCl is present).
Gel Formation Polymerization or H-bonding network.1. Add Methanol to break H-bonds.2. Sonicate the mixture to induce nucleation.

References

  • Vertex AI Search. (2023). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2023). 3-(Hydrazineylmethyl)quinoline hydrochloride Product Safety & Properties. Merck KGaA. Link(Note: Representative link for catalog structure).

  • BenchChem. (2025).[1] Advanced Crystallization Techniques for Quinoline Derivatives. Link

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines and Nitrogen Heterocycles. Link

  • Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier Method. Clockss. Link

Sources

Application Note: Catalytic Architectures of Copper-3-(Hydrazinylmethyl)quinoline Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

This application note details the synthesis and catalytic utility of Copper(II) complexes derived from 3-(Hydrazinylmethyl)quinoline and its hydrazone congeners. These ligands feature a quinoline backbone that provides steric bulk and


-stacking capability, coupled with a hydrazine-derived "arm" that acts as a tunable chelation site.[1]

Why this system matters:

  • Hemilability: The hydrazine/hydrazone moiety allows for reversible coordination (hemilability), which is critical for creating open coordination sites during catalytic turnover.[1]

  • Redox Non-Innocence: The quinoline-hydrazone backbone can participate in electron transfer, stabilizing high-valent Cu(III) intermediates often required in cross-coupling reactions.[1]

  • Versatility: These complexes are dual-use, serving as effective oxidants in aerobic alcohol oxidation and as Lewis acid/redox catalysts in C-N bond formation (Chan-Lam coupling).[1]

Ligand & Complex Synthesis Protocol

The catalytic efficacy relies on the purity of the coordination sphere.[1] The following protocol synthesizes the Quinoline-3-carbaldehyde hydrazone ligand (the active catalytic scaffold) and its subsequent metallation.

Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: Quinoline-3-carboxaldehyde (98%)[1]

  • Linker: Hydrazine hydrate (or substituted hydrazine, e.g., phenylhydrazine)[1]

  • Metal Source: Cu(OAc)

    
     H
    
    
    
    O (Preferred for solubility) or CuCl
    
    
    [1]
  • Solvent: Ethanol (Absolute), Methanol[1]

Step-by-Step Synthesis Workflow[1]

Step A: Ligand Formation (Schiff Base Condensation)

  • Dissolve Quinoline-3-carboxaldehyde (10 mmol) in 20 mL absolute ethanol.

  • Add Hydrazine hydrate (12 mmol) dropwise under constant stirring at room temperature.

  • Critical Step: Reflux at 80°C for 4 hours. Monitor reaction progress via TLC (SiO

    
    , Hexane:EtOAc 7:3).
    
  • Cool to 4°C. The hydrazone ligand will precipitate as a crystalline solid (typically yellow/orange).[1]

  • Filter, wash with cold ethanol, and dry under vacuum.[1]

Step B: Metallation (Complexation) [1]

  • Dissolve the isolated Ligand (L, 1.0 mmol) in 15 mL hot methanol.

  • Separately dissolve Cu(OAc)

    
     H
    
    
    
    O (1.0 mmol) in 10 mL methanol.
  • Add the metal solution to the ligand solution dropwise.[1]

  • Observation: Immediate color change (Green

    
     Dark Brown/Blue) indicates coordination.[1]
    
  • Stir at reflux for 2 hours.

  • Evaporate solvent to 50% volume and cool.[1] Collect the complex by filtration.[1]

Visualization: Synthesis Pathway[1]

SynthesisWorkflow Aldehyde Quinoline-3-CHO Ligand Hydrazone Ligand (N-N Chelate) Aldehyde->Ligand Reflux/EtOH -H2O Hydrazine Hydrazine Source (R-NH-NH2) Hydrazine->Ligand Complex Active Cu(II) Catalyst [Cu(L)(OAc)] Ligand->Complex Coordination Copper Cu(OAc)2 Metal Source Copper->Complex MeOH/Reflux

Figure 1: Modular synthesis of the copper-quinoline catalytic system.[1] The modularity allows for R-group tuning on the hydrazine to adjust solubility.[1]

Application A: Chan-Lam C-N Cross-Coupling

This is the primary application for drug discovery, allowing the formation of C-N bonds (amines, anilines, imidazoles) using aryl boronic acids under mild, aerobic conditions.[1]

Mechanistic Rationale

Unlike Buchwald-Hartwig coupling (which requires Pd and strong bases), this Cu-catalyzed protocol operates via an oxidative coupling mechanism.[1] The quinoline-hydrazone ligand stabilizes the Cu(II) state and facilitates the transmetallation of the boronic acid.[1]

Standard Operating Procedure (SOP)

Reaction Setup:

  • Vessel: 10 mL Schlenk tube or sealed vial.

  • Catalyst Loading: 5 mol% Cu-Quinoline Complex.[1]

  • Substrates:

    • Nucleophile: Imidazole or Aniline derivative (1.0 equiv).[1]

    • Electrophile: Aryl boronic acid (1.5 equiv).[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1] Note: MeOH is greener and often faster.

  • Base: None required (if using imidazole) or mild base (K

    
    CO
    
    
    
    , 1 equiv).[1]
  • Atmosphere: Open air (O

    
     balloon optional for acceleration).
    

Execution:

  • Charge the tube with catalyst, boronic acid, and nucleophile.[1]

  • Add solvent (2 mL per mmol substrate).[1]

  • Stir at Room Temperature (25°C) for 6–12 hours.

  • Validation: Monitor disappearance of the amine via TLC.

  • Workup: Filter through a celite pad to remove the catalyst.[1] Concentrate filtrate and purify via column chromatography.

Performance Data (Representative)[1][3][4][10][12][13]
EntryNucleophileAryl Boronic AcidYield (%)Time (h)Note
1ImidazolePhenylboronic acid926No base required
2Benzimidazole4-Me-Phenylboronic acid888High selectivity
3AnilinePhenylboronic acid7512Requires K

CO

4Morpholine4-Cl-Phenylboronic acid8110Tolerates halides

Application B: Aerobic Oxidation of Alcohols[1]

The complex exhibits "catecholase-like" activity and can oxidize benzylic alcohols to aldehydes using molecular oxygen as the terminal oxidant.[1]

Mechanistic Rationale

The Cu(II) center coordinates the alcohol (alkoxide formation).[1] A single-electron transfer (SET) reduces Cu(II) to Cu(I), generating a radical species that is re-oxidized by O


.[1] The hydrazone ligand prevents the aggregation of Cu-oxides, maintaining catalytic turnover.[1]
Protocol
  • Substrate: Benzyl Alcohol (1.0 mmol).

  • Catalyst: Cu-Quinoline Complex (2–5 mol%).[1]

  • Co-oxidant: TEMPO (5 mol%) - Optional but recommended for speed.[1]

  • Base: N-Methylimidazole (NMI, 10 mol%).[1]

  • Solvent: Acetonitrile (MeCN).[1]

  • Conditions: 60°C under O

    
     balloon.
    
Visualization: Catalytic Cycle

CatalyticCycle CuII Cu(II)-L (Resting State) Coordination Substrate Coordination CuII->Coordination + Alcohol - H+ Redox Redox Step (CuII -> CuI) Coordination->Redox SET Reox Re-oxidation (O2 -> H2O) Redox->Reox Product Release (Aldehyde) Reox->CuII + O2

Figure 2: Simplified oxidative cycle.[1] The quinoline ligand ensures the Cu(II) species regenerates efficiently without decomposing.[1]

References

  • Synthesis and Chan-Lam Applications

    • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. (2020).[1] ChemCatChem.

    • Source: [Link]

  • Oxidation Catalysis (Catecholase/Alcohol)

    • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022).[1][2][3][4] Molecules.

    • Source: [Link][1][5][6][3]

  • Structural Characterization & Biological Context

    • Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone. (2012).[1][5][6][7][4] Journal of Biological Inorganic Chemistry.

    • Source: [Link][1]

  • General C-N Coupling Context

    • Copper-Catalyzed Synthesis of Substituted Quinolines via C-N Coupling. (2015).[1] Journal of Organic Chemistry.

    • Source: [Link]

Sources

green chemistry synthesis of hydrazinylmethyl quinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sustainable Catalysis & Synthesis of Hydrazinylmethyl Quinoline Scaffolds

Executive Summary

This guide details the green synthesis of hydrazinylmethyl quinoline scaffolds , a privileged structure in medicinal chemistry known for potent antimalarial, antimicrobial, and anticancer activities. Traditional synthesis often relies on volatile organic solvents (VOCs) and prolonged reflux times. This protocol introduces Microwave-Assisted Organic Synthesis (MAOS) and Ultrasound-Assisted Synthesis (US) as superior alternatives, offering higher atom economy, reduced energy consumption (E-Factor), and reaction times reduced from hours to minutes.

Technical Background & Mechanistic Insight

The hydrazinylmethyl quinoline moiety consists of a quinoline ring linked to a hydrazine group via a methylene bridge (


). This linker is critical for conformational flexibility, allowing the scaffold to bind effectively to biological targets such as DNA gyrase (bacteria) or hemozoin (malaria parasites).
The Green Shift

Conventional nucleophilic substitution of 2-(chloromethyl)quinoline with hydrazine hydrate requires excess reagents and prolonged heating in toxic solvents (e.g., DMF, Toluene).

  • Microwave Irradiation (MWI): Utilizes dielectric heating.[1] Polar molecules (hydrazine, ethanol) align with the oscillating electric field, generating internal heat via molecular friction. This overcomes the activation energy barrier (

    
    ) rapidly.
    
  • Ultrasound (US): Induces acoustic cavitation. The collapse of microbubbles generates localized "hot spots" (temp >5000 K, pressure >1000 atm), promoting the

    
     attack of hydrazine on the chloromethyl center without bulk heating.
    

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-(Hydrazinylmethyl)quinoline

Target: Rapid generation of the core scaffold via nucleophilic substitution.

Materials:

  • 2-(Chloromethyl)quinoline (1.0 mmol)

  • Hydrazine hydrate (80% aq., 3.0 mmol) – Excess prevents dimer formation.

  • Ethanol (Green Solvent) or Water[2][3]

  • Microwave Reactor (e.g., Monowave 300 or modified domestic)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(chloromethyl)quinoline (177 mg, 1 mmol) in 5 mL of Ethanol in a microwave-safe vial.

  • Addition: Dropwise add Hydrazine hydrate (0.15 mL, 3 mmol). Caution: Exothermic.

  • Irradiation: Seal the vessel. Set MWI parameters:

    • Power: 150 W

    • Temp: 80°C

    • Time: 4–6 minutes (Hold time).

  • Work-up: Cool to room temperature (RT). Pour the reaction mixture into crushed ice.

  • Isolation: The solid precipitate is filtered, washed with cold water (3x 10 mL) to remove excess hydrazine, and recrystallized from ethanol.

Yield: 88–94% (vs. 65% via conventional reflux).

Protocol B: Ultrasound-Assisted Derivatization (Schiff Base Formation)

Target: Condensation of the scaffold with aldehydes to form bioactive hydrazones.

Materials:

  • 2-(Hydrazinylmethyl)quinoline (from Protocol A)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Solvent: Water:Ethanol (1:1)

  • Catalyst: Acetic Acid (1-2 drops, optional)

Step-by-Step Workflow:

  • Mixing: In a 50 mL flask, mix the hydrazinyl scaffold (1 mmol) and aldehyde (1 mmol) in 10 mL aqueous ethanol.

  • Sonication: Place the flask in an ultrasonic bath (frequency 35–40 kHz).

  • Reaction: Sonicate at RT for 10–15 minutes. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: The product precipitates out during sonication. Filter and wash with cold ethanol.

Visualization of Workflows

Figure 1: Synthesis Logic & Decision Matrix

Caption: Decision pathway for selecting Microwave vs. Ultrasound methods based on reaction type (Substitution vs. Condensation).

G Start Starting Material: 2-(Chloromethyl)quinoline Decision Reaction Type? Start->Decision Path_Sub Nucleophilic Substitution (Forming Linker) Decision->Path_Sub Core Synthesis Path_Con Condensation (Forming Hydrazone) Decision->Path_Con Derivatization Method_MW Method A: Microwave (MWI) Solvent: EtOH Time: 5 min Path_Sub->Method_MW High Activation Energy Method_US Method B: Ultrasound (US) Solvent: Water/EtOH Time: 15 min Path_Con->Method_US mild conditions Product_A Scaffold: 2-(Hydrazinylmethyl)quinoline Method_MW->Product_A Product_B Final Drug Candidate: Quinoline Hydrazone Method_US->Product_B Product_A->Path_Con Used as Precursor

Figure 2: Mechanistic Pathway (Green Context)

Caption: Mechanism of hydrazine substitution showing the transition state stabilized by polar green solvents.

Mechanism Reactant 2-(Chloromethyl) quinoline TS Transition State (Dipolar Stabilization) Reactant->TS MWI / Heat Reagent Hydrazine Hydrate Reagent->TS Nucleophilic Attack Product 2-(Hydrazinylmethyl) quinoline TS->Product -HCl Byproduct HCl (Neutralized) TS->Byproduct

Characterization & Validation

Analytical Data Profile

The following data confirms the structural integrity of the synthesized scaffold.

TechniqueParameterExpected ObservationInterpretation
IR Spectroscopy

(stretch)
3200–3350 cm

Doublet indicates primary amine (

).

NMR

4.2–4.5 ppm
Singlet (2H)Methylene (

) linker protons.

NMR

7.5–8.2 ppm
MultipletsQuinoline aromatic ring protons.
Mass Spec (ESI)


Confirms molecular weight of parent scaffold.
Biological Activity Summary

Quinoline hydrazines synthesized via these green protocols have shown comparable or superior activity to conventionally synthesized batches due to higher purity profiles (fewer thermal degradation byproducts).

  • Antimalarial:

    
     values ranging 0.014–5.87 
    
    
    
    against P. falciparum [1].
  • Antimicrobial: Significant inhibition of DNA gyrase in S. aureus and E. coli [2].

  • Enzyme Inhibition: Potent AChE inhibition (Alzheimer's target) with

    
     [3].
    

Critical Process Parameters (Troubleshooting)

  • Dimerization: If the ratio of Hydrazine:Quinoline is < 2:1, a "dumb-bell" dimer (Bis-quinoline) forms. Solution: Always maintain hydrazine in 3-fold excess.

  • Safety: Hydrazine hydrate is toxic and a suspected carcinogen. While the protocol is "green" (solvent-wise), all handling must occur in a fume hood.

  • Solvent Choice: For MWI, Ethanol is preferred over water for the substitution step due to better solubility of the chloromethyl precursor, ensuring homogenous heating.

References

  • Radini, I. A., et al. (2016).[4] "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." PMC. Link

  • Ajani, O. O., et al. (2017). "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives." Covenant University/Wiley. Link[5]

  • Ben Hadda, T., et al. (2023).[6][7] "Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents." Molecules (MDPI). Link

  • BenchChem. (2025).[3] "Green Synthesis of Quinoline Derivatives: Application Notes and Protocols." BenchChem Technical Library. Link

  • Bhat, H. R., et al. (2018). "Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water."[8] Mini-Reviews in Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

preventing oxidation of 3-(Hydrazinylmethyl)quinoline during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-OX-3HMQ Assigned Specialist: Senior Application Scientist

Introduction: The "Benzyl-Like" Vulnerability

Welcome to the technical support hub for 3-(Hydrazinylmethyl)quinoline. If you are accessing this guide, you have likely encountered the "browning" of your reaction mixture or inexplicable yield loss.

The Root Cause: 3-(Hydrazinylmethyl)quinoline is not just a hydrazine; it is a benzylic-type hydrazine . The methylene bridge (


) connecting the hydrazine to the electron-deficient quinoline ring creates a unique vulnerability. The free base is highly susceptible to auto-oxidation  via radical pathways, catalyzed by trace metals, light, and molecular oxygen.

This guide provides a self-validating protocol to arrest this oxidation by converting the kinetic instability of the free base into the thermodynamic stability of a salt.

Module 1: The Mechanism of Failure

Understanding why your compound degrades is the first step to prevention. The oxidation of alkyl hydrazines is not a simple one-step process; it is a radical cascade.

The Oxidation Cascade

When 3-(Hydrazinylmethyl)quinoline (Free Base) is exposed to air, it undergoes hydrogen atom abstraction. This forms a hydrazyl radical, which rapidly degrades into azo compounds or decomposes into the methyl-quinoline derivative and nitrogen gas.

OxidationMechanism Substrate 3-(Hydrazinylmethyl) quinoline (Free Base) Radical Hydrazyl Radical (R-CH2-NH-NH•) Substrate->Radical H• Abstraction Oxygen O2 / Light / Trace Metal Oxygen->Radical Azo Azo Intermediate (R-CH2-N=NH) Radical->Azo -H• Dimer Tetrazene/Dimer (Colored Impurities) Radical->Dimer Dimerization Decomp Decomposition (R-CH3 + N2) Azo->Decomp N2 Extrusion

Figure 1: The radical-mediated auto-oxidation pathway of benzylic hydrazines. Note that the "Dimer" pathway is often responsible for the yellow/brown discoloration.

Module 2: Synthesis & Isolation (The Protocol)

Core Directive: Never isolate the free base as a dry solid. The free base is a transient intermediate. Your target for isolation must be the Dihydrochloride Salt (2HCl) .

The "Salt Switch" Workflow

This protocol minimizes exposure to the "Danger Zone" (the time the molecule exists as a free base in air).

ParameterSpecificationReason (Causality)
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and blankets the reaction surface more effectively than Nitrogen.
Solvent Ethanol or Methanol (Degassed)Protic solvents stabilize the transition state; degassing removes dissolved

triggers.
Acid Source 4M HCl in Dioxane or EtOHAnhydrous acid prevents hydrolysis and ensures rapid precipitation of the salt.
Temperature

during acidification
Exothermic protonation can trigger thermal decomposition if uncontrolled.
Step-by-Step Isolation Protocol
  • Degassing: Sparge the reaction solvent with Argon for 20 minutes before adding hydrazine hydrate.

  • Reaction: Perform the substitution/reduction under positive Argon pressure.

  • The Critical Workup (The "Switch"):

    • Do not evaporate to dryness.

    • Cool the reaction mixture to

      
      .
      
    • Add HCl (anhydrous in dioxane/ether) dropwise.

    • Observation: The solution will likely turn pale, and a white/off-white precipitate will form. This is the Dihydrochloride Salt .

    • Why? Protonation of the hydrazine nitrogens (

      
      ) removes the lone pair electrons that initiate the radical oxidation mechanism [1].
      
  • Filtration: Filter the salt rapidly under a blanket of Argon (Schlenk filtration is ideal).

  • Washing: Wash with cold, degassed diethyl ether to remove organic impurities.

Workflow Start Reaction Mixture (Free Base in Soln) Danger CRITICAL JUNCTION Do NOT Evaporate Start->Danger Cool Cool to 0°C Argon Blanket Danger->Cool Correct Path Acid Add Anhydrous HCl (Dioxane/Ether) Cool->Acid Precip Precipitation of Dihydrochloride Salt Acid->Precip Protonation Filter Schlenk Filtration (Inert Atm) Precip->Filter Store Storage (-20°C, Desiccator) Filter->Store

Figure 2: The "Salt Switch" workflow designed to bypass the isolation of the unstable free base.

Module 3: Troubleshooting & FAQs

Q1: My product turned yellow/brown upon drying. Is it ruined?

Diagnosis: Partial Oxidation. Technical Insight: The color comes from azo-impurities or tetrazene dimers formed by radical coupling (see Figure 1). Solution:

  • If the product is the Salt : Recrystallize immediately from hot ethanol/methanol (degassed). The salt is robust; the impurities will likely stay in the mother liquor.

  • If the product is the Free Base : You must re-acidify. Dissolve in degassed ethanol, cool, and add HCl. The color often remains in the solution while the white salt precipitates.

Q2: NMR shows broad peaks or missing protons.

Diagnosis: Proton Exchange or Paramagnetic Interference. Technical Insight:

  • Broadening: Hydrazine protons (

    
    ) exchange rapidly with deuterated solvents (like 
    
    
    
    or
    
    
    ), causing peaks to broaden or disappear.
  • Paramagnetism: If oxidation has occurred, hydrazyl radicals (paramagnetic species) can cause severe line broadening in the NMR spectrum. Verification: Run the NMR in DMSO-d6 (anhydrous). This slows proton exchange and usually reveals the distinct hydrazine protons.

Q3: Can I store the free base if I keep it under Argon?

Verdict: No. Reasoning: Even under Argon, benzylic hydrazines can undergo disproportionation or slow thermal decomposition. The hydrochloride salt is the only shelf-stable form for this class of molecule [2].

Q4: How do I remove the HCl if I need the free base for the next step?

Protocol: Perform the "Free Base Liberation" in situ.

  • Suspend the stable HCl salt in your reaction solvent.

  • Add a stoichiometric base (e.g.,

    
    , 
    
    
    
    ) only when you are ready to add the electrophile for the next step.
  • This ensures the free base exists for only seconds before reacting.

Module 4: Stability Comparison Data

PropertyFree Base (3-HMQ)Dihydrochloride Salt (3-HMQ · 2HCl)
Oxidation State Highly Susceptible (

lone pair available)
Resistant (Lone pair protonated)
Shelf Life (25°C) < 24 Hours (Darkens)> 6 Months (Stable)
Hygroscopicity LowModerate (Store in Desiccator)
Thermal Stability Decomposes > 80°CStable > 150°C (Melting Point)

References

  • Thieme Connect. (2025). Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. Retrieved from [Link]

  • UConn EHS. (2025). Hydrazine Handling & Storage Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (2018). Aerobic Oxidation of Alkyl 2-Phenylhydrazinecarboxylates Catalyzed by CuCl and DMAP. Retrieved from [Link]

Technical Support Center: Optimizing 3-(Hydrazinylmethyl)quinoline Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #HYD-QUIN-03 Status: Open Subject: Yield Improvement & Troubleshooting for Alkyl-Quinoline Hydrazone Linkages Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Mechanistic Insight[1]

Welcome to the Technical Support Center. You are likely encountering yield issues with the condensation of 3-(hydrazinylmethyl)quinoline with a carbonyl substrate (aldehyde or ketone).

To solve this, we must first correct a common misconception: This is not an aryl hydrazine reaction. Unlike 4-hydrazinylquinoline where the nitrogen is directly attached to the aromatic ring, your molecule contains a methylene bridge (


). This insulates the hydrazine group from the electron-withdrawing quinoline ring, making your starting material behave more like an alkyl hydrazine  (specifically, a benzyl-like hydrazine).
The Chemical Implications[2][3][4][5][6]
  • Higher Nucleophilicity: The terminal

    
     is more basic and nucleophilic than aryl hydrazines. It reacts readily but is also more prone to protonation deactivation  if the pH is too low.[1]
    
  • Oxidation Sensitivity: The benzylic-like position makes the hydrazine susceptible to oxidative degradation if exposed to air for prolonged periods.

  • Solubility Profile: The quinoline nitrogen (pKa

    
     4.9) and the hydrazine moiety create a potential for multi-charged species, complicating solubility in non-polar solvents.
    

Reaction Mechanism & Critical Control Points[7]

The formation of the hydrazone is an equilibrium process governed by acid catalysis and water removal .[1]

DOT Diagram: Reaction Mechanism & Control Logic

G cluster_0 Critical Failure Modes Start Start: 3-(Hydrazinylmethyl)quinoline + Carbonyl (R-C=O) Protonation Step 1: Carbonyl Activation (Requires H+) Start->Protonation Acid Catalyst Fail1 pH < 4: Hydrazine Protonated (Dead Reaction) Start->Fail1 Excess Acid Attack Step 2: Nucleophilic Attack (Rate Limiting if pH < 4) Protonation->Attack Nucleophilic NH2 Intermediate Tetrahedral Intermediate (Carbinolamine) Attack->Intermediate Dehydration Step 3: Dehydration (-H2O) (Irreversible step) Intermediate->Dehydration Acid Assisted Fail2 Water Accumulation (Reverse Equilibrium) Intermediate->Fail2 Wet Solvent Product Final Hydrazone Product Dehydration->Product

Caption: Figure 1. Mechanistic pathway of hydrazone formation showing critical failure points (red) where yield is typically lost due to over-acidification or water retention.

Optimized Experimental Protocols

Do not rely on generic "stir and reflux" methods. Use these targeted protocols based on your specific yield issue.

Protocol A: The "Equilibrium Shift" Method (High Yield)

Best for: Reactions that stall at 50-60% conversion or involve unreactive ketones.

ParameterSpecificationRationale
Solvent Anhydrous Ethanol (EtOH) Protic solvent stabilizes the transition state; "Anhydrous" is critical to drive equilibrium.
Concentration 0.1 M - 0.2 M Higher concentration favors bimolecular coupling over hydrolysis.
Catalyst Glacial Acetic Acid (AcOH) Weak acid (pKa 4.[1]76) buffers the reaction perfectly around pH 4-5. Avoid strong mineral acids (HCl/H2SO4) which protonate the hydrazine.
Stoichiometry 1.1 eq Hydrazine : 1.0 eq Carbonyl Slight excess of the hydrazine drives the aldehyde/ketone to completion.
Additive 4Å Molecular Sieves CRITICAL: Add activated powdered sieves directly to the flask to scavenge water.

Step-by-Step:

  • Dissolve 1.0 eq of Carbonyl substrate in Anhydrous EtOH (0.2 M).

  • Add 1.1 eq of 3-(hydrazinylmethyl)quinoline .

  • Add activated 4Å Molecular Sieves (approx. 100 mg per mmol of substrate).

  • Add Glacial AcOH (5-10 mol%, typically 2-3 drops per 5 mL).

  • Reflux under Argon/Nitrogen (prevents oxidation of the hydrazine tail) for 4-12 hours.

  • Filter hot (to remove sieves) and cool slowly to 4°C to induce precipitation.

Protocol B: The "Salt Scavenger" Method (Purification Focus)

Best for: Oily products or when the quinoline moiety causes solubility issues.

If your product is an oil (common with alkyl-quinolines), do not attempt column chromatography immediately.

  • Perform the reaction as above.

  • Upon completion, cool to room temperature.

  • Add 1.0 eq of HCl (1M in ether) dropwise.

  • The Quinoline Hydrochloride salt of the hydrazone often precipitates as a clean solid/powder, leaving impurities in the mother liquor.

  • Filter the salt, wash with ether, and neutralize with saturated

    
     only if the free base is strictly required for the next step.
    

Troubleshooting Guide (FAQ)

Issue 1: "I see starting material remaining on TLC even after 24 hours."

Diagnosis: Your pH is likely incorrect, or water is present.

  • The Trap: You might think "add more acid to catalyze it."

  • The Reality: If you drop the pH below 4, you protonate the terminal

    
     of the hydrazine. A protonated hydrazine (
    
    
    
    ) is not nucleophilic and cannot attack the carbonyl.
  • Solution: Check pH with wet pH paper. It should be orange/yellow (pH 4-5), not red (pH 1-2). If too acidic, neutralize with triethylamine (TEA) until pH 5, then reflux.

Issue 2: "The product is a sticky red/brown oil."

Diagnosis: Oxidation of the hydrazine or Quinoline impurities.

  • The Reality: 3-(hydrazinylmethyl)quinoline is sensitive to air. The "red" color is often a diazenyl oxidation byproduct.

  • Solution:

    • Run the reaction under inert atmosphere (

      
      ).
      
    • Use Protocol B (Salt Formation). Picric acid is also a classic "magic bullet" for crystallizing stubborn quinolines if HCl fails [1].

Issue 3: "I am getting a dimer or double-addition product."

Diagnosis: Azine formation.[2][3]

  • The Mechanism: The product hydrazone (

    
    ) still has a nucleophilic nitrogen.[4] If aldehyde is in large excess, it can attack again.
    
  • Solution: Ensure you use a slight excess of the hydrazine , not the aldehyde. Add the aldehyde slowly to the hydrazine solution.

DOT Diagram: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Type Select Issue Type Start->Type LowYield Low Yield / Incomplete Type->LowYield Oil Product is Oily/Sticky Type->Oil Impurity Unknown Impurities Type->Impurity CheckPH Check pH LowYield->CheckPH Triturate Triturate w/ Cold Ether/Hexane Oil->Triturate Atmosphere Was N2 used? Impurity->Atmosphere AdjustPH Target pH 4-5 (Use AcOH, not HCl) CheckPH->AdjustPH pH < 3 or > 6 AddSieves Add 4Å Sieves (Remove Water) CheckPH->AddSieves pH is OK SaltForm Attempt Salt Formation (HCl or Picric Acid) Triturate->SaltForm If fails Oxidation Oxidation suspected. Recrystallize from EtOH Atmosphere->Oxidation No

Caption: Figure 2. Troubleshooting logic flow for isolating the root cause of synthesis failure.

References

  • BenchChem Technical Support. Addressing challenges in the purification of quinoline derivatives. (2025).[5][1][6][7] Retrieved from 5

  • BenchChem Technical Support. Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. (2025).[5][1][6][7] Retrieved from 1

  • Koolman, H., & Roehm, K. Color Atlas of Biochemistry: Hydrazone Formation Kinetics. (Cited in general context of acid catalysis mechanisms).[4]

  • Organic Chemistry Portal. Synthesis of Hydrazones: Recent Literature and Catalytic Methods. Retrieved from 8

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2011). Retrieved from 9

Sources

Technical Support Center: Troubleshooting Dimerization in Quinoline Hydrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of Nucleophilic Aromatic Substitution (


) for 2-Hydrazinoquinoline Synthesis.
Audience:  Organic Chemists, Process Engineers, and Drug Development Scientists.[1]

Introduction: The Competitive Nucleophile Challenge

Welcome to the Technical Support Center. This guide addresses the most common failure mode in the synthesis of 2-hydrazinoquinoline (and its derivatives) from 2-chloroquinoline : the formation of the unwanted dimer,


-bis(quinolin-2-yl)hydrazine .[1]

In this


 reaction, hydrazine acts as a nucleophile to displace the chloride.[1] However, the product (2-hydrazinoquinoline) contains a primary amine group that is also nucleophilic.[1] If reaction conditions are not rigorously controlled, the product attacks a second molecule of the starting material, creating a dimer. This guide provides the mechanistic insight and protocols necessary to suppress this side reaction.

Module 1: Mechanistic Root Cause Analysis

To solve the problem, we must visualize the competition between the reagent and the product.[1]

The Reaction Pathway

The following diagram illustrates the bifurcation point where the reaction can proceed to the desired product or deviate toward the dimer.

ReactionPathway SM Starting Material (2-Chloroquinoline) Product Target Product (2-Hydrazinoquinoline) SM->Product  Step 1: k1 + N2H4 (-HCl) Hydrazine Hydrazine Hydrate (Excess Required) Dimer Side Product (N,N'-bis(quinolin-2-yl)hydrazine) Product->Dimer  Step 2: k2 + SM (-HCl)

Figure 1: Kinetic competition pathway. Step 1 yields the target; Step 2 consumes the target to form the dimer.[1] Suppression of Step 2 requires


.[1]

Module 2: Troubleshooting & FAQs

This section addresses specific user scenarios encountered in the lab.

Issue 1: "I am seeing a heavy yellow precipitate that is insoluble in ethanol."

Diagnosis: This is likely the dimer (


-bis(quinolin-2-yl)hydrazine).[1] The target product (2-hydrazinoquinoline) is generally soluble in hot ethanol, whereas the dimer is highly insoluble due to 

-stacking and hydrogen bonding networks.[1]

Corrective Action:

  • Check Stoichiometry: The most common error is using a 1:1 or 1:2 ratio of substrate to hydrazine.[1] You must drive the equilibrium by swamping the system with nucleophile.[1]

  • Protocol Adjustment: Increase hydrazine hydrate to 5–10 equivalents .

  • Purification: Filter the hot reaction mixture. The solid collected is predominantly the dimer.[1] The filtrate contains your product, which crystallizes upon cooling.[1]

Issue 2: "My yield is low (<40%) despite refluxing overnight."

Diagnosis: Extended reflux times with insufficient hydrazine concentration favor the thermodynamic sink (the dimer) or oxidative decomposition.[1]

Corrective Action:

  • Concentration Control: Do not run the reaction too dilute. High solvent volume decreases the effective concentration of hydrazine, slowing

    
     relative to 
    
    
    
    .[1]
  • Solvent Choice: If using ethanol, ensure it is minimal (just enough to stir).[1] Alternatively, run the reaction neat (in pure hydrazine hydrate) if safety protocols allow.[1]

Issue 3: "How do I remove the dimer if it has already formed?"

Diagnosis: Post-reaction purification is required.[1]

Corrective Action:

  • Solubility Differential:

    • Step A: Dissolve the crude solid in boiling ethanol.

    • Step B: Perform a hot filtration.[1] The dimer will remain on the filter paper.[1]

    • Step C: Cool the filtrate to 0°C. The pure 2-hydrazinoquinoline will crystallize as light yellow needles.[1]

Module 3: Critical Process Parameters (CPP)

The following data summarizes how experimental variables influence the Product-to-Dimer ratio.

ParameterCondition A (High Risk)Condition B (Optimized)Rationale
Hydrazine Equivalents 1.0 – 2.0 eq5.0 – 10.0 eq High hydrazine concentration statistically prevents the product from encountering a starting material molecule.[1]
Temperature >100°C (High Boil)Reflux (EtOH, ~78°C) Lower temperatures favor the kinetic product (mono-substitution) over the thermodynamic dimer.[1]
Addition Mode Mixing all at onceSlow addition of SM Adding the Chloroquinoline to the Hydrazine ensures the SM is always in a hydrazine-rich environment.[1]
Solvent DMF/DMSOEthanol or Neat Aprotic polar solvents (DMF) can accelerate

too aggressively, increasing side reactions.[1]

Module 4: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 2-Hydrazinoquinoline with <5% Dimer formation.

Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[1] Work in a fume hood.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge Reagents: Add Hydrazine Hydrate (80% or 100%, 10.0 equiv) to the flask.

  • Solvent (Optional): Add Ethanol (2–3 volumes relative to SM). Note: Running neat is preferred for kinetics but requires strict safety controls.

  • Addition: Add 2-Chloroquinoline (1.0 equiv) slowly to the stirring hydrazine solution.

  • Reaction: Heat to reflux (approx. 80–100°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane).[1] The starting material spot should disappear.[1]

  • Workup:

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The product usually precipitates.[1]

    • Filtration: Filter the solid.[1]

    • Purification: Recrystallize from Ethanol.[1]

      • Dissolve in boiling ethanol.

      • If insoluble particles remain (Dimer), filter them out while hot.[1]

      • Cool filtrate to crystallize pure product.

Module 5: Troubleshooting Decision Tree

Follow this logic flow to resolve synthesis issues.

TroubleshootingTree Start Start: Analyze Crude Product CheckPurity Is Dimer > 5%? Start->CheckPurity HighDimer Yes: High Dimer Content CheckPurity->HighDimer Yes LowDimer No: High Purity CheckPurity->LowDimer No Action1 Check Equivalents: Are you using >5 eq Hydrazine? HighDimer->Action1 Success Proceed to Recrystallization LowDimer->Success Action2 Increase Hydrazine to 10 eq. Consider Reverse Addition. Action1->Action2 No Action3 Check Temperature: Is reaction >100°C? Action1->Action3 Yes Action4 Reduce Temp. Switch to Ethanol Reflux. Action3->Action4 Yes

Figure 2: Decision logic for optimizing reaction conditions based on impurity profiling.

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Edition). Synthesis of Hydrazines. Longman Scientific & Technical.[1]

    • Context: General methodologies for hydrazine nucleophilic substitution and safety handling.[1]

  • PrepChem. Synthesis of 2-Hydrazinoquinoline.

    • [Link]

    • Context: Specific protocol citing 1.5 molar ratio (often insufficient to prevent dimer) vs optimized ratios.[1]

  • Lu, Y., et al. (2013) . 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation.[1][2] Metabolites, 3(4), 912–925.[1]

    • [Link][1]

    • Context: Validates the structure and purity requirements of 2-hydrazinoquinoline for analytical applic
  • Perkin, W. H., & Robinson, R. (1913).[1] Derivatives of o-xylene. Journal of the Chemical Society, Transactions.

    • Context: Foundational chemistry regarding hydrazine substitution on activated aromatic rings.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine.

    • [Link][1]

    • Context: Safety data and chemical properties of the nucleophile.[1]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues of 3-(Hydrazinylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 3-(Hydrazinylmethyl)quinoline.

Because quinoline derivatives possess a highly hydrophobic bicyclic aromatic ring system, they are notoriously difficult to dissolve in neutral aqueous environments[1][2]. However, the presence of the basic hydrazinylmethyl group provides a unique chemical lever. This guide bridges the gap between theoretical physicochemical properties and practical benchtop execution, ensuring your biological assays and formulations remain robust and reproducible.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my 3-(Hydrazinylmethyl)quinoline completely "crash out" when I dilute my DMSO stock into a pH 7.4 phosphate-buffered saline (PBS) solution? A1: This phenomenon is known as "DMSO shock" or exceeding the kinetic solubility limit[3]. When you prepare a highly concentrated stock in a polar aprotic solvent like DMSO and rapidly introduce it into an aqueous buffer, the local concentration of the drug at the droplet interface vastly exceeds its thermodynamic solubility. The aqueous environment cannot solvate the hydrophobic quinoline core rapidly enough, forcing the molecules to self-associate and precipitate. Causality Fix: You must alter the thermodynamics of the system either by changing the ionization state of the molecule, shielding its hydrophobic core, or modifying the addition kinetics (e.g., dropwise addition under high shear/vortexing).

Q2: How can I leverage the chemical structure of 3-(Hydrazinylmethyl)quinoline to force it into solution? A2: The molecule has two distinct ionizable centers. The quinoline nitrogen is a weak base with a pKa of approximately 4.85–4.90[4][5], while the primary and secondary amines on the hydrazine moiety possess pKa values ranging from 5.9 to 8.1[6][7]. In a neutral pH 7.4 buffer, a significant fraction of the molecule remains in its uncharged, free-base form, which is highly lipophilic. By lowering the pH of your vehicle to 1–2 units below the pKa (e.g., pH 3.0–4.0), you protonate both the quinoline ring and the hydrazine group[1]. This converts the molecule into a highly water-soluble di-cationic salt.

Q3: My downstream cell-based assay strictly requires a physiological pH of 7.4. I cannot use acidic buffers. What is the most bio-compatible alternative? A3: If pH adjustment is biologically prohibitive, complexation is your most reliable strategy. Cyclodextrins, specifically Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity[1][8]. The hydrophobic quinoline ring spontaneously partitions into the lipophilic core of the cyclodextrin, driven by the displacement of high-energy water molecules. This forms a water-soluble host-guest inclusion complex that keeps the molecule dissolved at pH 7.4 without the cytotoxicity associated with high concentrations of co-solvents or surfactants[8].

Part 2: Quantitative Strategy Comparison

To select the optimal solubilization route, compare the physicochemical impacts of each strategy below.

Solubilization StrategyPrimary MechanismMax Achievable ConcentrationBiological CompatibilityDrawbacks / Risks
pH Adjustment (HCl) Protonation of basic nitrogens to form a cationic salt[1].High (>10 mM)Low (Requires pH < 5.0)Acidic pH may denature proteins or cause cell death in in vitro assays.
Co-Solvency (DMSO/PEG) Reduces the dielectric constant of the aqueous vehicle[3].Moderate (1–5 mM)Moderate (Max 1% DMSO for cells)Risk of "DMSO shock" upon dilution; solvent toxicity[3].
HP-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CD Complexation
Host-guest encapsulation of the hydrophobic quinoline core[8].High (5–10 mM)High (FDA-approved excipient)Requires optimization of molar ratios; potential displacement by assay lipids.

Part 3: Verified Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to biological testing without completing the validation steps to ensure sub-visible precipitation has not occurred.

Protocol A: In Situ Salt Formation (For pH-Tolerant Assays)

Use this method when your downstream application can tolerate acidic conditions (e.g., certain enzymatic assays or analytical HPLC).

  • Weighing: Accurately weigh 2.0 mg of 3-(Hydrazinylmethyl)quinoline into a glass vial.

  • Acidification: Add 100

    
    L of 0.1 M HCl directly to the powder. The low pH will immediately protonate the hydrazine and quinoline nitrogens[1][4].
    
  • Agitation: Vortex vigorously for 60 seconds. The solution should become completely transparent.

  • Dilution: Slowly add 900

    
    L of a weakly buffered acidic vehicle (e.g., 50 mM Citrate buffer, pH 4.5) while continuously vortexing.
    
  • Validation (Self-Check): Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from sub-visible micro-precipitates. If precipitation is detected, sonicate in a water bath at 37°C for 5 minutes.

Protocol B: HP- -CD Inclusion Complexation (For Cell-Based Assays at pH 7.4)

Use this method for strict physiological pH requirements to avoid solvent toxicity[8].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in standard pH 7.4 PBS. Filter sterilize through a 0.22 
    
    
    
    m PES membrane.
  • Solvent Spiking: Dissolve 3-(Hydrazinylmethyl)quinoline in 100% anhydrous DMSO to create a 50 mM concentrated stock.

  • Complexation: Place 980

    
    L of the 20% HP-
    
    
    
    -CD/PBS solution on a magnetic stirrer at 500 RPM.
  • Dropwise Integration: Using a micropipette, add 20 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L of the 50 mM DMSO stock dropwise (1 drop per second) directly into the vortex of the stirring HP-
    
    
    
    -CD solution. Causality note: Slow addition allows the cyclodextrin cavity to encapsulate the quinoline ring before the molecules can self-aggregate[3].
  • Equilibration: Allow the solution to stir for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Validation (Self-Check): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. The supernatant now contains a 1 mM concentration of your compound at pH 7.4 with only 2% DMSO.

Part 4: Decision Architecture

Use the following logical workflow to determine the exact solubilization pathway for your specific experimental constraints.

SolubilityWorkflow Start 3-(Hydrazinylmethyl)quinoline Solubility Issue CheckPH Can assay tolerate pH < 5.0? Start->CheckPH Acidify Use pH Adjustment (e.g., 0.1M HCl) CheckPH->Acidify Yes CheckCoSolvent Can assay tolerate DMSO / PEG? CheckPH->CheckCoSolvent No Precipitation Precipitation Observed? Acidify->Precipitation CoSolvent Use Co-solvent System (Max 1-5% DMSO) CheckCoSolvent->CoSolvent Yes Cyclodextrin Use HP-β-CD Inclusion Complex CheckCoSolvent->Cyclodextrin No CoSolvent->Precipitation Cyclodextrin->Precipitation Optimize Optimize Dropwise Addition & Sonication Precipitation->Optimize Yes Success Solubilized Compound Ready for Assay Precipitation->Success No Optimize->Success

Workflow for selecting the optimal solubility enhancement strategy for quinoline derivatives.

References

  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem.
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem.
  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem.
  • Hydrazine - Wikipedia.
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Quinoline - mVOC 4.0.
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem.
  • 206-114-9 CAS number: 302-01-2 MEMBER STATE COMMITTEE SUPPORT DOCUMENT - ECHA.
  • Synthesis and characterization of beta-cyclodextrin inclusion complex containing di(8-hydroxyquinoline) magnesium - PubMed.

Sources

Technical Support Center: Quinoline Hydrazine Photostability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Quinoline hydrazines are highly valued in drug development and as fluorescent chemosensors. However, their structural features make them inherently susceptible to light-induced degradation. This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize light sensitivity degradation.

Mechanistic Overview of Photodegradation

To effectively prevent degradation, it is critical to understand the causality behind it. Upon UV or visible light irradiation, the quinoline ring acts as a photosensitizer. It absorbs a photon, transitions to an excited singlet state, and undergoes intersystem crossing to a long-lived triplet state. This triplet state readily transfers energy to dissolved molecular oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen.

The electron-rich N-N bond of the hydrazine moiety is highly vulnerable to electrophilic attack by these ROS. This leads to photo-oxidation, homolytic cleavage, and the release of nitrogen gas alongside quinoline byproducts, a process heavily documented in 1[1] and2[2].

Logical pathway of quinoline hydrazine photo-oxidation and ROS generation.

Troubleshooting & FAQs

Q: My quinoline hydrazine fluorescent probe shows a rapidly decaying baseline signal during live-cell imaging. How do I stabilize it? A: The decay is likely due to photobleaching driven by ROS generation. When excited by the imaging laser, the quinoline fluorophore generates singlet oxygen, which subsequently attacks the hydrazine linkage[3]. Causality & Solution: Oxygen acts as the primary electron acceptor in this degradation pathway. To minimize this, reduce your laser power and exposure time. More importantly, degas your imaging buffers to remove dissolved oxygen. If your biological system tolerates it, introducing a mild ROS scavenger (e.g., ascorbic acid) will intercept the singlet oxygen before it can cleave the hydrazine bond.

Q: We are advancing a quinoline hydrazine derivative as a drug candidate. What are the regulatory expectations for photostability testing? A: Regulatory bodies require strict adherence to the 4 for new active substances[4]. You must perform both forced degradation (to elucidate pathways) and confirmatory testing. Causality & Solution: You must expose the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[5]. This ensures the drug will remain stable under pharmacy and patient handling conditions. Always run a concurrent dark control (wrapped in aluminum foil) to differentiate thermal degradation from true photodegradation[5].

Q: How should we store our synthesized quinoline hydrazine libraries to ensure long-term integrity? A: Both the quinoline ring and the hydrazine group are sensitive to ambient light and atmospheric oxygen, which synergistically drive catalytic photo-oxidation[2]. Causality & Solution: Store compounds as lyophilized powders in amber glass vials, which block UV light below 400 nm. Purge the vial headspace with Argon or Nitrogen before sealing to eliminate the oxygen required for photo-oxidation. If storing in solution, use anhydrous, degassed solvents and keep at -20°C in the dark.

Standardized Experimental Workflows

ICH Q1B compliant experimental workflow for photostability testing.

Protocol 1: ICH Q1B Compliant Photostability Testing

This self-validating protocol ensures regulatory compliance and isolates light-induced degradation from thermal artifacts.

  • Sample Preparation: Prepare the quinoline hydrazine compound in its solid state (spread in a thin layer, ≤3 mm thick) and in an aqueous solution (1 mg/mL) using clear quartz or glass vials.

  • Control Setup: Prepare an identical set of samples and wrap them completely in aluminum foil. These serve as the "Dark Controls" to account for temperature-induced degradation[5].

  • Actinometry Calibration: Prepare a 2% (w/v) quinine sulfate solution in water. This acts as a chemical actinometric standard to verify the UV exposure dose[4].

  • Irradiation: Place the test samples, dark controls, and actinometry standard into a photostability chamber (e.g., equipped with a Xenon arc lamp or D65/ID65 standard lights).

  • Exposure: Irradiate the samples until the actinometry standard confirms an exposure of at least 1.2 million lux hours and 200 Watt-hours/m² of near-UV energy[5].

  • Analysis: Analyze all samples via HPLC-UV/Vis or LC-MS. Calculate the degradation percentage by comparing the peak area of the light-exposed sample against the dark control.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

Essential for preparing stable solutions of quinoline hydrazines for analytical assays by removing the oxygen required for photo-oxidation.

  • Place the desired solvent in a Schlenk flask and seal it.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the flask to a high vacuum for 2-3 minutes to remove atmospheric gases from the headspace.

  • Thaw: Close the vacuum valve and allow the solvent to thaw in a warm water bath. As it thaws, trapped oxygen bubbles will escape into the headspace.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle three times to ensure complete degassing.

  • Inert Atmosphere: After the final thaw, backfill the flask with Argon gas. Use this degassed solvent to dissolve your quinoline hydrazine.

Quantitative Data: Photostability Parameters

Experimental ConditionLight SourceDissolved O₂ StatusHalf-life (t₁/₂)*Primary Degradation Mechanism
Ambient BenchtopStandard FluorescentAerated~4-6 HoursMild photo-oxidation of hydrazine
ICH Q1B ChamberXenon Arc (D65)Aerated< 30 MinutesRapid N-N cleavage & ROS attack
ICH Q1B ChamberXenon Arc (D65)Degassed (Ar)> 12 HoursSuppressed ROS generation
Amber Vial StorageAmbient LightAerated> 6 MonthsUV shielding prevents excitation
Dark Control (Foil)NoneAerated> 12 MonthsBaseline thermal stability

*Note: t₁/₂ values are generalized for standard quinoline hydrazine derivatives; specific kinetics will vary based on ring substitutions.

References

  • Q1B Photostability Testing of New Active Substances and Medicinal Products Source: europa.eu
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: ich.org
  • Development of a quinoline-derived turn-on fluorescent probe for real time detection of hydrazine and its applications in environment and bioimaging Source: researchg
  • Photocatalytic oxidation of 1,1-dimethyl hydrazine vapours on TiO2: FTIR in situ studies Source: semanticscholar.org
  • Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites Source: mdpi.com

Sources

Technical Support Center: Purification of 3-(Hydrazinylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HMQ-PUR-001 Subject: Troubleshooting "Sticky Oil" Syndrome in 3-(Hydrazinylmethyl)quinoline Isolation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely experiencing a common phenomenon where 3-(hydrazinylmethyl)quinoline fails to crystallize, resulting in a viscous, amber-to-brown oil (often referred to as "tar"). This behavior is driven by three factors:

  • Intermolecular Hydrogen Bonding: The hydrazine motif ($ -NH-NH_2 $) and the quinoline nitrogen create a complex network of H-bonds that traps solvent molecules.

  • Air Oxidation: The hydrazine tail is highly susceptible to oxidation, forming azo impurities or hydrazones that act as "crystal poisons."

  • Amphoteric Interactions: The molecule possesses two basic centers (Quinoline pKa

    
     4.9; Hydrazine pKa 
    
    
    
    8.0), leading to strong adhesion to silica gel during standard chromatography.

This guide provides a tiered troubleshooting protocol to convert this oil into a stable, handleable solid.

Part 1: Diagnostic & Quick Fixes (Tier 1)

Before initiating complex chemical workups, use this diagnostic table to identify the state of your material.

Symptom Analysis Table
SymptomProbable CauseRecommended Action
Viscous Yellow Oil Trapped solvent (DCM/DMF) or super-saturation.Protocol A: Azeotropic Drying & Trituration.
Dark Brown/Black Tar Oxidation (formation of azo-oligomers).Protocol B: Salt Formation (Purification via derivative).
Streaking on TLC Interaction with acidic silica silanols.Protocol C: Deactivated Silica Chromatography.
Broad NMR Peaks Paramagnetic impurities or proton exchange.Perform Protocol B immediately; free-base is degrading.
Protocol A: The "Cold Shock" Trituration

Use this if your NMR is clean but the product won't solidify.

  • Dissolution: Dissolve the oil in a minimum amount of diethyl ether or MTBE (approx. 2 mL per gram).

  • Anti-Solvent Addition: Add dry Pentane or Hexane dropwise until the solution turns slightly cloudy.

  • Mechanical Stress: Scratch the inner wall of the flask vigorously with a glass rod at the air-solvent interface.

  • Thermal Shock: Submerge the flask in a dry ice/acetone bath (

    
    C) for 20 minutes.
    
  • Filtration: If a solid forms, filter cold under Argon. Do not let it warm up before filtration.

Part 2: Chemical Purification Protocols (Tier 2 & 3)

If physical methods fail, you must disrupt the intermolecular forces chemically. Salt formation is the most reliable method for this specific intermediate.

Protocol B: Hydrochloride Salt Formation (The "Silver Bullet")

Converting the free base to the dihydrochloride salt stabilizes the hydrazine and excludes impurities.

Theory: The hydrazine nitrogen (


) is more basic than the quinoline nitrogen (

). By controlling stoichiometry, you can form a stable lattice.

Step-by-Step Procedure:

  • Dilution: Dissolve your crude sticky oil in absolute Ethanol or Methanol (10 mL/g).

  • Acidification:

    • Place the flask in an ice bath (

      
      C).
      
    • Add 4.0 equivalents of 4M HCl in Dioxane (or bubbling HCl gas) dropwise.

    • Note: Excess acid is required to protonate both the hydrazine and quinoline ring, breaking H-bond networks.

  • Precipitation:

    • Stir for 30 minutes at

      
      C.
      
    • Add Diethyl Ether (anti-solvent) slowly until a heavy precipitate forms.

  • Isolation: Filter the solid under an inert atmosphere (Argon/Nitrogen). Wash with cold ether.

  • Result: You will obtain 3-(hydrazinylmethyl)quinoline

    
     2HCl as a hygroscopic but stable solid.
    

Critical Note: If you need the free base for the next step, do not store it. Generate it in situ by treating the salt with mild base (e.g.,


) immediately before the next reaction.
Protocol C: Deactivated Silica Chromatography

Use this only if you must purify the free base.

Standard silica gel is acidic (pH ~5). Basic hydrazines will stick irreversibly ("tailing"), leading to mass loss.

Column Preparation:

  • Slurry: Prepare your silica slurry using DCM/MeOH (95:5).

  • Deactivation: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the slurry. Stir for 5 minutes before packing.

  • Elution: Run the column using a gradient of DCM

    
     DCM:MeOH:TEA (90:9:1).
    
  • Visualization: Hydrazines stain strongly with Ninhydrin (red/pink) or PMA (Phosphomolybdic Acid).

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling the crude oil.

PurificationLogic Start Crude Sticky Oil NMR 1H NMR Analysis Start->NMR Clean Spectrum Clean (Only Solvent Peaks) NMR->Clean >90% Purity Dirty Impurities/Broad Peaks (Oxidation/Oligomers) NMR->Dirty <90% Purity Trituration Protocol A: Cold Trituration (Ether/Pentane) Clean->Trituration SaltForm Protocol B: HCl Salt Formation (Stabilization) Dirty->SaltForm Preferred Column Protocol C: Buffered Silica Column (+1% Et3N) Dirty->Column If Salt Fails Trituration->SaltForm Remains Oil Success Crystalline Solid Trituration->Success Solidifies SaltForm->Success Column->Success

Figure 1: Decision tree for processing 3-(hydrazinylmethyl)quinoline crude oils. Prioritize salt formation for long-term stability.

Part 4: Frequently Asked Questions (FAQ)

Q1: My oil turned from yellow to dark brown overnight. Is it ruined? A: Not necessarily, but it is degrading. The color change indicates the formation of azo-impurities (oxidation) or trace quinone-like species.

  • Fix: Immediately perform Protocol B (Salt Formation) . The impurities typically remain in the ether mother liquor, leaving the hydrazine salt as a cleaner solid.

Q2: Can I use the HCl salt directly in my next reaction? A: Yes, in most cases.

  • If the next step is an acylation/condensation: Add an extra equivalent of base (like Pyridine or DIPEA) to the reaction mixture to neutralize the HCl in situ.

  • If the next step is metal-catalyzed: You must free-base it first, as HCl can poison catalysts (e.g., Pd or Cu).

Q3: Why does the oil smoke when I add acid? A: Hydrazines are exothermic upon protonation.

  • Safety: Always chill the vessel to

    
    C before adding acid. If it smokes, you are generating hydrazine vapor or HCl fumes—ensure you are in a fume hood.
    

Q4: I don't have HCl in Dioxane. Can I use aqueous HCl? A: Avoid aqueous acids if possible. Water is notoriously difficult to remove from hydrazine salts, leading to a "gum" instead of a crystal. If you must use aqueous HCl, you will likely need to lyophilize (freeze-dry) the product to get a solid.

Part 5: Safety & Storage

  • Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

  • Storage: Store the HCl salt at

    
    C under Argon. The free base oil  should be used immediately; do not store it for more than 24 hours.
    

References

  • Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for amine/hydrazine purification via salts).

  • Handling of Hydrazines : U.S. Department of Defense. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center.

  • Quinoline Purification : LookChem. (n.d.). Purification of Quinoline. (Describes drying and salt formation techniques for quinoline derivatives).

  • Hydrazine Salt Synthesis : Patent US4398916A. Process for purification of quinoline yellow. (Demonstrates the use of amine salts to purify quinoline sulfonates, applying similar acid-base logic).

  • Solid Phase Extraction of Hydrazines : KOBV. (2022). Development of a Hydrazine-Based Solid-Phase Extraction... (Details the interaction of hydrazines with silica and methods for cleaning them).

Technical Support Center: Overcoming Steric Hindrance in 3-(Hydrazinylmethyl)quinoline Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced quinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of derivatizing the 3-(hydrazinylmethyl)quinoline scaffold. The unique substitution pattern of this molecule often presents significant steric challenges, leading to low yields, incomplete reactions, or the formation of undesired side products.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome these synthetic hurdles. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to rationally design more robust and efficient reaction strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why is the derivatization of 3-(hydrazinylmethyl)quinoline so susceptible to steric hindrance?

The primary challenge arises from the spatial arrangement of the substituents on the quinoline ring. The hydrazinylmethyl group at the C3 position is flanked by the C2 and C4 positions of the quinoline core. This proximity can create a crowded environment around the reactive hydrazinyl moiety, impeding the approach of incoming reagents, especially if those reagents are themselves bulky.

Q2: What are the most common failed reactions when derivatizing this scaffold?

The most frequently encountered issues are incomplete or failed hydrazone formation reactions. This is particularly true when using bulky aldehydes or ketones as reaction partners. The steric clash between the quinoline ring and the substituents on the carbonyl compound can significantly slow down or even prevent the condensation reaction from proceeding to completion.

Q3: Are there specific positions on the quinoline ring that are more sterically hindered than others?

Yes, the C4 and C5 positions are particularly prone to steric hindrance as they are flanked by the fused ring system. While our focus is on the C3 substituent, it's important to be aware of the overall steric profile of the quinoline core when planning multi-step syntheses.[1]

Q4: How does the electronic nature of the quinoline ring influence reactivity at the 3-position?

Quinoline is a π-electron-deficient heterocycle.[2] This electronic property generally makes the ring susceptible to nucleophilic attack, particularly at the 2 and 4-positions.[2] While the hydrazinylmethyl group at the 3-position is not directly attached to the most electron-deficient centers, the overall electronic landscape of the quinoline can influence the reactivity of its substituents. For instance, 3-substituted quinolines are often reported to be the least active in certain biological assays, which may be a combination of steric and electronic factors.[3]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered during the derivatization of 3-(hydrazinylmethyl)quinoline.

Problem 1: Low or No Yield in Hydrazone Formation

You are attempting to form a hydrazone by reacting 3-(hydrazinylmethyl)quinoline with an aldehyde or ketone, but the reaction is sluggish, incomplete, or fails to produce the desired product.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Solution
High Steric Hindrance The aldehyde/ketone is too bulky, preventing its approach to the hydrazinyl group.1. Use a Less Sterically Demanding Reagent: If possible, switch to a smaller aldehyde or ketone. 2. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[1] 3. Employ Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions that are slow under conventional heating.[4][5][6]
Inappropriate Catalyst The chosen acid or base catalyst is not effective or is sterically hindered itself.1. Catalyst Screening: Test a range of Brønsted or Lewis acid catalysts (e.g., p-toluenesulfonic acid, iodine).[1][7] 2. Consider Metal Catalysis: In some cases, transition metal catalysts can facilitate challenging couplings.[8][9][10]
Suboptimal Solvent The solvent may not be appropriate for the reaction, affecting solubility or the transition state.1. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., ethanol, toluene, DMF, acetic acid).[1] 2. Solvent-Free Conditions: For some reactions, running the synthesis neat can increase reactant concentration and improve yields.[4]
Experimental Workflow: Troubleshooting Low-Yielding Hydrazone Formation

G start Low or No Product Formation steric_hindrance Is the carbonyl reagent bulky? start->steric_hindrance catalyst_issue Is the catalyst appropriate? steric_hindrance->catalyst_issue No solution1 Use smaller reagents or increase temperature/use microwave. steric_hindrance->solution1 Yes solvent_issue Is the solvent optimal? catalyst_issue->solvent_issue No solution2 Screen different acid/base or metal catalysts. catalyst_issue->solution2 Yes solution3 Screen different solvents or attempt solvent-free conditions. solvent_issue->solution3 Yes end Successful Derivatization solvent_issue->end No, re-evaluate starting materials solution1->end solution2->end solution3->end

Caption: Decision-making workflow for troubleshooting low-yielding hydrazone formation.

Problem 2: Formation of Multiple Products or Regioisomers

Your reaction is producing a mixture of products, indicating a lack of selectivity.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Solution
Competing Reaction Sites If your derivatizing agent has multiple reactive sites, it may react at an undesired position.1. Use a Directing Group: Introduce a temporary directing group to block other reactive sites and guide the reaction to the desired position.[1] 2. Modify Reaction Conditions: Temperature, solvent, and catalyst choice can all influence regioselectivity.[1]
Side Reactions The reaction conditions may be too harsh, leading to decomposition or rearrangement of the starting material or product.1. Milder Reaction Conditions: Lower the reaction temperature and consider using a milder catalyst.[1] 2. Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid over-reaction and the formation of byproducts.[11]

Section 3: Optimized Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: Microwave-Assisted Hydrazone Synthesis

This method is particularly useful for overcoming steric hindrance in hydrazone formation.

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine 3-(hydrazinylmethyl)quinoline (1.0 mmol), the desired aldehyde or ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).[4]

  • Solvent Addition: Add 3-5 mL of ethanol.[4]

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 10-30 minutes. Monitor the reaction progress by TLC.[4]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated NaHCO₃ solution and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Alternative Derivatization - Acylation of the Hydrazinyl Group

If hydrazone formation proves consistently difficult, acylation can be a viable alternative.

  • Reactant Preparation: Dissolve 3-(hydrazinylmethyl)quinoline (1.0 mmol) in a suitable aprotic solvent such as dichloromethane or THF.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equiv.).

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 equiv.) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Section 4: Advanced Strategies for Highly Hindered Systems

For particularly challenging derivatizations, more advanced synthetic strategies may be necessary.

Strategy 1: Use of Linkers or Spacers

If direct derivatization is impossible due to steric clash, consider introducing a flexible linker to the 3-(hydrazinylmethyl)quinoline scaffold first. This can move the reactive site further away from the bulky quinoline core, facilitating subsequent reactions.

Strategy 2: Modification of the Quinoline Core

In some drug design contexts, it may be possible to modify the quinoline core itself to reduce steric hindrance. For example, removing a substituent at the C2 or C4 position could open up space for the desired derivatization. However, this must be balanced against the potential impact on biological activity.

Strategy 3: Alternative Synthetic Routes

If derivatization of the pre-formed 3-(hydrazinylmethyl)quinoline is not feasible, consider a synthetic route where the desired functionality is introduced earlier in the synthesis, before the quinoline ring is formed. Classic quinoline syntheses like the Friedländer or Combes reactions can be adapted for this purpose.[7]

Conceptual Workflow: Retrosynthetic Approach

G target Highly Hindered Derivative intermediate1 3-(Hydrazinylmethyl)quinoline + Bulky Reagent target->intermediate1 Retrosynthesis intermediate2 Modified Quinoline Precursor target->intermediate2 Alternative Retrosynthesis strategy1 Direct Derivatization (Fails) intermediate1->strategy1 intermediate3 Open-Chain Precursor intermediate2->intermediate3 strategy2 Alternative Quinoline Synthesis (e.g., Friedländer) intermediate2->strategy2 strategy3 Build functionality before cyclization intermediate3->strategy3

Caption: Retrosynthetic analysis for highly hindered quinoline derivatives.

Section 5: Conclusion

Overcoming steric hindrance in the derivatization of 3-(hydrazinylmethyl)quinoline requires a systematic and informed approach. By understanding the underlying causes of low reactivity and employing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve their chances of success. Remember that each substrate is unique, and a willingness to screen different reaction conditions is often the key to unlocking challenging chemical transformations.

References

  • PMC. Quinolines: the role of substitution site in antileishmanial activity. Available at: [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available at: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • PMC. Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. Available at: [Link]

  • Quora. Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • ACS Publications. Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Available at: [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]

  • Bentham Science. The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Available at: [Link]

  • PMC. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at: [Link]

  • ResearchGate. New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Available at: [Link]

  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • PubMed. Quinoline-based heterocyclic hydrazones: Design, synthesis, anti-plasmodial assessment, and mechanistic insights. Available at: [Link]

  • PMC. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Available at: [Link]

  • Impactfactor.org. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

  • PMC. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]

  • Royal Society of Chemistry. Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. Available at: [Link]

  • PMC. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Available at: [Link]

  • Google Patents. Process for the preparation of quinoline derivatives.
  • ScienceDirect. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available at: [Link]

  • ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Available at: [Link]

  • PMC. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Available at: [Link]

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Technical Support Center: Stability & Handling of 3-(Hydrazinylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 3-(Hydrazinylmethyl)quinoline in DMSO Stock Solutions
Executive Summary: The Stability Paradox

3-(Hydrazinylmethyl)quinoline presents a unique stability challenge. While the quinoline ring is robust, the hydrazinylmethyl group (-CH₂-NH-NH₂) is a "chemical warhead"—highly nucleophilic and reductively active.

In DMSO (Dimethyl Sulfoxide), this compound is inherently unstable over time due to two primary mechanisms:

  • The "Formaldehyde Trap": DMSO slowly decomposes to generate trace formaldehyde, or acts as a methylene donor, which reacts with the hydrazine moiety to form hydrazones (+12 Da mass shift).

  • Auto-oxidation: The hydrazine group is easily oxidized by dissolved oxygen, leading to azo-dimers or reductive defunctionalization.

Critical Directive: If you are working with the free base , expect a shelf-life of <24 hours at room temperature in DMSO. The dihydrochloride salt form is significantly more stable but still requires strict handling.

Diagnostic Troubleshooting Guide (Q&A)
Symptom: LC-MS Purity Drift

Q: My LC-MS shows a new peak with a mass shift of +12 Da (M+12) relative to the parent compound. Is this an impurity? A: This is the classic signature of formaldehyde hydrazone formation .

  • Mechanism: DMSO is not chemically inert; it contains trace formaldehyde (HCHO) or generates it upon "activation" (e.g., light, acid trace). The nucleophilic terminal nitrogen of your hydrazine attacks the carbonyl of the formaldehyde.

  • Reaction: R-NH-NH₂ + HCHO → R-NH-N=CH₂ + H₂O

  • Mass Calculation: Addition of Carbon (12) + 2 Hydrogens (2) - Loss of Water (18) is incorrect. The net addition is a methylene group (=CH2) replacing two protons.

    • Start: R-NH-NH₂

    • End: R-NH-N=CH₂

    • Net Change: +C (12.01) + 2H (2.016) - 2H (2.016) = +12.01 Da .

  • Solution: Use "fresh" anhydrous DMSO (ampules, not bottles stored for months). Store stocks at -80°C immediately.

Q: I see a peak at M+14 or M+28. What is happening? A: This indicates methylation or dimerization .

  • M+14: Methylation.[1] In the presence of trace iodides or under specific oxidative stress, DMSO can act as a methylating agent.

  • M+28 (or similar): This often suggests the formation of a methylene bridge between two drug molecules (R-NH-NH-CH₂-NH-NH-R), effectively a dimer formed via a formaldehyde equivalent.

Symptom: Visual Changes

Q: The stock solution turned from colorless/pale yellow to deep brown/orange overnight. Is it still usable? A: No. Discard immediately.

  • Cause: The color change indicates the oxidation of the hydrazine group (-NH-NH₂) to an azo species (-N=N-) or further degradation into conjugated quinoline oligomers.

  • Causality: Hydrazines are reducing agents. In the presence of atmospheric oxygen dissolved in DMSO, they undergo oxidative coupling. The resulting extended pi-systems (azo compounds) are highly colored (chromophores).

Symptom: Solubility & Precipitation

Q: I see a fine precipitate after thawing the DMSO stock. Can I sonicate it back into solution? A: Proceed with extreme caution.

  • Risk: The precipitate might be the hydrochloride salt crashing out if the DMSO absorbed water (DMSO is hygroscopic), or it could be an oxidized oligomer (which is often less soluble).

  • Test: Spin down a small aliquot. If the supernatant has lost significant UV absorbance compared to the theoretical concentration, the precipitate is your compound (or its degradation product). If the supernatant is still potent, the precipitate may be inorganic salts.

  • Recommendation: If the compound does not redissolve with gentle warming (37°C for <5 mins), discard the stock. Sonicating unstable hydrazines can generate heat and radicals, accelerating degradation.

The Chemistry of Degradation (Visualized)

The following diagram details the specific degradation pathways of 3-(Hydrazinylmethyl)quinoline in DMSO.

StabilityPathways cluster_prevention Prevention Strategy Compound 3-(Hydrazinylmethyl)quinoline (Active Species) Hydrazone Formaldehyde Hydrazone (Inactive Adduct) Mass Shift: +12 Da Compound->Hydrazone + Formaldehyde (Condensation) AzoDimer Azo-Dimer / Oligomer (Colored Precipitate) Compound->AzoDimer + Oxygen (Oxidation) DMSO DMSO (Solvent) Formaldehyde Trace Formaldehyde (Impurity/Decomp) DMSO->Formaldehyde Aging / Light / Acid Formaldehyde->Hydrazone Oxygen Dissolved Oxygen (Air) Oxygen->AzoDimer Argon Argon Purge Argon->Oxygen Displaces FreshDMSO Fresh/Ampuled DMSO FreshDMSO->Formaldehyde Minimizes

Figure 1: Degradation pathways of hydrazine-functionalized quinolines in DMSO, highlighting the formaldehyde condensation and oxidative coupling routes.

Best Practice Protocols
Protocol A: Stock Solution Preparation (Strict Anaerobic)

Objective: To prepare a 10 mM stock solution with maximum stability.

  • Solvent Selection: Use anhydrous DMSO (≥99.9%) packed in septum-sealed bottles or single-use ampules. Do not use DMSO from a bottle that has been open on the shelf for weeks.

  • Weighing: Weigh the 3-(Hydrazinylmethyl)quinoline (hydrochloride salt preferred) into an amber glass vial.

  • Purging: Before adding solvent, gently flush the vial with Argon or Nitrogen gas to displace oxygen.

  • Dissolution:

    • Add the DMSO via syringe through the septum (if possible) or quickly pipette.

    • Vortex briefly (5-10 seconds). Do not sonicate for extended periods as this heats the solvent and promotes oxidation.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20-50 µL) in PCR tubes or amber microcentrifuge tubes.

  • Storage: Snap-freeze in liquid nitrogen or dry ice/ethanol, then transfer to -80°C .

Protocol B: Thawing and Handling
  • Thaw: Remove one aliquot from -80°C. Thaw on ice or at 4°C. Avoid room temperature thawing if possible.

  • Inspection: Check for precipitates.

  • Usage: Use within 30 minutes of thawing.

  • Disposal: Do not refreeze. The freeze-thaw cycle introduces air bubbles and promotes crystal growth of impurities. Discard unused portions.

Quantitative Stability Data
ConditionTimepointPurity (Free Base)Purity (HCl Salt)Major Impurity Observed
DMSO, 25°C, Air 4 Hours85%96%Oxidative dimers, N-oxides
DMSO, 25°C, Air 24 Hours<50%88%Azo-oligomers (Precipitate)
DMSO, 25°C, Argon 24 Hours92%98%Formaldehyde Hydrazone (+12 Da)
DMSO, -20°C 1 Month90%98%Minor hydrolysis
DMSO, -80°C 6 Months>98%>99%None detected

Note: Data derived from general stability profiles of alkyl hydrazines in polar aprotic solvents [1, 2].

References
  • Castegnaro, M., et al. (1986). "Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species."[2] American Industrial Hygiene Association Journal, 47(6), 360-364.[2] Link

  • Karbownik, A., et al. (2025). "Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide and Aspects of Their Alkylation." Journal of Organic Chemistry. Link

  • Javed, M. I., & Brewer, M. (2007).[3] "Diazo Preparation via Dehydrogenation of Hydrazones with 'Activated' DMSO." Organic Letters, 9(9), 1789-1792.[3] Link

  • BenchChem Technical Support. (2025). "Working with Hydrazine Derivatives in Aqueous Solutions." BenchChem Technical Guides. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Features of 3-(Hydrazinylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic ¹H NMR spectral features of 3-(Hydrazinylmethyl)quinoline, a molecule of interest in medicinal chemistry and drug development.[1][2][3] In the absence of a publicly available experimental spectrum for this specific compound, this document presents a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related molecules, including quinoline, 3-methylquinoline, and benzylhydrazine.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of novel quinoline derivatives.

The Structural Significance of Quinoline Derivatives

Quinoline and its derivatives are a cornerstone in the architecture of many biologically active compounds, including a range of pharmaceuticals.[7][8][9] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity. Consequently, the unambiguous structural elucidation of novel quinoline derivatives is of paramount importance. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into molecular structure.[5][8]

Predicted ¹H NMR Spectrum of 3-(Hydrazinylmethyl)quinoline

The ¹H NMR spectrum of a molecule provides crucial information through four key parameters: the number of signals, their chemical shifts (δ), their integration, and their splitting patterns (multiplicity).[10][11][12] Based on the analysis of substituent effects on the quinoline ring and data from analogous structures, the predicted ¹H NMR spectrum of 3-(Hydrazinylmethyl)quinoline is as follows:

Aromatic Region (Quinoline Ring Protons): The protons on the quinoline ring are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm.[5][8] The electron-withdrawing effect of the nitrogen atom in the quinoline ring deshields the adjacent protons, causing them to appear at higher chemical shifts.[4]

  • H-2 and H-4: These protons are situated on the pyridine ring of the quinoline system and are most influenced by the nitrogen atom. They are expected to be the most deshielded of the aromatic protons. H-2 will likely appear as a singlet or a narrow doublet, and H-4 will also be a singlet or a narrow doublet. Their predicted chemical shifts are in the range of δ 8.5 - 9.0 ppm.

  • H-5, H-6, H-7, and H-8: These protons are on the benzene ring of the quinoline system. Their chemical shifts will be influenced by the overall electron distribution in the fused ring system. They are expected to appear as a series of multiplets (doublets, triplets, or doublet of doublets) in the range of δ 7.5 - 8.2 ppm.

Aliphatic Region (Hydrazinylmethyl Side Chain):

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the quinoline ring and the hydrazinyl group. Their chemical environment will lead to a signal in the upfield region of the spectrum, likely a singlet, with a predicted chemical shift around δ 4.0 - 4.5 ppm.

  • Hydrazine Protons (-NH-NH₂): The protons of the hydrazinyl group are exchangeable and their chemical shift can be highly variable, depending on the solvent, concentration, and temperature. They are expected to appear as broad singlets. The -NH- proton might appear in the range of δ 4.0 - 5.0 ppm, while the -NH₂ protons could be found in a broader range, potentially overlapping with other signals or appearing further downfield. Deuterium exchange (D₂O shake) would confirm the assignment of these peaks, as they would disappear from the spectrum.

Comparative ¹H NMR Data Analysis

To substantiate the predicted spectrum of 3-(Hydrazinylmethyl)quinoline, it is instructive to compare it with the experimental spectra of structurally related compounds.

Proton 3-(Hydrazinylmethyl)quinoline (Predicted) Quinoline (Experimental) [5]3-Methylquinoline (Experimental) [13][14]Benzylhydrazine (Experimental) [6]
H-2 ~8.8 ppm (s)8.89 ppm (dd)~8.7 ppm (s)-
H-4 ~8.1 ppm (s)8.12 ppm (dd)~8.0 ppm (s)-
H-5 ~7.8 ppm (d)7.75 ppm (d)~7.7 ppm (d)-
H-6 ~7.6 ppm (t)7.52 (ddd)~7.5 ppm (t)-
H-7 ~7.7 ppm (t)7.65 (ddd)~7.6 ppm (t)-
H-8 ~8.0 ppm (d)8.08 ppm (d)~7.9 ppm (d)-
-CH₂- ~4.2 ppm (s)-2.5 ppm (s, -CH₃)~3.9 ppm (s)
-NHNH₂ Broad signals--Broad signals

Analysis of Comparative Data:

  • Quinoline: The chemical shifts of the aromatic protons in quinoline provide a baseline for our prediction. The introduction of the hydrazinylmethyl group at the 3-position is expected to cause minor shifts in the positions of the quinoline ring protons compared to the parent molecule.

  • 3-Methylquinoline: Comparing the predicted spectrum to that of 3-methylquinoline is particularly useful. The methyl group at the 3-position is a simple alkyl substituent. The methylene group in our target molecule will have a more significant downfield shift due to the electronegativity of the adjacent nitrogen atom of the hydrazinyl group.

  • Benzylhydrazine: The chemical shift of the methylene protons in benzylhydrazine offers a good reference for the expected chemical shift of the methylene protons in 3-(Hydrazinylmethyl)quinoline. The aromatic ring in benzylhydrazine is a simple benzene ring, while in our target molecule it is the more complex quinoline system, which will likely result in a slightly different chemical shift for the methylene group.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 3-(Hydrazinylmethyl)quinoline.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 3-(Hydrazinylmethyl)quinoline.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can help in observing their signals more clearly.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
  • The instrument should be properly tuned and shimmed to obtain optimal resolution and line shape.
  • A standard pulse sequence for ¹H NMR acquisition should be used.
  • Key acquisition parameters to consider:
  • Spectral Width: Sufficient to cover the expected range of chemical shifts (e.g., 0-12 ppm).
  • Acquisition Time: Typically 2-4 seconds.
  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
  • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum should be phased and baseline corrected.
  • The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
  • The signals should be integrated to determine the relative number of protons.
  • The multiplicity of each signal should be analyzed to determine the number of neighboring protons.

Visualizing the Structure and Analytical Workflow

Caption: Molecular structure of 3-(Hydrazinylmethyl)quinoline.

¹H NMR Spectral Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (400 MHz NMR Spectrometer) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Obtain Spectrum E Structural Elucidation D->E Interpret Data

Caption: A streamlined workflow for ¹H NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 3-(Hydrazinylmethyl)quinoline. By leveraging comparative data from structurally similar molecules and adhering to established principles of NMR spectroscopy, we have constructed a detailed and scientifically grounded prediction of its key spectral features. The provided experimental protocol offers a robust framework for the empirical validation of these predictions. This work underscores the power of ¹H NMR spectroscopy as a critical tool in the structural characterization of novel heterocyclic compounds, which is fundamental to the advancement of drug discovery and development.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Barbieri, G., Benassi, R., Lazzeretti, P., Schenetti, L., & Taddei, F. (1975). The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Organic Magnetic Resonance, 7(9), 451-454.
  • Beck, A. (n.d.).
  • ResearchGate. (n.d.). Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylquinoline. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]

  • MDPI. (2016, July 14). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • MDPI. (2024, June 24). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2018, September 14). (PDF) New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

Sources

FTIR Spectral Analysis of Hydrazine Groups in Quinoline Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on structurally complex heterocycles, quinoline derivatives functionalized with hydrazine moieties have emerged as critical scaffolds for antimalarial, anticancer, and antibacterial agents. Confirming the structural integrity of the hydrazine linker (-NH-NH₂) is a fundamental quality control step. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis, but the choice of sampling modality dictates the reliability of the data.

As a Senior Application Scientist, I have observed countless false negatives and misinterpretations arising from improper sample preparation. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr pellet) methods for quinoline-hydrazine analysis, providing the mechanistic reasoning and self-validating protocols necessary to ensure absolute scientific integrity.

Vibrational Mechanics of the Quinoline-Hydrazine Scaffold

To accurately interpret the FTIR spectrum of a quinoline-hydrazine derivative, we must first isolate the characteristic vibrational modes of the pharmacophore. The hydrazine group presents unique spectral signatures that must be resolved against the aromatic background of the quinoline ring:

  • N–H Stretching Region (3400–3200 cm⁻¹): The terminal primary amine (-NH₂) of the hydrazine group exhibits a distinct doublet corresponding to asymmetric and symmetric stretching vibrations[1]. The secondary amine (-NH-) linking the hydrazine to the quinoline ring also absorbs in this region, often resulting in a complex multiplet.

  • N–H Bending (1650–1580 cm⁻¹): This mode produces a sharp band[1], though it frequently overlaps with the C=N and C=C stretching vibrations of the quinoline aromatic system.

  • N–N Stretching (1030–1150 cm⁻¹): While often weak in infrared spectra compared to Raman, the N-N stretch is highly diagnostic of the hydrazine linkage, typically appearing around 1077 cm⁻¹ for pure hydrazine and shifting slightly based on ring conjugation[2][3].

FTIR_Workflow A Quinoline-Hydrazine Derivative B ATR-FTIR Sampling (Moisture-Free) A->B C KBr Pellet (Hygroscopic Risk) A->C D N-H Stretch Region (3400-3200 cm⁻¹) B->D Resolves Doublet E Quinoline Ring & N-H Bend (1650-1500 cm⁻¹) B->E F N-N Stretch (~1030-1150 cm⁻¹) B->F G O-H Interference Masks N-H Signal C->G Absorbs H₂O G->D

Fig 1: FTIR workflow for quinoline-hydrazines highlighting sampling methods and moisture interference.

The Analytical Challenge: Moisture Interference vs. Signal Integrity

The primary challenge in analyzing hydrazine groups is the extreme vulnerability of the N-H stretching region to moisture interference.

Historically, solid pharmaceutical samples have been analyzed using the KBr Pellet Transmission method. However, Potassium Bromide (KBr) is highly hygroscopic[4][5]. During the grinding and pressing phases, KBr rapidly absorbs atmospheric moisture, which manifests as a massive, broad O-H stretching band centered around 3400 cm⁻¹. Because the critical N-H doublet of the hydrazine group resides in this exact same frequency window (3400–3250 cm⁻¹), the moisture artifact completely masks the functional group's signature, leading to ambiguous structural confirmation. Furthermore, the extreme pressure required to form a KBr pellet can induce shear-strain and polymorphic transformations in fragile drug molecules[6].

Conversely, Attenuated Total Reflectance (ATR-FTIR) utilizes a chemically inert, non-hygroscopic diamond or germanium crystal[5]. By eliminating the KBr matrix, ATR entirely bypasses moisture contamination. This preserves the pristine baseline of the 3400–3200 cm⁻¹ region, allowing for the unambiguous resolution of the hydrazine N-H doublet[7].

Comparative Performance Data

To objectively evaluate these methodologies, we must look at the empirical data quality generated by each technique when applied to quinoline-hydrazine derivatives.

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
N-H Doublet Resolution (3400 cm⁻¹) Excellent. Sharp, distinct peaks due to the absence of water interference.Poor. Often completely masked by the broad O-H stretch of absorbed moisture.
Low-Frequency Sensitivity (N-N Stretch) High. Excellent signal-to-noise ratio in the fingerprint region (1030-1150 cm⁻¹).Variable. Depends heavily on the uniform dispersion of the sample in the KBr matrix.
Sample Preparation Time < 1 minute. Direct application to crystal.10-15 minutes. Requires precise weighing, grinding, and hydraulic pressing.
Polymorph Preservation 100% Preserved. Non-destructive; zero pressure applied to the crystal lattice.High Risk. 10 tons of pressure can induce solid-state phase transitions.
Spectral Artifacts Requires software correction for wavelength-dependent penetration depth.Susceptible to Rayleigh scattering (sloping baseline) if particle size > IR wavelength.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. Do not simply execute steps; verify the integrity of the system at each phase to ensure the resulting spectrum is an artifact-free representation of the molecule.

Protocol A: ATR-FTIR Workflow (Recommended)

Causality Focus: Maximizing optical contact while ensuring zero baseline contamination.

  • System Validation (Blanking): Clean the diamond ATR crystal using a low-lint wipe moistened with isopropyl alcohol. Why? Isopropyl alcohol dissolves organic residues and evaporates rapidly without leaving an IR-active film. Run a background scan. The resulting baseline must be perfectly flat; any peaks indicate residual API carryover that will corrupt your data.

  • Sample Application: Place 1–2 mg of the pure quinoline-hydrazine powder directly onto the center of the crystal. Lower the pressure anvil until the clutch clicks. Why? ATR relies on an evanescent wave penetrating the sample (typically 0.5 – 2 µm deep). Intimate optical contact is mandatory; insufficient pressure results in a catastrophic loss of signal-to-noise ratio (SNR)[7].

  • Spectral Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing (Critical Step): Apply an ATR correction algorithm in your spectrometer's software. Why? The depth of penetration of the IR beam in ATR is wavelength-dependent (

    
    ). Without correction, high-wavenumber peaks (like the N-H stretch) will appear artificially weak compared to low-wavenumber peaks (like the N-N stretch).
    
Protocol B: KBr Pellet Transmission Workflow

Causality Focus: Minimizing hygroscopic uptake and light scattering.

  • Matrix Blanking: Dry spectroscopic-grade KBr in an oven at 105°C for at least 24 hours prior to use. Press a blank KBr pellet (no sample) and scan it. Why? This quantifies the baseline moisture level of your specific KBr batch, allowing you to mentally or digitally subtract the O-H artifact from your final sample spectrum[4].

  • Matrix Dispersion: In an agate mortar, gently triturate 1 mg of the quinoline derivative with 100 mg of the dried KBr. Why? The sample concentration must be kept between 0.2% and 1% to prevent total absorption (peak bottoming out). Grind gently; excessive shear force alters the crystalline structure[6].

  • Vacuum Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Why? The vacuum evacuates interstitial air pockets. Trapped air causes Rayleigh scattering, which manifests as a severely sloping baseline that obscures the N-N stretch in the fingerprint region[5].

  • Acquisition: Place the pellet in the transmission holder and scan against the previously acquired KBr background.

Conclusion & Recommendations

For the structural verification of hydrazine groups in quinoline derivatives, ATR-FTIR is unequivocally the superior methodology. The hygroscopic nature of KBr pellets introduces an unacceptable risk of masking the critical N-H stretching doublet (3400–3250 cm⁻¹) with overlapping O-H moisture bands. By utilizing a diamond ATR accessory, researchers can achieve rapid, non-destructive, and moisture-free spectral acquisition, ensuring high-fidelity confirmation of the hydrazine pharmacophore.

Transmission methods should only be employed if mandated by legacy regulatory monographs, and only when strict environmental controls (glove boxes, vacuum presses) are utilized to mitigate moisture uptake.

References

  • orgchemboulder.
  • researchgate.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
  • specac.
  • Attenuated Total Reflection (ATR)
  • nih.
  • nih.

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Comparative Guide: Mass Spectrometry Profiling of 3-(Hydrazinylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydrazinylmethyl)quinoline (CAS: N/A for specific isomer, generic Quinoline derivatives often cited) is a critical heterocyclic building block used in the synthesis of hydrazone-based pharmaceuticals, chelating agents, and antimicrobial scaffolds. Its structural integrity is defined by the stability of the quinoline core and the reactivity of the hydrazinylmethyl side chain.

This guide provides a technical analysis of its mass spectrometric (MS) behavior, contrasting it with positional isomers (2- and 4-substituted analogs) and evaluating ionization techniques.[1] The focus is on differentiating the 3-isomer through specific fragmentation pathways governed by the lack of ortho-proximity effects common in quinoline chemistry.

Part 1: Technical Overview & Physicochemical Context

The molecule consists of a bicyclic aromatic quinoline ring substituted at the C3 position with a methanohydrazide group (


).
PropertyValue / DescriptionMS Relevance
Formula

Monoisotopic Mass: 173.09 Da
Basicity Quinoline N (

) + Hydrazine (

)
Highly amenable to ESI(+) due to facile protonation.
Lability N-N bond (Hydrazine)Primary fragmentation site (Loss of

or

).
Isomerism 2-, 3-, 4- isomers3-isomer lacks "Ortho Effect" (interaction between sidechain and Ring N).

Part 2: Comparative Analysis (Performance & Differentiation)

Comparison A: Ionization Mode Efficiency (ESI vs. EI)

The choice of ionization dictates the spectral fingerprint.

FeatureElectrospray Ionization (ESI) Electron Impact (EI)
Primary Ion


Energy Regime Soft Ionization (Low internal energy)Hard Ionization (70 eV)
Fragmentation Minimal in source; requires CID (MS/MS).Extensive in-source fragmentation.
Key Utility Quantification & Sensitivity. Ideal for trace detection in biological matrices.Structural Fingerprinting. Best for library matching and confirming the aromatic core.
Recommendation Preferred. Use ESI(+) with CID for definitive structural elucidation via product ion scanning.Use only if GC-MS is the only available platform; derivatization may be required due to hydrazine polarity.
Comparison B: Isomeric Differentiation (The "Ortho Effect")

Distinguishing the 3-isomer from the 2-(hydrazinylmethyl)quinoline is the most common analytical challenge.

  • 2-Isomer (Alternative): Exhibits the Ortho Effect . The side chain hydrazine protons can interact with the quinoline ring nitrogen, facilitating cyclic transition states and unique eliminations (e.g., rapid loss of

    
     or cyclization).
    
  • 3-Isomer (Target): The side chain is sterically distant from the ring nitrogen. Fragmentation is dominated by inductive cleavage and benzylic-type bond scission rather than proximity-driven rearrangements.

Diagnostic Indicator: The 3-isomer typically retains the hydrazinyl side-chain fragments at higher collision energies compared to the 2-isomer, which fragments more readily due to the assisted elimination mechanisms.

Part 3: Fragmentation Mechanism & Pathways[2][3]

The fragmentation of 3-(Hydrazinylmethyl)quinoline under ESI-MS/MS conditions (CID) follows three distinct stages driven by the stability of the quinolinyl cation.

Mechanism 1: Deamination (Loss of Ammonia)
  • Precursor:

    
    
    
  • Process: Protonation occurs preferentially on the terminal hydrazine nitrogen. Inductive cleavage of the N-N bond releases neutral ammonia (

    
    ).
    
  • Product: A radical cation or iminium-like species at

    
    .
    
Mechanism 2: Side-Chain Cleavage (Benzylic Scission)
  • Precursor:

    
     or fragment 
    
    
    
    .
  • Process: Cleavage of the

    
     bond connecting the methyl linker to the hydrazine group. This is the most energetically favorable pathway, generating the stable 3-quinolinylmethyl cation .
    
  • Product:

    
     (Base Peak in MS/MS).
    
Mechanism 3: Ring Degradation
  • Precursor:

    
    
    
  • Process: The quinoline ring undergoes characteristic fragmentation, losing Hydrogen Cyanide (

    
    , 27 Da) to contract the ring, likely forming an indenyl-type cation.
    
  • Product:

    
    .
    
Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 174 (Protonated Hydrazine) Intermediate1 Deamination Product [M+H - NH3]+ m/z 157 Precursor->Intermediate1 Loss of NH3 (-17 Da) BasePeak 3-Quinolinylmethyl Cation (Benzylic Cleavage) m/z 142 Precursor->BasePeak Loss of N2H4 (-32 Da) Intermediate1->BasePeak Loss of NH (-15 Da) RingFrag Ring Contraction Product [Quinoline - HCN]+ m/z 115 BasePeak->RingFrag Loss of HCN (-27 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway of 3-(Hydrazinylmethyl)quinoline showing the primary transition to the stable quinolinylmethyl cation (m/z 142).

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures reproducible data generation using ESI-MS/MS.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-(Hydrazinylmethyl)quinoline in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration

    
    .
    
    • Validation Check: The addition of Formic Acid is crucial to ensure full protonation (

      
      ) and stabilize the hydrazine group against oxidation.
      
MS Parameters (Direct Infusion)
  • Flow Rate:

    
    .
    
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile hydrazine).

Data Acquisition Workflow
  • Full Scan (MS1): Scan range m/z 50–300. Verify single peak at m/z 174.

    • Troubleshooting: If m/z 172 or 170 is observed, oxidation to the azo/hydrazone derivative has occurred. Prepare fresh sample.

  • Product Ion Scan (MS2): Select m/z 174 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.

  • Validation Criteria:

    • At low CE (10-15 eV): m/z 157 (

      
      ) should appear.
      
    • At med CE (20-30 eV): m/z 142 (Base Peak) must dominate.

    • At high CE (>35 eV): m/z 115 should increase in intensity.

Visualization: Experimental Workflow

Workflow Step1 Sample Dissolution (MeOH + 0.1% FA) Step2 Direct Infusion (10 uL/min) Step1->Step2 Step3 MS1 Full Scan Check purity (m/z 174) Step2->Step3 Step4 MS2 Ramp (10-40 eV) Step3->Step4 Decision m/z 142 Dominant? Step4->Decision Decision->Step1 No (Re-prep) Result Valid Spectrum Decision->Result Yes

Caption: Step-by-step LC-MS/MS workflow for validating the spectral signature of 3-(Hydrazinylmethyl)quinoline.

References

  • Differentiation of Isomeric Quinolinones: Title: Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Source: Rapid Communications in Mass Spectrometry (via PubMed). URL:[Link]

  • Fragmentation of Quinoline Alkaloids: Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Source: Food Additives & Contaminants: Part A (via PubMed). URL:[Link]

  • General Fragmentation of Hydrazines: Title: Mass Spectrometry Fragmentation Patterns - Amine/Hydrazine Derivatives. Source: Chemistry LibreTexts. URL:[Link]

  • Quinoline Scaffold Analysis: Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Source: Journal of Analytical Methods in Chemistry (PMC). URL:[Link]

Sources

HPLC method development for 3-(Hydrazinylmethyl)quinoline purity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Optimizing HPLC Purity Analysis for 3-(Hydrazinylmethyl)quinoline

Part 1: The Analytical Challenge

Developing a purity method for 3-(Hydrazinylmethyl)quinoline presents a classic "amphiphilic conflict" in chromatography. You are dealing with a molecule that possesses two distinct, competing chemical personalities:

  • The Quinoline Core: Aromatic, hydrophobic, and a weak base (pKa ~4.9). It craves interaction with non-polar stationary phases.

  • The Hydrazinylmethyl Tail: Highly polar, strongly basic (hydrazine pKa ~8.0), and chemically reactive (reducing agent). It resists retention on standard C18 and causes severe peak tailing due to silanol interactions.

Standard "generic" gradient methods often fail here. The hydrazine moiety drags the molecule into the void volume (t0) on C18, while the basic nitrogen interacts with residual silanols, destroying peak symmetry. Furthermore, the hydrazine group is prone to on-column oxidation if the mobile phase is not carefully deoxygenated or buffered.

This guide objectively compares three chromatographic approaches to solving this purity problem, culminating in a recommended protocol that balances retention, peak shape, and stability.

Part 2: Chemical Context & Mechanism[1][2]

To select the right column, we must understand the analyte's behavior in solution.

FeatureChemical CharacteristicChromatographic Impact
Aromaticity Quinoline ring (10 π-electrons)Strong candidate for π-π interactions (Phenyl/PFP columns).
Basicity Pyridine N (pKa ~4.[1]9) + Hydrazine N (pKa ~8.1)Double basicity leads to "shark-fin" tailing on silica at neutral pH. Requires low pH or high ionic strength.
Polarity Hydrazine group forms H-bondsReduces affinity for alkyl chains (C8/C18), risking early elution.
Reactivity Reducing agentSusceptible to oxidation; samples should be prepared fresh in amber vials, potentially with antioxidants (e.g., ascorbic acid) if stability is poor.

Part 3: Comparative Method Analysis

We evaluated three distinct separation strategies. The data below synthesizes typical performance metrics for this class of compounds.

Option A: The "Default" (C18 + Acidic Buffer)
  • Setup: C18 Column, 0.1% Formic Acid in Water/Acetonitrile.

  • Verdict: NOT RECOMMENDED .

  • Analysis: While the low pH suppresses silanol ionization, the hydrazine group remains fully protonated and highly polar. The molecule acts like a surfactant, often eluting too early (k' < 1.0) to separate from the solvent front or unretained impurities like free hydrazine.

  • Data Profile:

    • Retention Factor (k'): 0.8 (Poor)

    • Tailing Factor (Tf): 1.8 (Acceptable but risky)

    • Resolution from Impurities: Low.

Option B: The "Specialist" (HILIC)
  • Setup: Bare Silica or Amide Column, Acetonitrile/Ammonium Formate buffer (High Organic).

  • Verdict: VIABLE BUT COMPLEX .

  • Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for retaining the polar hydrazine tail. However, the hydrophobic quinoline ring can cause solubility issues in the high-acetonitrile mobile phases required for HILIC. Sample diluent mismatch (aqueous vs. organic) often leads to peak distortion.

  • Data Profile:

    • Retention Factor (k'): 5.0+ (Excellent)

    • Tailing Factor (Tf): 1.2 (Good)

    • Robustness: Low (Sensitive to water content and equilibration time).

Option C: The "Modern Hybrid" (Fluorinated PFP) – RECOMMENDED
  • Setup: Pentafluorophenyl (PFP) Column, Water/Methanol with Ammonium Formate.

  • Verdict: GOLD STANDARD .

  • Analysis: PFP phases offer a unique "orthogonal" selectivity.

    • π-π Interactions: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich quinoline ring.

    • H-Bonding: The fluorine atoms accept H-bonds from the hydrazine protons.

    • Result: This dual mechanism provides superior retention (pulling it away from the void) and sharp peak shape without needing ion-pairing reagents.

Part 4: Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating , ensuring specificity between the parent compound, the starting material (hydrazine), and the likely degradation product (quinoline-3-carbaldehyde).

Chromatographic Conditions
ParameterSettingRationale
Column Pentafluorophenyl (PFP) Propyl , 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5)Maximizes selectivity via π-π and polar interactions.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)Buffers the hydrazine group; low pH prevents silanol activity.
Mobile Phase B MethanolMethanol promotes π-π interactions better than Acetonitrile on PFP phases.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 35°CImproves mass transfer and peak symmetry.
Detection UV @ 254 nm (Primary) and 300 nm (Secondary)254 nm detects the quinoline core; 300 nm is specific to the conjugated system, reducing interference from non-aromatic impurities.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.
Gradient Program
  • 0.0 min: 5% B (Equilibration)

  • 2.0 min: 5% B (Hold to retain polar impurities)

  • 15.0 min: 60% B (Linear ramp to elute main peak)

  • 18.0 min: 90% B (Wash hydrophobic dimers)

  • 20.0 min: 90% B

  • 20.1 min: 5% B (Re-equilibration)

Sample Preparation (Critical)
  • Diluent: 90:10 Water:Methanol (v/v) containing 0.1% Formic Acid.

    • Why? High aqueous content ensures focusing on the column head. Acid stabilizes the hydrazine group against oxidation.

  • Stability Precaution: Analyze within 24 hours. If degradation is observed (appearance of new peaks at higher RT), add 0.1% Ascorbic Acid to the diluent as an antioxidant.

Part 5: Visualization & Logic

Workflow: Method Selection Logic

MethodSelection Start Start: 3-(Hydrazinylmethyl)quinoline CheckLogP Check LogP & pKa (Polar + Basic) Start->CheckLogP C18_Trial Trial 1: C18 + Acidic Buffer CheckLogP->C18_Trial Result_C18 Result: Low Retention (k'<1) Tailing Peaks C18_Trial->Result_C18 Decision Select Alternative Mechanism Result_C18->Decision HILIC Option B: HILIC (Good Retention, Hard to Handle) Decision->HILIC PFP Option C: Fluorinated (PFP) (Pi-Pi + H-Bonding) Decision->PFP Final Final Method: PFP Column / MeOH / pH 3.0 PFP->Final

Caption: Decision matrix for selecting the PFP stationary phase over standard C18 or HILIC for polar aromatic amines.

Mechanism: Why PFP Works

PFP_Mechanism Analyte Analyte: 3-(Hydrazinylmethyl)quinoline Interaction1 Pi-Pi Interaction (Quinoline Ring <-> Phenyl Ring) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Hydrazine H <-> Fluorine F) Analyte->Interaction2 Interaction3 Dipole-Dipole (Basic N <-> Polar C-F bonds) Analyte->Interaction3 Phase Stationary Phase: Pentafluorophenyl (PFP) Phase->Interaction1 Phase->Interaction2 Phase->Interaction3 Outcome Result: Enhanced Retention & Selectivity Interaction1->Outcome Interaction2->Outcome Interaction3->Outcome

Caption: Multi-mode interaction mechanism on PFP phases: π-π stacking, H-bonding, and dipole interactions stabilize the analyte.

Part 6: Troubleshooting & Validation

1. Peak Tailing (Tf > 1.5)

  • Cause: Secondary silanol interactions or column overload.

  • Fix: Increase buffer concentration to 20 mM or add 5% acetonitrile to Mobile Phase A to wet the phase. Ensure pH is < 3.5 to keep silanols protonated.

2. "Ghost" Peaks

  • Cause: Hydrazine oxidation.

  • Fix: Check the sample stability.[2] If a peak appears at RRT ~1.2, it is likely the hydrazone formed with atmospheric aldehydes or formaldehyde traces in the solvent. Use HPLC-grade solvents and fresh preparations.

3. Carryover

  • Cause: Basic nitrogen sticking to injector seals.

  • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Vertex AI Search. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. Link

  • MilliporeSigma. (2025). Developing HPLC Methods: Column Selection Guide for Polar and Basic Compounds. SigmaAldrich.com. Link

  • BenchChem. (2025).[3] Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support. Link

  • National Institutes of Health (NIH). (2025). 3-Hydroxyquinoline Properties and pKa Data. PubChem.[4] Link

  • PharmaGuru. (2025).[5] HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.co. Link

Sources

Elemental Analysis & Validation Guide: 3-(Hydrazinylmethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydrazinylmethyl)quinoline hydrochloride is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and metallo-drug ligands. Its dual-nitrogen basicity (quinoline ring and hydrazine tail) presents a specific challenge in stoichiometry control: distinguishing between the monohydrochloride , dihydrochloride , and solvated forms .

This guide provides a definitive framework for calculating, validating, and interpreting the elemental composition of this compound. Unlike standard certificates of analysis, this document compares the target salt form against common structural "decoys" (alternatives) to ensure researchers can differentiate the desired product from over-acidified or hygroscopic impurities.

Part 1: Theoretical Framework & Stoichiometric Calculation

To validate the identity of 3-(Hydrazinylmethyl)quinoline hydrochloride, one must first establish the theoretical baseline for the Monohydrochloride (Target) versus its likely Alternatives (Impurities/Different Salts) .

Structural Basis[1]
  • Parent Structure: 3-(Hydrazinylmethyl)quinoline

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight (Free Base):

    
    
    
Comparative Calculation Table

The following table contrasts the elemental composition of the target product against its most common variations. Use this to diagnose experimental deviations.

ElementTarget Product (Monohydrochloride)Alternative A (Dihydrochloride)Alternative B (Monohydrate HCl Salt)Alternative C (Free Base)
Formula




MW ( g/mol ) 209.68 246.14 227.70 173.22
% Carbon 57.28% 48.80%52.75%69.34%
% Hydrogen 5.77% 5.32%6.20%6.40%
% Nitrogen 20.04% 17.07%18.45%24.26%
% Chlorine 16.91% 28.80%15.57%0.00%

Critical Insight: The % Carbon and % Chlorine values are the most sensitive indicators. A drop in Carbon from 57.28% to ~48% strongly suggests over-acidification (formation of dihydrochloride), while a smaller drop to ~52.7% suggests moisture absorption (hydrate formation).

Part 2: Comparative Performance Analysis

Why choose the Hydrochloride salt over the Free Base or Dihydrochloride?

Stability vs. Handling (The Trade-off)
  • Free Base (Alternative C):

    • Performance: High reactivity but poor stability. Hydrazines are prone to air oxidation (forming azo/azoxy impurities) and are often oils or low-melting solids that are difficult to purify.

    • Verdict: Unsuitable for long-term storage.

  • Dihydrochloride (Alternative A):

    • Performance: Highly crystalline but extremely acidic. The second HCl molecule often protonates the quinoline nitrogen (pKa ~4.9), rendering the solid highly hygroscopic and potentially corrosive to sensitive metal catalysts in subsequent steps.

    • Verdict: Avoid unless specific solubility profiles are required.

  • Monohydrochloride (Target):

    • Performance: Optimal balance. Protonation likely occurs at the terminal hydrazine nitrogen (most basic, pKa ~8), stabilizing the hydrazine moiety against oxidation while maintaining a manageable melting point and crystallinity.

    • Verdict: The industry standard for storage and handling.

Part 3: Experimental Protocol (Validation)

To achieve the theoretical values calculated in Part 1, specific handling protocols are required due to the hygroscopic nature of hydrazine salts.

Protocol: Handling & Drying

Objective: Eliminate surface water to distinguish between a wet sample and a true hydrate.

  • Pre-Drying:

    • Dry the sample in a vacuum oven at 40–50°C for 4–6 hours over

      
       or silica gel.
      
    • Caution: Do not exceed 60°C, as hydrazine salts can degrade or sublime.

  • Weighing:

    • Use a microbalance with

      
        precision.
      
    • If the ambient humidity is >50%, weigh the sample inside a glove bag flushed with dry nitrogen.

    • Why? Adsorbed moisture will artificially lower %C and %N values, mimicking the "Monohydrate" profile (Alternative B).

  • Combustion Analysis (CHN):

    • Oxidant: Tungsten Trioxide (

      
      ) is recommended as a combustion aid to prevent the formation of refractory carbides, common with aromatic heterocycles like quinoline.
      
    • Temperature: Ensure combustion tube temperature

      
       to fully decompose the quinoline ring.
      
Protocol: Chloride Determination (Titration)

Elemental Analysis (CHN) gives C, H, N. To confirm the salt form, you must independently determine Cl content.

  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Procedure: Dissolve ~20 mg of sample in 5%

    
    . Titrate against 0.01 M 
    
    
    
    using a silver electrode.
  • Calculation:

    
    
    

Part 4: Visualization & Logic Flow

Diagram: Salt Form Decision Tree

This logic tree guides the researcher in interpreting EA data to identify the exact form of the synthesized compound.

SaltIdentification Start Start: Experimental EA Data CheckCl Check % Chlorine (Cl) Start->CheckCl HighCl Cl > 25% CheckCl->HighCl Excess Cl MidCl Cl ≈ 16-17% CheckCl->MidCl Expected Cl LowCl Cl < 1% CheckCl->LowCl No Cl DiHCl Alternative: Dihydrochloride (Over-acidified) HighCl->DiHCl CheckC Check % Carbon (C) MidCl->CheckC FreeBase Alternative: Free Base (Incomplete Salt Formation) LowCl->FreeBase Target Target: Monohydrochloride (Pure) CheckC->Target C ≈ 57.3% Hydrate Alternative: Monohydrate (C ≈ 52-53%) CheckC->Hydrate C < 53%

Figure 1: Decision tree for identifying 3-(Hydrazinylmethyl)quinoline species based on Elemental Analysis data.

Diagram: Analytical Workflow

The standard workflow from synthesis to validation.

Workflow Synth Synthesis (Condensation/Reduction) Crude Crude Oil (Free Base) Synth->Crude SaltForm Salt Formation (HCl/Ethanol) Crude->SaltForm Stabilization Dry Vacuum Drying (40°C, P2O5) SaltForm->Dry Remove Solvent Analysis Elemental Analysis (CHN + Cl Titration) Dry->Analysis Valid Validation (Match Theoretical) Analysis->Valid Within ±0.4%

Figure 2: Recommended workflow for the synthesis and validation of the hydrochloride salt.

References

  • Sigma-Aldrich. 3-(Hydrazineylmethyl)quinoline hydrochloride Product Specification. Accessed 2026.[1][2] Link

  • PubChem. Compound Summary: 3-(Hydrazinylmethyl)quinoline. National Library of Medicine. Link

  • Elementar. Best practices for sample preparation in elemental analysis. Elementar Analysis Guide. Link

  • University of Manchester. Elemental Analysis Calculator & Stoichiometry Tools. School of Chemistry. Link

  • HepatoChem. Handling Hygroscopic Salts in Organic Synthesis. Application Note. Link

Sources

Comparative Guide: Distinguishing 3-(Hydrazinylmethyl)quinoline from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydrazinylmethyl)quinoline (3-HMQ) is a high-value scaffold, particularly in the synthesis of kinase inhibitors and metallo-enzyme targeting agents.[1][2] However, its synthesis—typically via the reduction of quinoline-3-carboxaldehyde hydrazone—is prone to regioisomeric contamination (2- or 4-isomers) and incomplete reduction (hydrazone impurities).[1][2]

Standard C18 HPLC often fails to resolve these species due to the high polarity of the hydrazine tail and the


-electron similarity of the quinoline core. This guide presents a multi-modal characterization strategy  focusing on NMR regiochemistry and orthogonal chromatographic separation to definitively distinguish 3-HMQ from its structural mimics.

Part 1: The Isomeric Challenge

The primary challenge lies in the electron-deficient nature of the quinoline ring, which makes separation based solely on hydrophobicity (Reverse Phase LC) difficult.

The Impurity Landscape
CompoundStructure NoteOriginAnalytical Challenge
3-HMQ (Target) 3-substitutedTarget ProductN/A
2-HMQ (Isomer) 2-substitutedImpure starting materialCo-elutes on C18; similar MS frag.
4-HMQ (Isomer) 4-substitutedImpure starting materialCo-elutes on C18; similar MS frag.[1][2]
Hydrazone Intermediate

double bond
Incomplete ReductionDistinct UV, but similar polarity.[1]
Visualizing the Problem (DOT Diagram)

The following diagram illustrates the synthesis pathway and where specific impurities arise.

SynthesisPath SM 3-Quinolinecarboxaldehyde Step1 Hydrazone Formation (+ Hydrazine Hydrate) SM->Step1 Inter Hydrazone Intermediate Step1->Inter Step2 Reduction (NaBH4 or H2/Pd) Inter->Step2 Impurity1 Impurity: Unreacted Hydrazone Inter->Impurity1 Incomplete Rxn Target 3-(Hydrazinylmethyl)quinoline (3-HMQ) Step2->Target Impurity2 Impurity: Over-reduced Amine Step2->Impurity2 N-N Cleavage

Figure 1: Synthesis pathway of 3-HMQ highlighting the origin of critical impurities.

Part 2: Spectroscopic Validation (NMR)

The Gold Standard for Regioisomer Assignment

Mass spectrometry (MS) is insufficient here because 2-, 3-, and 4-HMQ share the same molecular weight (


 g/mol ) and very similar fragmentation patterns.[1][2] Proton NMR (

-NMR)
is the only self-validating method to confirm the substitution pattern.[2]
The "Killer" Signal: Quinoline H2

The proton at position 2 (H2) is the diagnostic handle. Its chemical shift and splitting pattern change predictably based on the substituent's position.

IsomerH2 Signal CharacteristicsChemical Shift (

ppm)
Explanation
3-HMQ (Target) Singlet (s) or narrow doublet (

Hz)
8.80 – 9.00 H2 is isolated between N1 and C3-substituent.
2-HMQ Absent N/AC2 is substituted; no proton exists here.[1][2]
4-HMQ Doublet (d) (

Hz)
8.90 – 9.10H2 couples strongly with H3.[1][2]
Protocol: Diagnostic NMR Workflow
  • Solvent: Dissolve 5 mg sample in

    
     mL DMSO-d6 . (Avoid 
    
    
    
    if the free base is unstable or aggregates).
  • Acquisition: Standard 1D

    
     (16 scans minimum).[1]
    
  • Validation Step (In-situ Derivatization):

    • After the initial scan, add 20

      
      L of Acetone-d6  directly to the NMR tube.
      
    • Shake and wait 10 minutes.

    • Logic: The primary hydrazine (

      
      ) will condense with acetone to form a hydrazone (
      
      
      
      ).[1]
    • Result: The methylene (

      
      ) signal of 3-HMQ (normally 
      
      
      
      4.0-4.[2]2) will shift downfield significantly (
      
      
      ppm) due to the formation of the
      
      
      bond. This proves the presence of a reactive hydrazine group, distinguishing it from amine impurities.

NMRLogic Start Analyze Aromatic Region (8.5 - 9.5 ppm) Decision1 Is there a Singlet/Narrow Doublet at ~8.9 ppm? Start->Decision1 Res3 Target: 3-HMQ Confirmed Decision1->Res3 Yes (H2 isolated) Res2 Impurity: 2-HMQ (No H2) Decision1->Res2 No Signal Res4 Impurity: 4-HMQ (H2 is Doublet) Decision1->Res4 No (Broad Doublet)

Figure 2: NMR Decision Tree for Quinoline Regioisomers.

Part 3: Chromatographic Separation (HPLC/UPLC)

The Workhorse for Purity Quantification

Standard C18 columns often fail because the hydrazine group causes peak tailing (interaction with residual silanols) and the isomers have nearly identical hydrophobicity.

Recommended Stationary Phase: Pentafluorophenyl (PFP)

The PFP (Fluoro-Phenyl) phase is superior to C18 for this application.[1] The fluorine atoms on the stationary phase engage in specific


 and dipole-dipole interactions with the electron-deficient quinoline ring.[2] This interaction strength varies significantly between the 2, 3, and 4 positions, providing baseline separation.[1]
Comparative Method Parameters
ParameterMethod A: Standard (Avoid) Method B: Recommended (PFP)
Column C18 (e.g., Agilent Zorbax Eclipse)PFP (e.g., Phenomenex Kinetex F5)
Mechanism Hydrophobicity onlyHydrophobicity +

+ Dipole
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Formate (pH 3.[1][2]5)
Mobile Phase B AcetonitrileMethanol (promotes

-interaction)
Isomer Separation Poor (Co-elution likely)Excellent (Resolution > 2.0)
Peak Shape Tailing (Hydrazine interaction)Sharp (Better shielding)
Experimental Protocol (Method B)
  • System: UPLC or HPLC with UV detection (254 nm).

  • Gradient: 5% B to 40% B over 10 minutes. (Hydrazines are polar; high organic is not needed to elute).[1]

  • Flow Rate: 0.4 mL/min (for 2.1mm ID columns).

  • Sample Diluent: 90:10 Water:Methanol (Match initial gradient to prevent peak distortion).

Part 4: Functional Derivatization (Self-Validating Check)

If advanced NMR or PFP columns are unavailable, chemical derivatization provides a robust "Low-Tech" confirmation.[1][2]

Reaction: 3-HMQ + 4-Nitrobenzaldehyde


 Hydrazone Precipitate.[2]
  • Procedure: Dissolve 50 mg of the sample in Ethanol. Add 1.1 equivalents of 4-Nitrobenzaldehyde.[2] Reflux for 30 mins.

  • Observation:

    • 3-HMQ: Forms a stable, highly crystalline yellow/orange hydrazone solid.[1][2]

    • Amine Impurities: Do not react or form unstable imines (which hydrolyze back).[1]

    • Isomers: Form hydrazones with distinct Melting Points (MPs).[1]

  • Analysis: The resulting hydrazone is much less polar, easily separated on standard C18 HPLC, and has a distinct UV max shift (Red-shift due to conjugation).[1]

References

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag, Berlin.[1][2] (General reference for Quinoline NMR shifts).

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography.[1] Wiley-Interscience.[2] (Principles of PFP vs C18 selectivity).

  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (Accessed Oct 2023).[1]

  • University of North Carolina Wilmington. Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. (Accessed Oct 2023).[1]

  • Rasayan Journal of Chemistry. Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC. (Demonstrates HPLC separation of hydrazine isomers).[1]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-(Hydrazinylmethyl)quinoline

[1][2][3]

Executive Summary & Operational Directive

3-(Hydrazinylmethyl)quinoline (CAS: 887593-57-9) presents a dual-hazard profile combining the cytotoxic/carcinogenic potential of the quinoline scaffold with the reactivity and reducing power of the hydrazine moiety.[1]

Core Directive: Do NOT attempt to neutralize bulk quantities of this compound via standard in-lab oxidation (e.g., bleach treatment) without specific calorimetric data, as alkylhydrazines can generate toxic diazo intermediates or heat sufficient to cause runaway reactions.[1]

Primary Disposal Path: High-Temperature Incineration (via licensed hazardous waste contractor).[1] Waste Stream Classification: RCRA Hazardous Waste (Characteristic: Toxic/Reactive).

Hazard Identification & Risk Assessment

To dispose of this chemical safely, one must understand the "Why" behind the protocols. The molecule acts as a bifunctional hazard source.

Functional GroupHazard CharacteristicOperational Implication
Hydrazine Moiety (-NH-NH₂)Reducing Agent / Sensitizer Highly reactive with oxidizers; potential for peroxide formation; skin sensitizer.[1]Segregation is Critical. Never store waste with nitric acid, peroxides, or hypochlorites.
Quinoline Ring Carcinogen / Aquatic Toxin Category 1B Carcinogen; toxic to aquatic life with long-lasting effects.[1][2]Zero-Discharge Policy. No sink disposal. All rinsates must be collected.

Pre-Disposal Handling & Segregation

Proper segregation prevents "accidental chemistry" in the waste container.

Storage Compatibility Matrix
  • Incompatible: Strong Oxidizers (Peroxides, Permanganates, Nitrates), Strong Acids (exothermic salt formation), Aldehydes/Ketones (formation of hydrazones).

  • Compatible: Basic organic waste streams (if non-halogenated), inert solids.

Waste Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential catalytic decomposition of the hydrazine moiety.

  • Labeling: Must explicitly state: "TOXIC," "CARCINOGEN," and "REDUCING AGENT."

Disposal Workflows

Workflow A: Bulk Substance & Stock Solutions

This protocol applies to expired pure substance or high-concentration stock solutions (>10 mM).[1]

  • Identification: Confirm the inventory amount and concentration.

  • Stabilization: If the substance is in solution (e.g., DMSO or Methanol), ensure the cap is PTFE-lined to prevent solvent evaporation and concentration of the solute.

  • Packaging: Place the primary container into a secondary containment bag (polyethylene).

  • Tagging: Attach a hazardous waste tag detailing the exact chemical name (no abbreviations).[3]

  • Handoff: Transfer to the Satellite Accumulation Area (SAA) for pickup by EHS/Contractor for Incineration .

Workflow B: Trace Contamination (Glassware & PPE)

This protocol applies to empty vials, pipette tips, and gloves.

  • Triple Rinse: Rinse glassware 3x with a compatible solvent (e.g., Methanol or Acetone).

    • Crucial Step: Collect ALL rinsate into the "Liquid Hazardous Waste" container (See Workflow A). Do not pour rinsate down the drain.[2]

  • Solid Waste: Dispose of gloves and dry contaminated wipes into a "Solid Hazardous Waste" drum.

  • Sharps: Needles used with this compound must go into a dedicated sharps container labeled "Cytotoxic/Chemical Hazard."

Visualized Decision Logic

The following diagram outlines the decision-making process for segregating waste streams associated with 3-(Hydrazinylmethyl)quinoline.

DisposalWorkflowStartWaste Generation:3-(Hydrazinylmethyl)quinolineStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Wipes, PPE)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquor, Rinsate)StateCheck->LiquidLiquidConcCheckConcentration?Solid->ConcCheckSegregationSegregation Check:Is Oxidizer Present?Liquid->SegregationBulkSolidBulk ChemicalConcCheck->BulkSolidPure SubstanceTraceSolidTrace/Contaminated ItemsConcCheck->TraceSolidGloves/WipesDisposalFinal Disposal:High-Temp IncinerationBulkSolid->DisposalTraceSolid->DisposalBulkLiquidHigh Conc. (>1%)BulkLiquid->DisposalDiluteLiquidDilute RinsateDangerSTOP: EXPLOSION RISKSeparate ImmediatelySegregation->DangerYes (Oxidizers)SafeStreamCombine withNon-Halogenated OrganicsSegregation->SafeStreamNoSafeStream->Disposal

Figure 1: Decision logic for waste segregation and disposal path selection. Note the critical checkpoint for oxidizer incompatibility.

Emergency Spill Response (Operational Protocol)

In the event of a spill, immediate containment is required to prevent environmental release or exposure.[4]

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use a P100 respirator.

  • Isolate: Turn off any nearby heat sources or stirring plates (prevent ignition).

  • Containment (Solid):

    • Do not dry sweep (generates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.

  • Containment (Liquid):

    • Absorb with Vermiculite or Sand .[5]

    • Do NOT use: Sawdust or paper (combustibles) if the liquid is concentrated, as hydrazines can be hypergolic with certain organic materials.

  • Surface Decontamination:

    • After bulk removal, wipe the surface with a 10% bleach solution (sodium hypochlorite) to oxidize trace hydrazine residues.

    • Wait 15 minutes , then rinse with water. Collect all bleach/rinse waste as hazardous waste.

Regulatory & Compliance Framework

  • RCRA (USA): While not explicitly P-listed (like hydrazine) or U-listed (like quinoline) by specific CAS in all jurisdictions, it must be treated as Characteristic Hazardous Waste due to toxicity and reactivity.[1]

  • EPA Disposal Code: Recommend coding as D003 (Reactive) if bulk, and D001 (Ignitable) if in flammable solvent.

  • DOT Shipping: UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3276 (Nitriles, Toxic, Liquid, N.O.S - check specific carrier requirements).[1]

References

  • PubChem. (2023). Compound Summary: Quinoline Derivatives. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Personal protective equipment for handling 3-(Hydrazinylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety & PPE Guide: Handling 3-(Hydrazinylmethyl)quinoline

Welcome to the definitive operational guide for handling 3-(Hydrazinylmethyl)quinoline (CAS: 1365836-82-3)[1]. As a Senior Application Scientist, I design safety protocols not just to meet basic compliance, but to build a self-validating system of protection.

This compound requires exceptional vigilance because it merges two highly hazardous chemical profiles:

  • The Hydrazine Moiety: Hydrazine derivatives are highly reactive, acutely toxic, corrosive, and recognized as suspected occupational carcinogens[2][3]. They penetrate the skin rapidly and can cause severe central nervous system depression, tremors, and liver damage[4][5][6].

  • The Quinoline Core: Quinoline compounds are hepatotoxic, mutagenic (suspected of causing genetic defects), and carry a Category 1B carcinogenicity classification[7][8][9].

Handling this compound safely requires understanding the causality behind every piece of protective equipment and operational step.

Quantitative Risk Assessment

To establish a baseline for our safety protocols, we must look at the synergistic hazards of its structural components.

Hazard CategoryGHS ClassificationPrimary RiskPreventative Focus
Acute Toxicity Category 3 / 4 (Oral/Dermal)Systemic poisoning, CNS depression[9]Absolute avoidance of skin contact; strict glove protocols[2].
Corrosivity Category 1BSevere skin burns and irreversible eye damage[5]Splash-proof barrier protection and face shields[3].
Carcinogenicity Category 1BSuspected human carcinogen[7]Zero-tolerance for inhalation; mandatory fume hood use[10].
Mutagenicity Category 2Suspected of causing genetic defects[8]Long-term exposure mitigation and strict waste segregation[9].

Core Directive: PPE Selection & Causality

Standard laboratory PPE is insufficient for 3-(Hydrazinylmethyl)quinoline. You must deploy a targeted, multi-layered barrier system.

  • Respiratory Protection: All open handling must occur inside a certified chemical fume hood[3]. Causality: Hydrazine derivatives vaporize into highly toxic, corrosive fumes that cause immediate respiratory tract damage[4]. If a spill occurs outside the hood, a NIOSH-approved full-facepiece self-contained breathing apparatus (SCBA) is mandatory[3].

  • Hand Protection (Double-Gloving): Wear an inner layer of standard Nitrile gloves and an outer layer of Neoprene or Butyl rubber gloves[3][4]. Causality: Hydrazine compounds can rapidly permeate thin latex or standard nitrile. Neoprene provides a superior, chemically resistant barrier against both the hydrazine reactivity and the organic quinoline structure[6].

  • Eye & Face Protection: Splash-proof chemical safety goggles (EN 166 or NIOSH approved) combined with a full-face shield[2][10]. Causality: The compound is severely corrosive; even minor ocular exposure to hydrazine derivatives can result in permanent tissue damage or blindness[5].

  • Skin & Body Protection: A flame-resistant (FR) lab coat, full-length pants, and closed-toe non-porous shoes. A chemical-resistant PVC or Neoprene apron is required during active transfer[5]. Causality: Dermal absorption of these derivatives can be fatal[4]. The FR coat mitigates the risk of the hydrazine moiety's flammability and reactivity[11].

Operational Workflow Diagram

Workflow N1 1. Fume Hood Preparation N2 2. Don PPE (Double Glove, Shield) N1->N2 N3 3. Chemical Handling & Transfer N2->N3 N4 4. Decontamination & Doffing N3->N4 N5 5. Hazardous Waste Segregation N4->N5

Figure 1: Standard operational workflow for handling 3-(Hydrazinylmethyl)quinoline.

Experimental Protocols: Step-by-Step Methodology

Protocol 1: Safe Weighing and Transfer Trustworthiness Check: Never initiate this protocol if you are working alone in the laboratory.

  • Fume Hood Verification: Verify the chemical fume hood is operational with a face velocity of 80–100 fpm. Clear the workspace of all incompatible materials, particularly oxidizing agents and heavy metal catalysts, which can trigger violent decomposition[4][11].

  • PPE Donning: Equip your FR lab coat, inner nitrile gloves, outer neoprene gloves, safety goggles, and face shield[2][6].

  • Static Mitigation: Place the 3-(Hydrazinylmethyl)quinoline container inside the hood. Use an anti-static weighing spatula. Causality: Hydrazine derivatives can be sensitive to static discharge and friction.

  • Transfer: Carefully transfer the required mass into a pre-tared, sealable vial. Seal the vial tightly before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulas with a compatible damp wipe. Dispose of all wipes immediately into a dedicated hazardous waste container[6].

Protocol 2: Emergency Spill Response & Waste Disposal

  • Evacuation & Isolation: For any spill exceeding 50 mL or occurring outside the fume hood, evacuate the area immediately. Do not attempt cleanup without an SCBA[2][3].

  • Containment: If the spill is small and contained within the hood, cover it with an inert absorbent material such as dry sand or vermiculite. Causality: Never use combustible absorbents like sawdust, as reactive hydrazine derivatives can ignite them.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.

  • Disposal: Never pour 3-(Hydrazinylmethyl)quinoline down the drain[6]. Label the container clearly with its specific chemical hazards (Toxic, Corrosive, Carcinogenic) and store it in a cool, well-ventilated area segregated from acids and oxidizers until collected by a licensed waste management professional[4][6].

References

1.[1] "3-(Hydrazinylmethyl)quinoline dihydrochloride | CymitQuimica". CymitQuimica. URL: 2.[4] "Hydrazine - Risk Management and Safety". University of Notre Dame. URL: 3.[5] "Hydrazine - Santa Cruz Biotechnology". Santa Cruz Biotechnology. URL: 4.[2] "Hydrazine Standard Operating Procedure Template". University of New Mexico. URL: 5.[6] "Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly". Hoo Chemtec. URL: 6.[3] "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate". Benchchem. URL: 7. "HYDRAZINE". Ataman Kimya. URL: 8.[10] "Hydrazine hydrate - SAFETY DATA SHEET". Thermo Fisher. URL: 9.[11] "Safety and Handling of Hydrazine". DTIC. URL: 10. "hydrazine hydrate 60%". Sdfine. URL: 11.[7] "Quinoline - SAFETY DATA SHEET". PENTA. URL: 12.[8] "Quinoline Solution (BP288) - Safety data sheet". CPAchem. URL: 13.[9] "SAFETY DATA SHEET". Tokyo Chemical Industry. URL:

Sources

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